Bisantrene Hydrochloride
説明
See also: Bisantrene (has active moiety).
特性
IUPAC Name |
N-[(E)-[10-[(E)-(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]anthracen-9-yl]methylideneamino]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N8.2ClH/c1-2-6-16-15(5-1)19(13-27-29-21-23-9-10-24-21)17-7-3-4-8-18(17)20(16)14-28-30-22-25-11-12-26-22;;/h1-8,13-14H,9-12H2,(H2,23,24,29)(H2,25,26,30);2*1H/b27-13+,28-14+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINULKKPVJYRON-PVNXHVEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NN=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=NNC5=NCCN5.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1NC(=NC1)N/N=C/C2=C3C(=C(C4=CC=CC=C24)/C=N/NC5=NCCN5)C=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
78186-34-2 (Parent) | |
| Record name | Bisantrene hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071439684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
471.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71439-68-4 | |
| Record name | Bisantrene hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071439684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 71439-68-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BISANTRENE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74GNV897RO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bisantrene Hydrochloride: A Technical Guide to its Function as a DNA Intercalator
Bisantrene (B1209513) hydrochloride is a synthetic anthracenyl bishydrazone with significant antineoplastic properties.[1][2] Developed as an analogue of anthracyclines like doxorubicin, it was designed to retain potent anti-cancer activity while mitigating the severe cardiotoxicity associated with its predecessors.[3][4] This technical guide provides an in-depth examination of Bisantrene's core mechanism of action as a DNA intercalator, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and the methods used to study them. It is intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action: DNA Intercalation and Topoisomerase II Poisoning
Bisantrene's primary cytotoxic effect stems from its ability to function as a potent DNA intercalator.[4][5] Its planar, polycyclic aromatic structure allows it to insert itself between the stacked base pairs of the DNA double helix.[6] This physical insertion disrupts the normal helical structure of DNA, leading to a cascade of cellular consequences.[1]
The noncovalent binding of Bisantrene to DNA involves two main types of interactions:
-
Intercalation: The planar anthracene (B1667546) ring inserts between DNA base pairs through π-π stacking interactions.[6]
-
Electrostatic Binding: The positively charged basic nitrogen atoms on the side chains interact with the negatively charged phosphate (B84403) backbone of DNA.[6]
This intercalation leads to several critical downstream effects:
-
DNA Configuration Disruption: The DNA helix unwinds and elongates to accommodate the drug molecule.[3][7]
-
Inhibition of Macromolecular Synthesis: By altering the DNA template, Bisantrene potently inhibits both DNA and RNA synthesis.[5][6][8]
-
DNA Damage: The structural distortion results in DNA single-strand breaks and DNA-protein crosslinking.[1][3]
Beyond simple intercalation, Bisantrene is also a potent topoisomerase II poison.[8][9] Topoisomerase II enzymes are crucial for managing DNA topology by creating transient double-strand breaks to allow DNA strands to pass through each other.[8] Bisantrene stabilizes the "cleavable complex," a covalent intermediate formed between topoisomerase II and DNA, which prevents the enzyme from resealing the DNA break.[6][10] This trapping of the enzyme on the DNA leads to the accumulation of permanent, lethal double-strand breaks, ultimately triggering apoptosis.
Furthermore, recent research has identified a second mechanism of action for Bisantrene: the potent and selective inhibition of the fat mass and obesity-associated (FTO) protein, an m6A mRNA demethylase.[3][11] By blocking FTO, Bisantrene can suppress the self-renewal of leukemia stem cells, adding another dimension to its anticancer activity.[11][12]
Quantitative Data
The following tables summarize key quantitative parameters related to Bisantrene's interaction with DNA, its efficacy in vitro, and its performance in clinical settings.
Table 1: DNA Binding and Interaction Properties
| Parameter | Value | DNA Type / Conditions | Reference |
| DNA Unwinding Angle | 14° | Covalently closed-circular DNA | [13] |
| DNA Unwinding Angle (Analogues) | 0° to 33° | Covalently closed circular DNA | [14] |
| Increase in DNA Contour Length | 2.8 Å per bound molecule | Sonicated calf thymus DNA | [13] |
| Binding Constant (Kd) | 7-8 x 107 M-1 | Calf thymus and synthetic DNAs (Ionic strength 0.1) | [13] |
| Association Rate Constant (ka) | > 1 x 107 M-1s-1 | Calf thymus DNA (20°C, Ionic strength 0.1) | [13][14] |
Table 2: In Vitro Cytotoxicity of Bisantrene (IC50 Values)
| Cell Line | Cancer Type | IC50 (μM) | Assay | Reference |
| A-704 | Clear Cell Renal Cell Carcinoma | 12.3 | Resazurin metabolic assay (72h) | [15][16] |
| Other ccRCC lines | Clear Cell Renal Cell Carcinoma | < 1.31 | Resazurin metabolic assay (72h) | [15][16] |
| OCI-AML3 | Acute Myeloid Leukemia | ~0.2 (estimated from graph) | CCK8 assay (48h) | [12] |
| MOLM13 | Acute Myeloid Leukemia | ~0.1 (estimated from graph) | CCK8 assay (48h) | [12] |
| MV4-11 | Acute Myeloid Leukemia | ~0.05 (estimated from graph) | CCK8 assay (48h) | [12] |
Table 3: Clinical Efficacy in Relapsed/Refractory Acute Myeloid Leukemia (R/R AML)
| Study Identifier / Combination | Patient Population | N | Overall Response Rate (ORR) | Complete Remission (CR) | Partial Remission (PR) | Reference |
| Phase 2 (Single Agent) | R/R AML | 10 | 40% | 10% (1 patient) | 30% (3 patients) | [17] |
| Phase 2 (Combination w/ Fludarabine & Clofarabine) | R/R AML | 15 | 40% (6 patients) | 5 patients | 1 patient | [18][19] |
Table 4: Comparative Clinical Toxicity vs. Doxorubicin in Advanced Breast Cancer
| Adverse Event | Bisantrene (n=146) | Doxorubicin (n=130) | Mitoxantrone (B413) (n=135) | Reference |
| Congestive Heart Failure | 0 patients | 9 patients | 2 patients | [20] |
| Decreased Left Ventricular Ejection Fraction | 5% | 20% | 10% | [20] |
| Response Rate | 13% | 28% | 14% | [20] |
| Median Survival (days) | 290 | 315 | 177 | [20] |
Signaling Pathways and Experimental Workflows
Visualizations created using the DOT language illustrate the key mechanisms and experimental procedures related to Bisantrene.
References
- 1. Bisantrene Hydrochloride | C22H24Cl2N8 | CID 6917792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bisantrene | C22H22N8 | CID 5351322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bisantrene - Wikipedia [en.wikipedia.org]
- 4. The biological activity and cytotoxicity of Bisantrene_Chemicalbook [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. US9993460B2 - Compositions to improve the therapeutic benefit of bisantrene and analogs and derivatives thereof - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. DNA-binding preferences of bisantrene analogues: relevance to the sequence specificity of drug-mediated topoisomerase II poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How Drugs “Poison” Topoisomerases - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Rediscovered Drugs Hit Leukemia from Two Different Angles - NCI [cancer.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Interaction of bisantrene anti-cancer agents with DNA: footprinting, structural requirements for DNA unwinding, kinetics and mechanism of binding and correlation of structural and kinetic parameters with anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. biorxiv.org [biorxiv.org]
- 17. A phase II study of bisantrene in patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. miragenews.com [miragenews.com]
- 19. Race Oncology announces the publication of bisantrene clinical trial - Biotech [biotechdispatch.com.au]
- 20. Randomized trial of doxorubicin, bisantrene, and mitoxantrone in advanced breast cancer: a Southwest Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Topoisomerase II Inhibition Pathway of Bisantrene Hydrochloride
Abstract
This compound is a synthetic anthracenyl bishydrazone that exhibits potent antineoplastic activity. Historically classified as an anthracycline analogue, it distinguishes itself through a significantly improved cardiac safety profile. The primary mechanism of action for Bisantrene is the inhibition of DNA topoisomerase II, a critical enzyme in managing DNA topology during cellular processes. This technical guide provides a comprehensive overview of the Bisantrene-mediated topoisomerase II inhibition pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications. Recent discoveries have also elucidated its function as a potent inhibitor of the FTO protein and a stabilizer of G-quadruplex structures, highlighting its multi-mechanistic approach to cancer therapy.
Core Mechanism of Action: Topoisomerase II Inhibition
DNA topoisomerases are essential enzymes that resolve topological challenges in the genome during replication, transcription, and chromosome segregation. Type II topoisomerases (Topo II), including isoforms TOP2α and TOP2β in mammalian cells, function by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA segment to pass through before resealing the break.
Bisantrene's anticancer effect is primarily attributed to its role as a "topoisomerase II poison." The mechanism involves a multi-step process:
-
DNA Intercalation: Bisantrene's planar anthracene (B1667546) chromophore structure allows it to insert itself between the base pairs of the DNA double helix. This initial binding event is a prerequisite for its interaction with the Topo II enzyme.
-
Stabilization of the Cleavable Complex: Topo II functions via a catalytic cycle that includes the formation of a temporary covalent intermediate known as the "cleavable complex," where the enzyme is covalently bonded to the 5' ends of the broken DNA. Bisantrene binds to this Topo II-DNA complex, stabilizing it and preventing the enzyme from completing its catalytic cycle, specifically inhibiting the DNA re-ligation step.
-
Induction of DNA Double-Strand Breaks: The trapped cleavable complexes are converted into permanent DNA double-strand breaks when encountered by the cellular replication or transcription machinery.
-
Cellular Response and Apoptosis: The accumulation of these DSBs triggers the DNA damage response (DDR) pathway. This leads to cell cycle arrest and, if the damage is irreparable, the activation of apoptotic pathways, resulting in cancer cell death.
Bisantrene's action as a Topo II poison is distinct from catalytic inhibitors, which would only prevent the enzyme from binding to or cleaving DNA without trapping the complex.
Additional Anticancer Mechanisms
Recent research has revealed that Bisantrene's efficacy is not limited to Topo II inhibition. It possesses a multi-modal profile, targeting other key oncogenic pathways.
-
FTO Inhibition: Bisantrene is a potent and selective inhibitor of the Fat Mass and Obesity-associated (FTO) protein, an m6A RNA demethylase. The FTO protein is overexpressed in various cancers, including acute myeloid leukemia (AML), and its inhibition has been shown to suppress cancer stem cell maintenance and immune evasion.
-
G-Quadruplex (G4) Stabilization: The drug binds to and stabilizes G-quadruplex structures in the DNA and RNA of oncogenes like MYC. This stabilization can inhibit the activity of these cancer-driving genes.
These overlapping mechanisms contribute to its broad-spectrum antitumor activity and may help overcome resistance.
Quantitative Data Summary
The potency and clinical efficacy of Bisantrene have been quantified in numerous preclinical and clinical studies.
Table 1: In Vitro Cytotoxicity and Inhibitory Concentrations
| Target / Cell Line | Cancer Type | Metric | Value | Reference(s) |
| FTO Protein | N/A (Enzymatic) | IC₅₀ | 142 nM | |
| ACHN | Papillary Renal Cell Carcinoma | IC₅₀ | 242 nM | |
| Various AML Cell Lines | Acute Myeloid Leukemia | IC₅₀ Range | 16 - 563 nM | |
| 113 Human Cancer Cell Lines | Various (Solid & Blood) | Cytotoxicity | >79% killed at <500 nM |
Table 2: Clinical Trial Efficacy Data
| Study Phase | Condition | Regimen | Key Efficacy Result | Reference(s) |
| Phase II | Relapsed/Refractory AML | Monotherapy (250 mg/m²/day x 7 days) | 40% Overall Response Rate (ORR) | |
| Phase Ib/II | Relapsed/Refractory AML | Combination Therapy | 40% Clinical Response Rate | |
| Phase I/II | Refractory Childhood Cancers | Monotherapy (Dose Escalation) | MTD: 280 mg/m² (Solid Tumors), 360 mg/m² (Leukemias) | |
| Phase III | Metastatic Breast Cancer | Monotherapy | Efficacy comparable to doxorubicin (B1662922) with significantly less cardiotoxicity (4% vs 23% heart failure) |
Table 3: Preclinical Combination Synergy
| Combination Agent | Cancer Model | Key Finding | Reference(s) |
| Doxorubicin | 143 Human Cancer Cell Lines | Increased cell-killing activity in 86% of cell lines vs. doxorubicin alone. | |
| Cyclophosphamide (B585) | Breast Cancer Cell Lines | Additive cell death effects similar to doxorubicin + cyclophosphamide combination. | |
| Decitabine | 143 Human Cancer Cell Lines | Enhanced cell-killing in 92% of cell lines. | |
| TKIs (Lenvatinib, Cabozantinib) | Clear Cell Renal Cell Carcinoma | Strong synergistic cytotoxicity; sustained suppression of AKT signaling. |
Experimental Protocols
Protocol 1: Topoisomerase II DNA Relaxation Assay
This assay measures the ability of Bisantrene to inhibit the catalytic activity of Topo II, specifically the relaxation of supercoiled plasmid DNA.
Materials:
-
Human Topoisomerase IIα enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II Assay Buffer
-
This compound dissolved in an appropriate solvent (e.g., DMSO)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose (B213101) gel in 1x TAE or TBE buffer
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
-
Nuclease-free water
Methodology:
-
Reaction Setup: On ice, prepare 20 µL reaction mixtures in microcentrifuge tubes for each condition (enzyme control, no enzyme control, various Bisantrene concentrations).
-
2 µL of 10x Topo II Assay Buffer
-
1 µL of supercoiled plasmid DNA (0.5 µg)
-
1 µL of Bisantrene at desired concentrations (or solvent for control)
-
Nuclease-free water to a final volume of 19 µL
-
-
Enzyme Addition: Initiate the reaction by adding 1 µL of human Topo IIα enzyme to each tube (except the "no enzyme" control). Mix gently.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Electrophoresis: Load the entire volume of each reaction into the wells of a 1% agarose gel. Perform electrophoresis at 80-100 V until the dye front has migrated sufficiently.
-
Visualization: Stain the gel with a suitable DNA stain and visualize the DNA bands under a UV transilluminator.
Data Analysis:
-
No Enzyme Control: Will show a single, fast-migrating band of supercoiled (SC) DNA.
-
Enzyme Control (No Inhibitor): Will show a slower-migrating band of relaxed (R) DNA.
-
Bisantrene-Treated Samples: Inhibition of Topo II will result in a dose-dependent increase in the intensity of the supercoiled DNA band and a corresponding decrease in the relaxed DNA band.
The Discovery and Synthesis of Bisantrene Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisantrene (B1209513) hydrochloride is a synthetic anthracenyl bishydrazone with potent antineoplastic activity. Initially developed in the 1970s by Lederle Laboratories as a less cardiotoxic alternative to anthracyclines, it has a multifaceted mechanism of action that includes DNA intercalation, topoisomerase II inhibition, and, as more recently discovered, potent and selective inhibition of the FTO (fat mass and obesity-associated) protein. This guide provides a comprehensive overview of the discovery, synthesis, and mechanisms of action of Bisantrene Hydrochloride, supplemented with detailed experimental protocols and data presented for clarity and further research.
Discovery and Historical Development
Bisantrene was synthesized in the 1970s by Lederle Laboratories, a subsidiary of American Cyanamid, with the goal of creating an anticancer agent with the efficacy of anthracyclines but without their associated cardiotoxicity.[1] Throughout the 1980s and early 1990s, Bisantrene underwent extensive clinical investigation in over 40 clinical trials, including a large-scale trial by the National Cancer Institute (NCI) known as "Orange Crush".[1] These trials explored its efficacy against a range of cancers, including metastatic breast cancer and acute myeloid leukemia (AML).[1]
In 1990, Bisantrene was approved for medical use in France for the treatment of AML.[1] However, due to a series of pharmaceutical mergers and acquisitions, the drug was delisted in the early 1990s.[1]
Interest in Bisantrene has been revitalized in recent years with new discoveries about its mechanism of action. In 2020, it was identified as a potent inhibitor of the FTO enzyme, an m6A mRNA demethylase.[1] Further research in 2021 uncovered a cardioprotective mechanism.[1] As of early 2024, a combination treatment involving Bisantrene is in a Phase II clinical trial for AML.[1]
Synthesis of this compound
The chemical name for this compound is 9,10-anthracenedicarboxaldehyde bis[(4,5-dihydro-1H-imidazol-2-yl)hydrazine]dihydrochloride.[2][3] The synthesis is a two-step process starting from 9,10-anthracenedicarboxaldehyde.
Synthesis Workflow
Experimental Protocol: Synthesis of this compound
Materials:
-
9,10-Anthracenedicarboxaldehyde
-
2-Hydrazino-4,5-dihydro-1H-imidazole sulfate (B86663)
-
Sodium acetate
-
Methanol
-
Hydrochloric acid (concentrated)
-
Ethanol
Procedure:
-
Preparation of 2-Hydrazino-4,5-dihydro-1H-imidazole: A solution of 2-hydrazino-4,5-dihydro-1H-imidazole sulfate in water is neutralized with a suitable base (e.g., sodium hydroxide) and extracted with an organic solvent. The solvent is then removed under reduced pressure to yield the free base.
-
Condensation Reaction: 9,10-Anthracenedicarboxaldehyde (1 equivalent) is dissolved in a suitable solvent such as methanol. To this solution, 2-Hydrazino-4,5-dihydro-1H-imidazole (2.2 equivalents) and a catalytic amount of acetic acid are added. The reaction mixture is heated at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Bisantrene (free base): After the reaction is complete, the mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with cold methanol, and dried under vacuum to yield Bisantrene as a solid.
-
Formation of this compound: The Bisantrene free base is suspended in ethanol. Concentrated hydrochloric acid is added dropwise with stirring until the pH is acidic. The mixture is stirred for an additional hour. The resulting precipitate, this compound, is collected by filtration, washed with cold ethanol, and dried under vacuum.
Mechanism of Action
Bisantrene exhibits its antineoplastic effects through multiple mechanisms of action.
DNA Intercalation and Topoisomerase II Inhibition
Bisantrene's planar aromatic structure allows it to intercalate between the base pairs of DNA, disrupting its helical structure.[4][5] This intercalation leads to DNA single-strand breaks and DNA-protein crosslinking, ultimately inhibiting DNA replication and RNA synthesis.[1][4] Furthermore, Bisantrene is a potent inhibitor of topoisomerase II, an enzyme crucial for relaxing DNA supercoiling during replication.[2][4][6]
FTO Inhibition
A more recent discovery is Bisantrene's role as a potent and selective inhibitor of the FTO (fat mass and obesity-associated) protein, an m6A mRNA demethylase.[1] By inhibiting FTO, Bisantrene increases the levels of m6A methylation on mRNA, which can alter gene expression and inhibit the growth of cancer cells.[7]
G-Quadruplex Stabilization
Recent studies have shown that Bisantrene binds to and stabilizes G-quadruplex (G4) structures in DNA and RNA.[8] These structures are often found in the promoter regions of oncogenes, such as MYC. By stabilizing these G4 structures, Bisantrene can downregulate the expression of these cancer-driving genes.[8][9]
Quantitative Data
| Parameter | Value | Cell Line/System | Reference |
| FTO Inhibition (IC50) | 142 nM | in vitro | [1] |
| Clinical Trial (AML) | |||
| Overall Response Rate | 40% | Relapsed/Refractory AML Patients | [10][11] |
| Complete Remission | 10% | Relapsed/Refractory AML Patients | [10] |
| Partial Remission | 30% | Relapsed/Refractory AML Patients | [10] |
Experimental Protocols
Cytotoxicity Assay (Sulforhodamine B Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549 human lung carcinoma)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with serial dilutions of this compound and incubate for 48-72 hours.
-
Cell Fixation: Discard the medium and fix the cells by adding cold TCA to each well and incubating for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and air dry. Add SRB solution to each well and incubate for 15-30 minutes at room temperature.
-
Wash and Solubilize: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Add Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to untreated controls and determine the IC50 value.
DNA Intercalation Assay (Ethidium Bromide Displacement Assay)
Objective: To assess the DNA intercalating ability of this compound.
Materials:
-
Calf thymus DNA (ctDNA)
-
Ethidium (B1194527) bromide (EtBr)
-
This compound
-
Tris-HCl buffer (pH 7.4)
-
Fluorometer
Procedure:
-
Prepare DNA-EtBr Complex: Prepare a solution of ctDNA and EtBr in Tris-HCl buffer and allow it to incubate to form a stable complex.
-
Titration: Titrate the DNA-EtBr complex with increasing concentrations of this compound.
-
Fluorescence Measurement: After each addition of Bisantrene, measure the fluorescence emission of EtBr (excitation at ~520 nm, emission at ~600 nm).
-
Data Analysis: DNA intercalation by Bisantrene will displace EtBr, leading to a quenching of EtBr fluorescence. Plot the fluorescence intensity against the concentration of Bisantrene to determine the binding affinity.
Topoisomerase II Inhibition Assay (DNA Relaxation Assay)
Objective: To evaluate the inhibitory effect of this compound on topoisomerase II activity.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase II enzyme
-
This compound
-
Assay buffer (containing ATP)
-
DNA loading dye
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Reaction Setup: Set up reaction mixtures containing supercoiled plasmid DNA, Topoisomerase II, and varying concentrations of this compound in the assay buffer.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: Add DNA loading dye to the samples and run them on an agarose gel.
-
Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. Topoisomerase II relaxes supercoiled DNA into a relaxed form, which migrates slower on the gel. Inhibition of the enzyme will result in the persistence of the supercoiled DNA band.
Conclusion
This compound is a multifaceted anticancer agent with a rich history and renewed clinical interest. Its diverse mechanisms of action, including DNA intercalation, topoisomerase II inhibition, and FTO inhibition, make it a compelling candidate for further investigation, particularly in the context of combination therapies for various malignancies. The detailed protocols and data presented in this guide are intended to facilitate further research and development of this promising therapeutic agent.
References
- 1. Bisantrene - Wikipedia [en.wikipedia.org]
- 2. US9993460B2 - Compositions to improve the therapeutic benefit of bisantrene and analogs and derivatives thereof - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. Bisantrene HCl (CL-216942, NSC-337766) | inhibitor of topoisomerase II | DNA intercalators | CAS 71439-68-4 | Buy Bisantrene HCl (CL216942, NSC337766) from Supplier InvivoChem [invivochem.com]
- 5. This compound | C22H24Cl2N8 | CID 6917792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Rediscovered Drugs Hit Leukemia from Two Different Angles - NCI [cancer.gov]
- 8. Race Oncology Identifies Breakthrough Anticancer Mechanism for Bisantrene (RCDS1) [smallcaps.com.au]
- 9. m.youtube.com [m.youtube.com]
- 10. A phase II study of bisantrene in patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bisantrene demonstrates clinical response for R/R AML in a phase II clinical trial [aml-hub.com]
Bisantrene Hydrochloride: A Potent and Selective FTO Inhibitor for Oncological Research and Development
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of Bisantrene Hydrochloride's role as a potent and selective inhibitor of the Fat Mass and Obesity-associated (FTO) protein, a key N6-methyladenosine (m6A) RNA demethylase. Dysregulation of FTO has been increasingly implicated in the pathogenesis of various malignancies, making it a compelling target for therapeutic intervention. This document details the mechanism of action, quantitative inhibitory data, experimental protocols for assessing its activity, and its impact on relevant signaling pathways. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required to effectively utilize Bisantrene as a tool for FTO-targeted cancer research.
Introduction to FTO and its Role in Cancer
The FTO protein is an Fe(II)- and α-ketoglutarate-dependent dioxygenase that catalyzes the demethylation of N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic messenger RNA (mRNA).[1] This post-transcriptional modification is a dynamic and reversible process that plays a crucial role in regulating mRNA stability, splicing, translation, and transport. The dysregulation of m6A methylation has been linked to the development and progression of various diseases, including cancer.
FTO is frequently overexpressed in several types of cancer, including acute myeloid leukemia (AML), breast cancer, and melanoma, where it often functions as an oncogene.[2][3] By demethylating the mRNA of key oncogenes such as MYC and proliferation-associated genes like CEBPA, ASB2, and RARA, FTO enhances their stability and translation, thereby promoting cancer cell proliferation, survival, and resistance to therapy.[2] Furthermore, FTO has been shown to modulate the tumor microenvironment and immune response by regulating the expression of immune checkpoint genes.[1] The critical role of FTO in cancer biology has positioned it as a promising therapeutic target.
This compound: From DNA Intercalator to FTO Inhibitor
This compound is an anthracenyl bishydrazone that was initially developed as a DNA intercalating agent with antineoplastic activity. It was noted for having a better cardiac safety profile compared to anthracyclines like doxorubicin. More recently, in July 2020, a seminal study identified Bisantrene (often referred to in literature as CS1) as a potent and selective inhibitor of the FTO enzyme.[2]
Mechanism of FTO Inhibition
Structural studies and molecular modeling have revealed that Bisantrene acts by directly binding to and occupying the catalytic pocket of the FTO protein. This competitive inhibition prevents the binding of m6A-containing RNA substrates, thereby blocking the demethylation process. This leads to an accumulation of m6A modifications on target mRNAs, subsequently altering their stability and translation, and ultimately leading to anti-tumor effects. Notably, Bisantrene is a weak inhibitor of ALKBH5, the only other known m6A RNA demethylase, highlighting its selectivity for FTO.[2]
Quantitative Inhibitory Data
The potency of this compound as an FTO inhibitor has been demonstrated in various in vitro and cellular assays. The following tables summarize the key quantitative data from published studies.
Table 1: In Vitro Inhibitory Activity of Bisantrene against FTO
| Parameter | Value | Reference |
| IC50 | 142 nM | [2] |
Table 2: Cellular IC50 Values of Bisantrene in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| MONOMAC 6 | Acute Myeloid Leukemia | Low nM range | [1] |
| MOLM-13 | Acute Myeloid Leukemia | Low nM range | [4] |
| THP-1 | Acute Myeloid Leukemia | Low nM range | |
| HT-29 | Colorectal Cancer | ~1.5 µM | [5] |
| COLO 205 | Colorectal Cancer | ~1.8 µM | [5] |
| HCT-116 | Colorectal Cancer | 290 nM | [5] |
| LoVo | Colorectal Cancer | ~1.2 µM | [5] |
| SW480 | Colorectal Cancer | ~1.7 µM | [5] |
| SW620 | Colorectal Cancer | ~1.0 µM | [5] |
| A-704 | Clear Cell Renal Cell Carcinoma | 12.3 µM | [6] |
| 786-O | Clear Cell Renal Cell Carcinoma | < 1.31 µM | [6] |
| Caki-1 | Clear Cell Renal Cell Carcinoma | < 1 µM | [6] |
| Caki-2 | Clear Cell Renal Cell Carcinoma | < 1.31 µM | [6] |
| A-498 | Clear Cell Renal Cell Carcinoma | < 1 µM | [6] |
| KMRC-1 | Clear Cell Renal Cell Carcinoma | < 1 µM | [6] |
| ACHN | Clear Cell Renal Cell Carcinoma | < 1 µM | [6] |
| Melanoma Cell Lines (High FTO) | Melanoma | High sensitivity (up to 60x greater than low FTO cells) | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the FTO inhibitory activity of this compound.
FTO m6A Demethylase Activity/Inhibition Assay (Colorimetric)
This protocol is based on the commercially available Epigenase™ m6A Demethylase Activity/Inhibition Assay Kit (e.g., Abcam ab233489 or EpigenTek P-9018), which provides a straightforward method for measuring FTO activity in a cell-free system.[8][9]
Principle: An m6A-containing substrate is stably coated on microplate wells. Active FTO enzyme added to the wells will demethylate the substrate. A specific antibody that recognizes m6A is then used to detect the remaining methylated substrate. The amount of remaining m6A is inversely proportional to the FTO activity and can be quantified colorimetrically.
Materials:
-
Epigenase™ m6A Demethylase Activity/Inhibition Assay Kit (containing assay wells, buffers, m6A substrate, capture and detection antibodies, and developer solution)
-
Purified recombinant FTO protein
-
This compound
-
Microplate reader capable of reading absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all buffers and reagents as per the kit manufacturer's instructions. Prepare a serial dilution of this compound in the appropriate assay buffer.
-
Reaction Setup:
-
Add 50 µL of the final demethylase buffer to each well.
-
For inhibitor wells, add a desired volume of the Bisantrene dilution. For control wells, add the equivalent volume of vehicle (e.g., DMSO).
-
Add 1-4 µL of purified FTO enzyme to each well.
-
The total volume in each well should be 50 µL.
-
-
Incubation: Cover the plate and incubate at 37°C for 60-90 minutes to allow the demethylation reaction to occur.
-
Washing: Wash the wells three times with the provided wash buffer.
-
Antibody Incubation:
-
Add 50 µL of the diluted capture antibody to each well and incubate at room temperature for 60 minutes.
-
Wash the wells three times.
-
Add 50 µL of the diluted detection antibody to each well and incubate at room temperature for 30 minutes.
-
-
Signal Development:
-
Wash the wells four times.
-
Add 50 µL of the enhancer solution and incubate at room temperature for 30 minutes.
-
Wash the wells five times.
-
Add 100 µL of the developer solution and incubate for 1-10 minutes at room temperature, protected from light.
-
-
Measurement: Add 100 µL of stop solution to each well and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The FTO activity is inversely proportional to the absorbance signal. Calculate the percent inhibition for each Bisantrene concentration compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the Bisantrene concentration.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a drug to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[10][11][12]
Principle: Cells are treated with the drug or vehicle. The cells are then heated to a range of temperatures. At elevated temperatures, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble target protein at each temperature is then quantified, typically by Western blotting.
Materials:
-
Cancer cell line of interest (e.g., MONOMAC 6)
-
This compound
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against FTO
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with a specific concentration of this compound or vehicle (DMSO) for a defined period (e.g., 2-4 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Normalize the protein loading for all samples and perform SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and probe with a primary antibody against FTO, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for FTO at each temperature for both the Bisantrene-treated and vehicle-treated samples.
-
Normalize the intensities to the intensity at the lowest temperature (e.g., 40°C).
-
Plot the normalized intensity against the temperature to generate melting curves. A rightward shift in the melting curve for the Bisantrene-treated sample compared to the vehicle control indicates target engagement and stabilization of FTO.
-
m6A Dot Blot Assay for Global m6A Levels
This semi-quantitative assay is used to assess the overall change in m6A levels in total RNA following treatment with an FTO inhibitor.
Principle: Total RNA is extracted from cells, denatured, and spotted onto a membrane. The m6A modification is then detected using a specific anti-m6A antibody.
Materials:
-
Cancer cell line of interest
-
This compound
-
RNA extraction kit
-
Nitrocellulose or nylon membrane
-
UV crosslinker
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against m6A
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with Bisantrene or vehicle for a specified time. Extract total RNA using a standard RNA extraction kit.
-
RNA Spotting:
-
Denature the RNA samples by heating at 65°C for 5 minutes.
-
Spot serial dilutions of the RNA onto a nitrocellulose or nylon membrane.
-
-
Crosslinking and Blocking:
-
Crosslink the RNA to the membrane using a UV crosslinker.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the anti-m6A primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the spots using a chemiluminescence detection system.
-
Data Analysis: An increase in the intensity of the spots in the Bisantrene-treated samples compared to the vehicle control indicates an increase in global m6A levels due to FTO inhibition. Methylene blue staining of the membrane can be used as a loading control to ensure equal amounts of RNA were spotted.
FTO Signaling Pathways and the Impact of Bisantrene
FTO is integrated into several key signaling pathways that are crucial for cancer cell proliferation, survival, and immune evasion. By inhibiting FTO, Bisantrene can modulate these pathways to exert its anti-tumor effects.
Regulation of Oncogenic Gene Expression
FTO promotes the expression of key oncogenes by removing the m6A "decay" signal from their mRNAs. Bisantrene treatment leads to an increase in m6A levels on the transcripts of genes like MYC, leading to their degradation and a subsequent reduction in MYC protein levels.[4][13] This downregulation of MYC is a critical component of Bisantrene's anti-leukemic activity.
References
- 1. FTO in cancer: functions, molecular mechanisms, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FTO – A Common Genetic Basis for Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination of FTO and BTK inhibitors synergistically suppresses the malignancy of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisantrene shows potent anticancer activity in AML models - Racura Oncology Ltd (ASX:RAC) - Listcorp. [listcorp.com]
- 5. Targeting fat mass and obesity-associated protein mitigates human colorectal cancer growth in vitro and in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. m6A Demethylase Assay Kit (ab233489) | Abcam [abcam.com]
- 9. Epigenase m6A Demethylase Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 10. benchchem.com [benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. trial.medpath.com [trial.medpath.com]
The Core Interaction: A Technical Guide to Bisantrene Hydrochloride and G-Quadruplexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisantrene Hydrochloride, an anthracene (B1667546) derivative, has been re-evaluated in the landscape of oncology, with recent discoveries pivoting its primary mechanism of action away from the long-assumed anthracycline-like DNA intercalation.[1][2] Groundbreaking research now identifies Bisantrene as a potent G-quadruplex (G4) binding agent.[1][3] G-quadruplexes are secondary structures formed in guanine-rich nucleic acid sequences, which are prevalent in telomeres and the promoter regions of various oncogenes, including c-MYC, c-KIT, and KRAS.[1][4] By binding to and stabilizing these G4 structures, Bisantrene can modulate the expression of these cancer-driving genes, offering a novel therapeutic avenue.[2][3] This technical guide provides an in-depth exploration of the interaction between this compound and G-quadruplexes, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
Quantitative Data: Binding Affinities and Biological Activity
The interaction of Bisantrene and its derivatives with G-quadruplex structures has been quantified using various biophysical and cellular assays. The following table summarizes key quantitative data, providing insights into the binding affinity and functional consequences of this interaction. It is important to note that much of the detailed quantitative binding data comes from studies on close derivatives of Bisantrene.
| Compound | G-Quadruplex Sequence/Cell Line | Method | Parameter | Value | Reference |
| Ant1,5-Ri (Constrained Bisantrene Derivative) | Telomeric GQ (5'-AGG GTT AGG GTT AGG GTT AGG GT-3') | Fluorimetric Titration | Ka | 1.0 ± 0.2 x 106 M-1 | [5] |
| Ant1,5-Ri (Constrained Bisantrene Derivative) | QMup-QMdown duplex | Fluorimetric Titration | Ka | 0.21 ± 0.06 x 106 M-1 | [5] |
| Bis(imino)anthracene derivative 2d | HeLa cancer cell line | Cell Viability Assay | IC50 | 24 µM | [6] |
| Bis(imino)anthracene derivative 2c | HeLa cancer cell line | Cell Viability Assay | IC50 | 30.5 µM | [6] |
| (E,E)-bisantrene (RCDS1) | MDA-MB-231 cells | Cellular Assay | EC50 (MYC downregulation) | ~322.5 nM | [3] |
Experimental Protocols
A variety of biophysical and molecular biology techniques are employed to characterize the interaction between this compound and G-quadruplexes.[7] Below are detailed methodologies for key experiments.
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
This assay is used to determine the thermal stabilization of a G-quadruplex upon ligand binding.[8][9]
a. Materials:
-
Dual-labeled G-quadruplex-forming oligonucleotide (e.g., 5'-FAM-Telomeric Sequence-TAMRA-3').
-
This compound stock solution (in DMSO or water).
-
Assay buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).
-
Real-time PCR instrument with a fluorescence plate reader.
b. Protocol:
-
Prepare a solution of the dual-labeled G-quadruplex oligonucleotide at a final concentration of 0.2 µM in the assay buffer.
-
Anneal the oligonucleotide by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to ensure proper folding into the G-quadruplex structure.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well or 384-well plate, mix the annealed oligonucleotide solution with the Bisantrene dilutions to achieve the desired final concentrations. Include a control with no ligand.
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to record the fluorescence of the donor fluorophore (e.g., FAM) while gradually increasing the temperature from 25°C to 95°C at a rate of 0.5°C/minute.
-
Plot the normalized fluorescence intensity against temperature. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded.
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the G-quadruplex alone from the Tm in the presence of Bisantrene.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of the interaction between a ligand and an immobilized biomolecule.[10][11]
a. Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5, streptavidin-coated).
-
Biotinylated G-quadruplex forming oligonucleotide.
-
This compound solutions of varying concentrations.
-
Running buffer (e.g., HBS-EP+).
-
Immobilization reagents (for covalent coupling, if applicable).
b. Protocol:
-
Anneal the biotinylated G-quadruplex oligonucleotide in a buffer containing KCl to pre-form the G-quadruplex structure.
-
Immobilize the annealed oligonucleotide onto the streptavidin-coated sensor chip surface.
-
Prepare a series of this compound dilutions in the running buffer.
-
Inject the Bisantrene solutions over the sensor chip surface at a constant flow rate, starting with the lowest concentration.
-
After each injection, allow for a dissociation phase where only the running buffer flows over the surface.
-
Regenerate the sensor surface if necessary between different concentrations.
-
Record the SPR sensorgrams, which show the change in response units (RU) over time.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
NMR Titration
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information about the G-quadruplex and its interaction with a ligand.[1][12]
a. Materials:
-
High-field NMR spectrometer.
-
15N-labeled or unlabeled G-quadruplex forming oligonucleotide.
-
This compound stock solution.
-
NMR buffer (e.g., 25 mM potassium phosphate, 70 mM KCl, pH 7.0 in 90% H2O/10% D2O).
b. Protocol:
-
Dissolve the G-quadruplex oligonucleotide in the NMR buffer and anneal it.
-
Acquire a 1D 1H NMR spectrum of the G-quadruplex alone. The imino protons of the guanines involved in G-tetrad formation typically resonate between 10 and 12 ppm.
-
Prepare a concentrated stock solution of this compound.
-
Add small aliquots of the Bisantrene stock solution to the NMR tube containing the G-quadruplex sample.
-
Acquire a 1D 1H NMR spectrum after each addition.
-
Monitor the chemical shift perturbations and line broadening of the G-quadruplex imino proton resonances upon addition of Bisantrene.
-
These changes indicate binding and can provide information about the binding site and stoichiometry of the interaction.
Polymerase Stop Assay
This assay assesses the ability of a ligand to stabilize a G-quadruplex structure and block the progression of a DNA polymerase.[13][14]
a. Materials:
-
DNA template containing a G-quadruplex forming sequence.
-
Fluorescently labeled primer that anneals upstream of the G4 sequence.
-
Taq DNA polymerase.
-
dNTPs.
-
This compound.
-
Reaction buffer.
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system.
b. Protocol:
-
Anneal the fluorescently labeled primer to the DNA template.
-
Prepare reaction mixtures containing the primer-template duplex, dNTPs, Taq DNA polymerase, and varying concentrations of this compound in the reaction buffer. Include a control without Bisantrene.
-
Incubate the reactions at a temperature suitable for polymerase activity for a specific time.
-
Stop the reactions by adding a loading buffer containing a denaturing agent (e.g., formamide).
-
Denature the samples by heating and then load them onto a denaturing polyacrylamide gel.
-
Run the gel to separate the DNA fragments by size.
-
Visualize the fluorescently labeled DNA fragments using a gel imager.
-
Stabilization of the G-quadruplex by Bisantrene will cause the polymerase to stall, resulting in an increase in the intensity of the band corresponding to the polymerase stop product just before the G4 sequence.
Visualizing the Interaction and its Consequences
Signaling Pathway
Caption: Bisantrene's impact on the c-MYC signaling pathway.
Experimental Workflow
Caption: Workflow for SPR analysis of Bisantrene-G4 interaction.
Mechanism of Action
Caption: Bisantrene's multi-faceted mechanism of action.
References
- 1. NMR Studies of G-Quadruplex Structures and G-Quadruplex-Interactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taq-Polymerase Stop Assay to Determine Target Selectivity of G4 Ligands in Native Promoter Sequences of MYC, TERT, and KIT Oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. samso.com.au [samso.com.au]
- 4. A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation and Identification of G-Quadruplex-Interactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosensor-Surface Plasmon Resonance: Label Free Method for Investigation of Small Molecule-Quadruplex Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface plasmon resonance study of the interaction of N -methyl mesoporphyrin IX with G-quadruplex DNA - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP06321H [pubs.rsc.org]
- 12. NMR Studies of G-Quadruplex Structures and G-Quadruplex-Interactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 13. A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation and Identification of G-Quadruplex-Interactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A DNA polymerase stop assay for G-quadruplex-interactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of Bisantrene Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physicochemical properties of Bisantrene (B1209513) Hydrochloride (also known as Bisantrene dihydrochloride), an antineoplastic agent. The information is curated to support research, drug development, and formulation activities.
Chemical Identity and Core Properties
Bisantrene Hydrochloride is the dihydrochloride (B599025) salt of Bisantrene, an anthracenyl bishydrazone.[1][2] Its chemical name is 9,10-anthracenedicarboxaldehydebis[(4,5-dihydro-1H-imidazol-2-yl)hydrazine] dihydrochloride.[3][4] The presence of basic alkylimidazole side chains means the molecule is positively charged at physiological pH, which is believed to aid its interaction with the negatively charged phosphate (B84403) backbone of DNA.[4] When in solution, it has a characteristic fluorescent orange color, leading to the nickname "Orange Crush".[3]
Table 1: General and Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-[(E)-[10-[(E)-(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]anthracen-9-yl]methylideneamino]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride | [2] |
| Synonyms | CL-216942, NSC-337766, Zantrene | [2][5] |
| CAS Number | 71439-68-4 | [2] |
| Molecular Formula | C₂₂H₂₂N₈ · 2HCl (or C₂₂H₂₄Cl₂N₈) | [4] |
| Molecular Weight | 471.39 g/mol (471.4 g/mol ) | [2][4] |
| Appearance | Solid | |
| Purity | ≥98% (by HPLC) |
Solubility Profile
The solubility of Bisantrene is a critical parameter for its formulation and administration. It exhibits limited aqueous solubility, particularly at physiological pH, which can lead to precipitation.[4][6]
Table 2: Solubility Data for this compound
| Solvent | Solubility | Conditions | Reference |
| Deionized Water | 8 mg/mL | Not Specified | |
| Water | 3.33 mg/mL | Requires sonication, warming, and heating to 60°C | [7] |
| DMSO | 5 mg/mL | Requires sonication | [7] |
| DMSO | 0.1 - 1 mg/mL | Slightly Soluble | [8] |
Note: It has been observed that Bisantrene at 1 mg/mL in 5% dextrose can readily precipitate in vivo (mouse peritoneum) and in vitro (human plasma at 37°C).[6]
Other Physicochemical Parameters
These parameters are essential for understanding the drug's behavior in biological systems and for computational modeling.
Table 3: Calculated Physicochemical Parameters
| Property | Value | Reference |
| LogP | 2.871 | [1] |
| Hydrogen Bond Donor Count | 6 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 6 | [1] |
| Complexity | 630 | [1][2] |
| Flash Point | 344.7 °C | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of physicochemical data. Below are generalized, standard protocols for determining key properties.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[9][10]
Objective: To determine the saturation concentration of this compound in a specific solvent system at a controlled temperature.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial containing the solvent of interest (e.g., deionized water, phosphate-buffered saline). The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[9]
-
Equilibration: Seal the vials and place them in a shaker or rotator within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation or filtration. Care must be taken to avoid temperature changes during this step.[10]
-
Analysis: Accurately dilute an aliquot of the clear supernatant. Quantify the concentration of the dissolved drug using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]
-
Calculation: Determine the solubility based on the measured concentration and the dilution factor.
Protocol: Melting Point Determination (Capillary Method)
This method is used to determine the temperature range over which the solid compound transitions to a liquid. A narrow melting range is often indicative of high purity.[13][14]
Objective: To determine the melting point range of solid this compound.
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[15] Load a small amount (2-3 mm height) into a glass capillary tube (one end sealed) by tapping the open end into the powder and then tapping the sealed end on a hard surface to pack the solid down.[13][15]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[15]
-
Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting temperature. Allow the apparatus to cool.[14]
-
Accurate Determination: Begin heating again, but slow the rate to 1-2°C per minute when the temperature is about 15-20°C below the approximate melting point.[14][15]
-
Observation & Recording: Observe the sample through the magnified eyepiece. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely melted (T2). The melting point is reported as the range T1 - T2.[14]
Mechanism of Action & Signaling Pathways
This compound exerts its anticancer effects through multiple mechanisms, primarily targeting DNA structure and function.[3]
-
DNA Intercalation: The planar, electron-rich anthracenyl core of Bisantrene inserts itself between the base pairs of the DNA double helix.[1][3][16]
-
Topoisomerase II Inhibition: It acts as a "topoisomerase II poison," stabilizing the transient DNA double-strand breaks created by the enzyme. This leads to an accumulation of DNA breaks, DNA-protein crosslinking, and inhibition of DNA replication and RNA synthesis.[1][17][18][19]
-
FTO Enzyme Inhibition: A more recently discovered mechanism involves the potent and selective inhibition of the FTO (fat mass and obesity-associated) protein, an m6A mRNA demethylase.[3][8][19]
-
G-Quadruplex Binding: Studies have shown that Bisantrene binds to and stabilizes G-quadruplex (G4) structures in DNA and RNA. This can downregulate the activity of key oncogenes like MYC.[20]
These actions collectively disrupt essential cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.[8] Unlike anthracyclines such as doxorubicin, Bisantrene is noted for exhibiting significantly less cardiotoxicity.[1][2]
References
- 1. Bisantrene HCl (CL-216942, NSC-337766) | inhibitor of topoisomerase II | DNA intercalators | CAS 71439-68-4 | Buy Bisantrene HCl (CL216942, NSC337766) from Supplier InvivoChem [invivochem.com]
- 2. This compound | C22H24Cl2N8 | CID 6917792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bisantrene - Wikipedia [en.wikipedia.org]
- 4. US9993460B2 - Compositions to improve the therapeutic benefit of bisantrene and analogs and derivatives thereof - Google Patents [patents.google.com]
- 5. invivochem.net [invivochem.net]
- 6. Bisantrene solubility and skin toxicity studies: efficacy of sodium bicarbonate as a local ulceration antidote - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Bisantrene | CAS 78186-34-2 | Cayman Chemical | Biomol.com [biomol.com]
- 9. researchgate.net [researchgate.net]
- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. solubility experimental methods.pptx [slideshare.net]
- 13. Determination of Melting Point [wiredchemist.com]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Bisantrene | C22H22N8 | CID 5351322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. The biological activity and cytotoxicity of Bisantrene_Chemicalbook [chemicalbook.com]
- 20. Race Oncology Identifies Breakthrough Anticancer Mechanism for Bisantrene (RCDS1) [smallcaps.com.au]
Bisantrene Hydrochloride and its Progeny: A Technical Deep Dive into Structural Analogues and Derivatives for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisantrene hydrochloride, a synthetic anthracenyl bishydrazone, has a rich history as a chemotherapeutic agent, initially developed as a less cardiotoxic alternative to anthracyclines.[1] Decades of research have unveiled a multifaceted mechanism of action, extending beyond simple DNA intercalation to include the inhibition of topoisomerase II, modulation of the m6A RNA epigenetic pathway via FTO protein inhibition, and interaction with G-quadruplex DNA structures.[1][1][2][3] This technical guide provides a comprehensive overview of this compound, its structural analogues, and derivatives. It delves into their synthesis, mechanisms of action, structure-activity relationships, and summarizes key preclinical and clinical findings. Detailed experimental protocols for the evaluation of these compounds are also provided to facilitate further research and development in this promising area of oncology.
Introduction
Bisantrene, chemically known as 9,10-anthracenedicarboxaldehyde bis[(4,5-dihydro-1H-imidazol-2-yl)hydrazone] dihydrochloride, emerged in the 1970s from a quest for anticancer agents with an improved safety profile over the widely used but cardiotoxic anthracyclines like doxorubicin.[1] Its clinical journey has seen it approved in France for the treatment of Acute Myeloid Leukemia (AML) and investigated in numerous clinical trials for various malignancies, including breast cancer.[1][4] Early studies established its role as a DNA intercalator and a potent inhibitor of DNA and RNA synthesis.[1][5] More recent discoveries have revitalized interest in Bisantrene and its derivatives, revealing novel mechanisms of action that present new therapeutic opportunities.[2][6] This guide aims to be a central resource for researchers, providing in-depth technical information to spur the design and development of the next generation of Bisantrene-based therapeutics.
Mechanisms of Action
Bisantrene and its analogues exert their anticancer effects through multiple, distinct mechanisms, making them versatile therapeutic candidates.
DNA Intercalation and Topoisomerase II Inhibition
The planar aromatic anthracene (B1667546) core of Bisantrene allows it to intercalate between the base pairs of DNA, disrupting its helical structure.[5][7] This physical disruption interferes with DNA replication and transcription. Furthermore, Bisantrene acts as a topoisomerase II poison.[8] By stabilizing the covalent complex between topoisomerase II and DNA, it leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death.[9]
FTO Inhibition and m6A RNA Demethylase Modulation
A significant breakthrough in understanding Bisantrene's activity was the discovery of its potent and selective inhibition of the Fat Mass and Obesity-associated (FTO) protein, an m6A RNA demethylase.[2] The m6A modification is a critical regulator of mRNA stability, splicing, and translation. By inhibiting FTO, Bisantrene increases the global levels of m6A in RNA, which can suppress the expression of key oncogenes like MYC and immune checkpoint genes, thereby inhibiting cancer cell proliferation and enhancing anti-tumor immunity.[2][3]
G-Quadruplex Binding
More recently, research has identified that a primary anticancer mechanism of (E,E)-bisantrene is its ability to bind to and stabilize G-quadruplex (G4) structures in both DNA and RNA.[6] G-quadruplexes are non-canonical secondary structures found in guanine-rich nucleic acid sequences, often located in the promoter regions of oncogenes, including MYC, and in telomeres.[6] By stabilizing these structures, Bisantrene can effectively downregulate the expression of these cancer-driving genes.[6]
Signaling Pathways
The multiple mechanisms of action of Bisantrene converge on critical signaling pathways that control cell growth, proliferation, and survival.
Structural Analogues and Derivatives
Efforts to improve the efficacy, solubility, and safety profile of Bisantrene have led to the synthesis of various structural analogues and derivatives.
N-phosphoryl Prodrugs
To enhance aqueous solubility and reduce injection site toxicity, N-phosphoryl derivatives of Bisantrene have been developed. These prodrugs, such as bis(phosphonoguanidinic acid) derivatives, are designed to hydrolyze in vivo to release the active Bisantrene molecule.[10] This approach has shown comparable antitumor activity to the parent compound in preclinical models with improved pharmaceutical properties.[10]
Analogues with Modified Side Chains
Modifications to the 4,5-dihydro-1H-imidazol-2-yl hydrazone side chains have been explored to modulate the DNA binding affinity and topoisomerase II poisoning activity. The position and number of these side chains on the anthracene ring system have been shown to influence the biological activity and specificity of the analogues.
Constrained Bisantrene Derivatives
To enhance the specificity for G-quadruplex DNA, constrained derivatives of Bisantrene isomers have been synthesized. These modifications aim to improve the binding affinity and selectivity for G-quadruplex structures over duplex DNA.
Structure-Activity Relationships (SAR)
The biological activity of Bisantrene analogues is intricately linked to their chemical structure. Key SAR observations include:
-
Planar Aromatic Core: The tricyclic anthracene core is essential for DNA intercalation.
-
Basic Side Chains: The positively charged 4,5-dihydro-1H-imidazol-2-yl hydrazone side chains are crucial for electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA.
-
Side Chain Position: The positioning of the side chains on the anthracene ring influences the DNA unwinding angle and topoisomerase II poisoning activity.
-
Lipophilicity: Increased lipophilicity in some derivatives has been correlated with enhanced cytotoxic potency.
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
Synthesis of Bisantrene Analogues
A general synthetic route for Bisantrene analogues involves the condensation of a substituted anthracene-dicarboxaldehyde with a heterocyclic hydrazine (B178648) derivative.
Protocol for Synthesis of a Bisantrene Analogue:
-
Preparation of Anthracene-9,10-dicarboxaldehyde: A suitable substituted anthracene is subjected to a formylation reaction (e.g., Vilsmeier-Haack reaction) or oxidation of a corresponding dimethylanthracene to yield the dicarboxaldehyde intermediate.
-
Condensation: The anthracene-9,10-dicarboxaldehyde derivative is dissolved in a suitable solvent such as ethanol.
-
An excess of the desired heterocyclic hydrazine (e.g., 2-hydrazinyl-4,5-dihydro-1H-imidazole) is added to the solution.
-
The reaction mixture is refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Purification: The resulting precipitate is collected by filtration, washed with a cold solvent, and purified by recrystallization or column chromatography to yield the pure Bisantrene analogue.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of Bisantrene analogues on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the Bisantrene analogue for 48-72 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated from the dose-response curve.
Topoisomerase II Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Protocol:
-
Reaction Setup: A reaction mixture containing kDNA, ATP, and assay buffer is prepared.
-
Inhibitor Addition: The Bisantrene analogue is added to the reaction mixture at various concentrations.
-
Enzyme Addition: Human topoisomerase II enzyme is added to initiate the reaction.
-
Incubation: The reaction is incubated at 37°C for 30 minutes.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.
-
Agarose (B213101) Gel Electrophoresis: The reaction products are separated on a 1% agarose gel.
-
Visualization: The DNA is visualized by ethidium (B1194527) bromide staining. Inhibition of decatenation is observed as the retention of the high molecular weight kDNA network.
FTO Demethylation Assay
This assay quantifies the ability of a compound to inhibit the demethylase activity of the FTO protein.
Protocol:
-
Reaction Mixture: A reaction buffer containing a m6A-methylated RNA oligonucleotide substrate, FTO enzyme, and co-factors (Fe(II) and α-ketoglutarate) is prepared.
-
Inhibitor Incubation: The Bisantrene analogue is pre-incubated with the FTO enzyme.
-
Reaction Initiation: The m6A-methylated RNA substrate is added to start the reaction.
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Detection: The amount of demethylated product can be quantified using various methods, such as liquid chromatography-mass spectrometry (LC-MS) or a fluorescence-based assay where the removal of the methyl group leads to a change in fluorescence.
G-Quadruplex Fluorescence Resonance Energy Transfer (FRET) Melting Assay
This assay is used to assess the ability of a compound to stabilize G-quadruplex structures.
Protocol:
-
Oligonucleotide Preparation: A G-quadruplex-forming oligonucleotide dual-labeled with a FRET pair (e.g., FAM as the donor and TAMRA as the quencher) is prepared in a potassium-containing buffer to induce G-quadruplex formation.
-
Ligand Addition: The Bisantrene analogue is added to the oligonucleotide solution.
-
Melting Curve Analysis: The fluorescence of the FAM donor is monitored as the temperature is gradually increased.
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the G-quadruplexes are unfolded, is determined. An increase in the Tm in the presence of the compound indicates stabilization of the G-quadruplex structure.
Quantitative Data Summary
The following tables summarize key quantitative data for Bisantrene and selected analogues from preclinical studies.
Table 1: In Vitro Cytotoxicity (IC50) of Bisantrene and Analogues in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Bisantrene | MOLM-13 | AML | 0.016 - 0.563 | [11] |
| Bisantrene | MV4-11 | AML | 0.016 - 0.563 | [11] |
| Bisantrene | OCI-AML3 | AML | 0.016 - 0.563 | [11] |
| Bisantrene | U937 | AML | 2.0 - 3.7 | |
| Bisantrene | HL-60 | AML | 2.0 - 3.7 | |
| N-phosphoryl prodrug | P-388 Leukemia | Leukemia | Comparable to Bisantrene | [10] |
| N-phosphoryl prodrug | L-1210 Leukemia | Leukemia | Comparable to Bisantrene | [10] |
| N-phosphoryl prodrug | B-16 Melanoma | Melanoma | Comparable to Bisantrene | [10] |
Table 2: Pharmacokinetic Parameters of Bisantrene in Humans
| Parameter | Value | Unit | Reference |
| Terminal Half-life (t½) | 24.7 ± 6.9 | hours | [8] |
| Total Clearance | 1045.5 ± 51.0 | mL/kg/h | [8] |
| Volume of Distribution (Vd) | 42.1 ± 5.9 | L/kg | [8] |
| Urinary Excretion (96h) | 3.4 ± 1.1 | % of dose | [8] |
Conclusion and Future Directions
Bisantrene and its analogues represent a compelling class of anticancer agents with a rich and evolving scientific narrative. The elucidation of novel mechanisms of action, particularly FTO inhibition and G-quadruplex binding, has opened new avenues for targeted drug development. The ability to rationally design and synthesize derivatives with improved solubility, efficacy, and selectivity holds significant promise for addressing unmet needs in oncology, especially in hematological malignancies like AML.
Future research should focus on:
-
Structure-Based Drug Design: Leveraging the crystal structures of FTO and G-quadruplexes to design next-generation inhibitors with enhanced potency and selectivity.
-
Combination Therapies: Exploring synergistic combinations of Bisantrene analogues with other targeted therapies and immunotherapies.
-
Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to Bisantrene-based therapies.
-
Advanced Drug Delivery: Investigating novel formulations and drug delivery systems to optimize the pharmacokinetic and pharmacodynamic properties of these compounds.
The in-depth technical information provided in this guide serves as a foundation for these future endeavors, with the ultimate goal of translating the therapeutic potential of Bisantrene and its progeny into clinical benefit for cancer patients.
References
- 1. Clonogenic Assay [bio-protocol.org]
- 2. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 11. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Determining the IC50 of Bisantrene Hydrochloride in Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisantrene Hydrochloride is a potent antineoplastic agent with a multifaceted mechanism of action, making it a compound of significant interest in oncology research. These application notes provide a comprehensive overview of Bisantrene's activity in various cancer cell lines, expressed as half-maximal inhibitory concentration (IC50) values. Detailed protocols for commonly used cell viability assays, namely the MTT and CellTiter-Glo® assays, are provided to enable researchers to accurately determine the IC50 of Bisantrene in their specific cellular contexts. Furthermore, this document illustrates the key signaling pathways affected by Bisantrene and the general experimental workflow for IC50 determination through clear, concise diagrams.
Introduction
Bisantrene, an anthracenyl bishydrazone, has demonstrated significant antitumor activity.[1] Its mechanisms of action are complex and include DNA intercalation, disruption of DNA configuration leading to single-strand breaks, and inhibition of DNA replication.[1] Bisantrene also functions as a potent inhibitor of topoisomerase II and the fat mass and obesity-associated (FTO) protein, an m6A RNA demethylase.[1][2][3] More recent research has identified its ability to bind to G-quadruplex (G4) DNA and RNA structures, which can regulate the expression of oncogenes like MYC.[4] Given its diverse mechanisms, understanding the potency of Bisantrene across different cancer types is crucial for its continued development and clinical application. The IC50 value is a key metric for this, quantifying the concentration of the drug required to inhibit the growth of cancer cells by 50%.
Data Presentation: IC50 Values of this compound
The following table summarizes the reported IC50 values of this compound in a range of cancer cell lines. These values have been determined using various cell viability assays.
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Assay Used |
| A2780 | Ovarian Cancer | 0.34 | Not Specified |
| A549 | Lung Carcinoma | 0.017 | Sulforhodamine B |
| HL-60 | Promyelocytic Leukemia | 0.3 | Not Specified |
| L1210 | Murine Leukemia | 0.049 - 3.2 | Not Specified |
| OCI-AML2 | Acute Myeloid Leukemia | 0.1 | Not Specified |
| RPMI-8226 | Myeloma | 0.018 | MTT Assay |
| 786-O | Clear Cell Renal Cell Carcinoma | < 1.31 | Resazurin Assay |
| A-498 | Clear Cell Renal Cell Carcinoma | < 1.0 | Resazurin Assay |
| A-704 | Clear Cell Renal Cell Carcinoma | 12.3 | Resazurin Assay |
| Caki-1 | Clear Cell Renal Cell Carcinoma | < 1.0 | Resazurin Assay |
| Caki-2 | Clear Cell Renal Cell Carcinoma | < 1.31 | Resazurin Assay |
| KMRC-1 | Clear Cell Renal Cell Carcinoma | < 1.0 | Resazurin Assay |
| RCC4-EV | Clear Cell Renal Cell Carcinoma | < 1.31 | Resazurin Assay |
| RCC4-VHL | Clear Cell Renal Cell Carcinoma | < 1.31 | Resazurin Assay |
| 769-P | Clear Cell Renal Cell Carcinoma | < 1.0 | Resazurin Assay |
| ACHN | Papillary Renal Cell Carcinoma | 0.242 | Resazurin Assay |
Note: The IC50 values can vary depending on the specific experimental conditions, including the cell line, passage number, seeding density, and incubation time. Researchers should consider these values as a reference and determine the IC50 in their own experimental setup.
Experimental Protocols
Two widely accepted and robust methods for determining the IC50 of a compound in cancer cell lines are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.[5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)[6]
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using trypan blue exclusion).
-
Dilute the cell suspension to the desired concentration (typically 1,000-10,000 cells/well, to be optimized for each cell line).[5]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Fill the peripheral wells with sterile PBS to minimize evaporation.[5]
-
Incubate the plate overnight to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of Bisantrene.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a blank control (medium only).[5]
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[7]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each Bisantrene concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the Bisantrene concentration.
-
Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to determine the IC50 value.[7]
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent causes cell lysis and generates a luminescent signal proportional to the amount of ATP.[10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well or 384-well plates
-
Luminometer
-
Orbital shaker
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in the MTT assay protocol, using opaque-walled plates.
-
-
Compound Treatment:
-
Follow the same compound treatment procedure as described in the MTT assay protocol.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature before use.[10]
-
After the desired incubation period with Bisantrene, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[10]
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[7]
-
-
Signal Generation and Measurement:
Data Analysis:
-
Subtract the average luminescence of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each Bisantrene concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the Bisantrene concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.[9]
Mandatory Visualizations
Experimental Workflow for IC50 Determination
References
- 1. Bisantrene - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The biological activity and cytotoxicity of Bisantrene_Chemicalbook [chemicalbook.com]
- 4. Race Oncology Identifies Breakthrough Anticancer Mechanism for Bisantrene (RCDS1) [smallcaps.com.au]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. OUH - Protocols [ous-research.no]
Application Notes and Protocols: Bisantrene Hydrochloride in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Bisantrene (B1209513) Hydrochloride is an anthracene (B1667546) derivative and a topoisomerase II inhibitor that has demonstrated significant antineoplastic activity.[1] Unlike traditional anthracyclines such as doxorubicin, bisantrene exhibits reduced cardiotoxicity, making it a compelling candidate for combination therapies in oncology.[2][3] This document provides a comprehensive overview of preclinical and clinical data on bisantrene in combination with other chemotherapeutic agents, along with detailed protocols for key experimental assays.
Recent research has highlighted the synergistic effects of bisantrene with a variety of other anti-cancer drugs, offering promising new avenues for the treatment of hematological malignancies, particularly Acute Myeloid Leukemia (AML).[1] Combination strategies aim to enhance efficacy, overcome drug resistance, and improve patient outcomes.
I. Preclinical and Clinical Data Summary
The following tables summarize the quantitative data from various studies investigating bisantrene in combination with other chemotherapeutics.
Table 1: Preclinical In Vitro Synergy of Bisantrene Combinations in AML Cell Lines
| Combination | Cell Lines | Key Findings | Combination Index (CI) at 50% Inhibition | Reference |
| Bisantrene + Venetoclax (ABT199) + Panobinostat | OCI-AML3, MOLM13, MV4-11 | Synergistic inhibition of cell proliferation | 0.25 - 0.6 | [1][4] |
| Bisantrene + Venetoclax (ABT199) + Decitabine (B1684300) | OCI-AML3, MOLM13, MV4-11 | Synergistic inhibition of cell proliferation | 0.2 - 0.35 | [1][4] |
| Bisantrene + Venetoclax (ABT199) + Olaparib (B1684210) | OCI-AML3, MOLM13, MV4-11 | Synergistic inhibition of cell proliferation | 0.2 - 0.4 | [1][4] |
| Bisantrene + Decitabine | 143 cancer cell lines (solid and blood cancers) | Enhanced cell-killing in 92% of cell lines | Not specified | [5][6] |
| Bisantrene + Cyclophosphamide | Breast cancer cell lines | No antagonism observed, supporting clinical use | Not specified | [7] |
Table 2: In Vivo Efficacy of Bisantrene Combinations in Animal Models
| Combination | Animal Model | Key Findings | Reference |
| Bisantrene + Decitabine | MOLM13-luc and PDX AML16 engrafted mice | Significantly improved survival and reduced leukemic infiltration compared to single agents. | [2][8] |
Table 3: Clinical Trial Data for Bisantrene Combination Therapies in AML
| Combination Regimen | Trial Phase | Patient Population | Dosage | Overall Response Rate (ORR) | Key Outcomes & Adverse Events | Reference |
| Bisantrene + Fludarabine (B1672870) + Clofarabine (B1669196) | Phase II (NCT03820908) | Relapsed/Refractory (R/R) AML | Bisantrene: 250 mg/m²; Fludarabine: 10 mg/m²; Clofarabine: 30 mg/m² (administered over 4 days) | 40% (6/15 evaluable patients) | Enabled 40% of patients to proceed to stem cell transplant. Side effects included neutropenic fever, resolved liver toxicity, hair loss, bone marrow suppression, and vomiting. No significant cardiac toxicity was observed. | [9][10][11] |
| Bisantrene + Cytarabine | Phase Ib (BISECT) | R/R AML with extramedullary disease (fit for intensive chemo) | Induction: Bisantrene daily for 7 days. Consolidation: Bisantrene (Days 1-2) + Cytarabine (Days 1-5) | Ongoing | To assess safety and efficacy. | [12] |
| Bisantrene + Decitabine/Cedazuridine | Phase Ib (BISECT) | New or R/R AML, high-risk MDS/CMML with extramedullary disease (unfit for intensive chemo) | Decitabine/cedazuridine (Days 1-5) + Bisantrene (Days 3 & 5) | Ongoing | To determine the maximum tolerated dose (MTD). | [12] |
II. Experimental Protocols
A. In Vitro Cytotoxicity and Synergy Analysis
This protocol outlines the methodology for assessing the cytotoxic effects of bisantrene in combination with other drugs on cancer cell lines and determining if the combination is synergistic, additive, or antagonistic.
1. Materials:
-
AML cell lines (e.g., OCI-AML3, MOLM14)
-
Bisantrene Hydrochloride
-
Combination chemotherapeutic agents (e.g., Venetoclax, Decitabine)
-
Cell culture medium (e.g., RPMI-1640) with supplements (FBS, penicillin-streptomycin)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed AML cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of bisantrene and the combination agent(s) alone and in combination at fixed ratios. Add the drug solutions to the appropriate wells. Include untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation inhibition relative to the untreated control.
-
Determine the IC50 (concentration that inhibits 50% of cell growth) for each drug.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1][4]
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Bisantrene - Wikipedia [en.wikipedia.org]
- 4. Enhanced cytotoxicity of bisantrene when combined with venetoclax, panobinostat, decitabine and olaparib in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Race shares the resulsts of preclinical studies combining bisantrene with decitabine - BioPharmaDispatch [pharmadispatch.com]
- 6. Race shares the results of preclinical studies combining bisantrene with decitabine - Biotech [biotechdispatch.com.au]
- 7. racuraoncology.com [racuraoncology.com]
- 8. researchgate.net [researchgate.net]
- 9. Bisantrene Therapy A Promising Treatment For AML - HealthTree for Acute Myeloid Leukemia [healthtree.org]
- 10. Bisantrene in combination with fludarabine and clofarabine as salvage therapy for adult patients with refractory or relapsed acute myeloid leukaemia (AML)-An open-label, phase I/II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. miragenews.com [miragenews.com]
- 12. A Study of Bisantrene Combined With Cytarabine or With Decitabine for Adult Subjects With Extramedullary AML and MDS [ctv.veeva.com]
In Vivo Efficacy of Bisantrene Hydrochloride in Murine Models: A Detailed Guide for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Bisantrene Hydrochloride, a synthetic anthracenyl bishydrazone, has emerged as a promising antineoplastic agent. Originally developed as an analogue to anthracyclines like doxorubicin, Bisantrene was engineered to minimize the cardiotoxicity associated with this class of chemotherapy drugs.[1] Beyond its established role as a DNA intercalating agent, recent studies have illuminated a novel mechanism of action involving the inhibition of the fat mass and obesity-associated protein (FTO), an m6A RNA demethylase, which subsequently leads to the downregulation of the MYC oncogene.[1][2] This dual-pronged attack on cancer cells, through both direct DNA interaction and epigenetic modulation, positions Bisantrene as a compelling therapeutic candidate for a range of malignancies.
This document provides a comprehensive resource for researchers, summarizing key quantitative data from in vivo murine studies of this compound and offering detailed experimental protocols to guide the design and execution of future preclinical investigations.
Quantitative Data Summary
The following tables collate efficacy and toxicity data from various in vivo studies of this compound in murine models of cancer.
Table 1: Efficacy of this compound in Murine Acute Myeloid Leukemia (AML) Models
| Murine Model | Cell Line/Tumor Type | Treatment Regimen | Key Findings |
| NSG Mice | MOLM-13-luc | 10 mg/kg Bisantrene, intravenous (i.v.), twice weekly | Significantly reduced leukemic burden and increased median survival compared to vehicle control.[3] |
| NSG Mice | Patient-Derived Xenograft (PDX-AML16) | 2.5 mg/kg or 5 mg/kg Bisantrene, i.v., twice or three times weekly | Demonstrated a dose-dependent reduction in leukemic burden and an increase in median survival.[3] |
| NSG Mice | MOLM-13-luc | 5 or 10 mg/kg Bisantrene (i.v., twice weekly) in combination with 0.2 mg/kg Decitabine (intraperitoneal, i.p., 5 days/week) | The combination therapy significantly improved survival rates compared to single-agent treatments or the vehicle control.[3] |
| Mice | Acute Myeloid Leukemia (AML) | 5 mg/kg/day, administered every other day for 10 doses | This regimen was reported to have doubled the median survival time.[2] |
Table 2: Efficacy of this compound in Murine Solid Tumor Models
| Murine Model | Cell Line/Tumor Type | Treatment Regimen | Key Findings |
| C57BL/6 Mice | B16 Melanoma | Doses ranging from 1.56 to 150 mg/kg (route and schedule dependent) | Showed activity against B16 melanoma.[4] |
| BALB/c Nude Mice | Urothelial Tumors | 260 mg/m², i.v., every 3 weeks | No significant anti-tumor response was observed in this particular model.[5] |
| Mice | Breast Cancer | Not specified | Exhibited potent anti-tumor effects and led to a substantial improvement in overall survival.[2] |
Table 3: Toxicity Profile of this compound in Murine Models
| Murine Model | Dosing Information | Observed Toxicities |
| Neo Mice | A single intravenous dose ranging from 10-150 mg/kg | Resulted in dose-dependent leukopenia, with B cells and macrophages identified as primary targets of toxicity.[4] |
| BALB/c Mice | Intradermal injection | Caused skin ulceration, which could be mitigated by the local administration of sodium bicarbonate.[6] |
Detailed Experimental Protocols
The following protocols provide standardized methodologies for conducting in vivo studies with this compound in common murine cancer models.
Protocol 1: General Preparation and Administration of this compound
This protocol outlines the essential steps for the preparation and administration of this compound for in vivo experiments.
Materials:
-
This compound, sterile powder
-
5% Dextrose in Water (D5W), sterile
-
Sterile, pyrogen-free water for injection
-
0.22 µm sterile syringe filters
-
Appropriate sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Reconstitution: Aseptically reconstitute the this compound powder with sterile 5% Dextrose in Water (D5W) to achieve a desired stock concentration. It is crucial to use D5W as the vehicle, as Bisantrene has limited solubility at physiological pH and is prone to precipitation.
-
Dilution to Working Concentration: Based on the target dose in mg/kg and the average body weight of the mice, calculate the final concentration needed. Dilute the stock solution accordingly with sterile D5W. A typical injection volume for mice is 100-200 µL.
-
Final Sterilization: To ensure sterility, pass the final Bisantrene solution through a 0.22 µm syringe filter into a sterile vial.
-
Route of Administration: Administer the prepared solution to the mice via the intended route, such as intravenous injection into the tail vein.
Protocol 2: Systemic Murine Model of Acute Myeloid Leukemia (AML) using MOLM-13-luc Cells
This protocol details the establishment and use of a systemic AML model with the bioluminescent MOLM-13-luc cell line.
Materials:
-
MOLM-13-luc human AML cell line
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Immunodeficient mice (e.g., NOD/SCID gamma - NSG), 6-8 weeks of age
-
In vivo bioluminescence imaging system
-
D-luciferin substrate
Procedure:
-
Cell Culture: Maintain MOLM-13-luc cells in complete culture medium until they reach a sufficient number for implantation.
-
Cell Preparation for Implantation: Harvest the cells, perform a cell count, and wash them with sterile PBS. Resuspend the cells in sterile PBS to a final concentration of 5 x 106 cells per 100 µL.
-
Implantation: Under appropriate handling conditions, intravenously inject 100 µL of the cell suspension into the lateral tail vein of each NSG mouse.
-
Monitoring of Leukemia Engraftment:
-
Monitor the engraftment and progression of the leukemia weekly using bioluminescence imaging.
-
Administer D-luciferin (e.g., 150 mg/kg, intraperitoneally) to the mice and acquire images after a 10-15 minute incubation period.
-
-
Initiation of Treatment: Once a consistent and measurable bioluminescent signal indicates successful engraftment, randomize the mice into different treatment cohorts (e.g., vehicle control, Bisantrene treatment).
-
Administration of Bisantrene: Administer the prepared this compound solution following a predetermined regimen, such as 10 mg/kg intravenously twice a week. The control group should receive an equivalent volume of the vehicle (D5W).
-
Endpoint and Analysis:
-
Continue to monitor the leukemic burden through regular bioluminescence imaging.
-
Monitor the health of the animals, including body weight measurements, at least twice weekly.
-
Euthanize the mice upon reaching predefined humane endpoints (e.g., significant loss of body weight, signs of morbidity, or excessive tumor burden).
-
Upon necropsy, tissues such as bone marrow and spleen can be collected for further ex vivo analysis.
-
Protocol 3: Subcutaneous B16 Melanoma Murine Model
This protocol describes the generation of a subcutaneous B16 melanoma model for efficacy testing.
Materials:
-
B16-F10 murine melanoma cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Matrigel (optional, can enhance tumor take rate)
-
C57BL/6 mice, 6-8 weeks of age
-
Digital calipers
Procedure:
-
Cell Culture: Culture B16-F10 cells in the appropriate complete medium.
-
Cell Preparation for Implantation: Harvest and wash the cells as previously described. Resuspend the cells in sterile PBS, or a 1:1 mixture of PBS and Matrigel, to a concentration of 1 x 106 cells per 100 µL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each C57BL/6 mouse.
-
Tumor Growth Monitoring:
-
Begin palpating the injection site twice weekly to detect tumor formation.
-
Once tumors become palpable, use digital calipers to measure the length and width of the tumors twice weekly.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
-
Initiation of Treatment: Once the tumors reach a specified average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administration of Bisantrene: Administer the prepared this compound solution according to the planned treatment schedule. The control group should receive the vehicle only.
-
Endpoint and Analysis:
-
Continue to monitor tumor volume and the body weight of the animals regularly.
-
Euthanize the mice when the tumors reach the maximum permissible size as per institutional animal care and use committee (IACUC) guidelines, or if there are any signs of tumor ulceration or animal distress.
-
Following euthanasia, tumors can be excised for weight measurement and further ex vivo analyses.
-
Visualizations of Mechanisms and Workflows
Signaling Pathway of this compound
Caption: Dual mechanisms of action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: A generalized workflow for conducting in vivo efficacy studies of Bisantrene.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 4. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MOLM-13 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Bisantrene Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Bisantrene Hydrochloride in various matrices. The protocols are intended to serve as a comprehensive guide for researchers and scientists involved in the development, quality control, and pharmacokinetic studies of this antineoplastic agent.
High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of pharmaceutical compounds. A stability-indicating HPLC method is crucial for accurately measuring the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile (B52724) and water are commonly used. A gradient elution may be employed for complex samples. For example, a gradient starting from 50:50 (v/v) acetonitrile:water to 100% acetonitrile over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV detector at the wavelength of maximum absorbance (λmax) |
| Injection Volume | 10 µL |
| Internal Standard | An appropriate internal standard should be selected and validated. |
Experimental Protocol: Stability-Indicating HPLC Method
This protocol outlines a stability-indicating HPLC method for the quantification of this compound.
1. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase) to obtain a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
-
Sample Preparation:
-
For Drug Substance: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a concentration within the calibration range.
-
For Pharmaceutical Dosage Forms (e.g., Injections): Dilute the formulation with the mobile phase to obtain a final concentration within the linear range of the method.
-
For Biological Matrices (e.g., Plasma): Sample preparation is critical to remove interfering substances. A validated protein precipitation or solid-phase extraction (SPE) method should be employed.[1]
-
Protein Precipitation: To a known volume of plasma, add a precipitating agent (e.g., acetonitrile or methanol) in a specific ratio (e.g., 1:3 plasma to solvent). Vortex and centrifuge to pellet the precipitated proteins. The supernatant can then be injected into the HPLC system.
-
Solid-Phase Extraction (SPE): Condition a suitable SPE cartridge (e.g., C18). Load the pre-treated plasma sample. Wash the cartridge to remove interferences. Elute the analyte with an appropriate solvent. Evaporate the eluent and reconstitute the residue in the mobile phase.
-
-
2. Chromatographic Analysis:
-
Set up the HPLC system with the parameters specified in Table 1.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase), standard solutions, and sample solutions.
-
Record the chromatograms and integrate the peak areas.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
4. Forced Degradation Studies: Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[2] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.
-
Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 M HCl) at an elevated temperature.
-
Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H2O2) at room temperature or elevated temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat.
-
Photodegradation: Expose the drug solution or solid drug substance to UV and visible light.
Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-separated from the parent drug peak, demonstrating the specificity of the method.
Caption: Workflow for HPLC quantification of this compound.
UV-Visible Spectrophotometry for Quantification of this compound
UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions.
Table 2: UV-Visible Spectrophotometry Method Parameters
| Parameter | Recommended Conditions |
| Instrument | Double-beam UV-Visible Spectrophotometer |
| Solvent | A suitable UV-grade solvent that does not absorb in the region of interest (e.g., methanol, ethanol, or 0.1 M HCl). |
| Wavelength of Maximum Absorbance (λmax) | To be determined by scanning a solution of this compound from 200 to 400 nm. |
| Measurement | Absorbance at λmax against a solvent blank. |
Experimental Protocol: UV-Visible Spectrophotometry
1. Determination of λmax:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution over the wavelength range of 200-400 nm using the spectrophotometer with the solvent as a blank.
-
The wavelength at which the maximum absorbance is observed is the λmax.
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the chosen solvent to prepare a stock solution.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a set of standards with concentrations that will be used to construct a calibration curve.
-
Sample Solution: Prepare the sample solution by dissolving a known amount of the drug substance or diluting the pharmaceutical formulation in the solvent to a concentration that falls within the linear range of the calibration curve.
3. Measurement and Data Analysis:
-
Measure the absorbance of the blank, standard solutions, and sample solution at the predetermined λmax.
-
Create a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve using its measured absorbance.
Caption: Workflow for UV-Visible spectrophotometric quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification of this compound
LC-MS/MS is a highly sensitive and selective analytical technique ideal for quantifying drugs in complex biological matrices such as plasma.[3][4] It combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.
Table 3: Proposed LC-MS/MS Method Parameters for this compound
| Parameter | Recommended Conditions |
| LC System | UHPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile or methanol(Gradient elution to be optimized) |
| Flow Rate | 0.2 - 0.5 mL/min |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Precursor Ion (Q1): To be determined based on the molecular weight of Bisantrene.Product Ion (Q3): To be determined by fragmentation of the precursor ion. |
| Internal Standard | A stable isotope-labeled analog of Bisantrene or a structurally similar compound. |
Experimental Protocol: LC-MS/MS
1. Optimization of MS/MS Parameters:
-
Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor ion (typically [M+H]+).
-
Perform a product ion scan to identify the most abundant and stable fragment ions for the MRM transition.
-
Optimize the collision energy and other MS parameters for maximum signal intensity.
2. Sample Preparation:
-
Plasma Samples: Use a validated protein precipitation or liquid-liquid extraction (LLE) method to extract this compound and the internal standard from the plasma matrix. This is crucial to minimize matrix effects.[5][6]
3. LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with the optimized parameters.
-
Inject the extracted standards and samples.
-
Acquire data in MRM mode.
4. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Caption: Workflow for LC-MS/MS quantification of Bisantrene.
Conclusion
The analytical methods described in these application notes provide a comprehensive framework for the quantitative analysis of this compound. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. It is imperative that any method be fully validated according to ICH guidelines to ensure reliable and accurate results for research, quality control, and regulatory purposes.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 4. rsc.org [rsc.org]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Multi-Drug Resistance (MDR) with Bisantrene Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisantrene (B1209513) Hydrochloride is a synthetic anthracenyl bishydrazone derivative with potent antineoplastic activity. Unlike traditional anthracyclines such as doxorubicin, bisantrene exhibits reduced cardiotoxicity, making it a compound of significant interest in cancer chemotherapy. Its multifaceted mechanism of action, which includes DNA intercalation, inhibition of topoisomerase II, stabilization of G-quadruplex structures, and inhibition of the FTO (fat mass and obesity-associated) protein, makes it a valuable tool for investigating the mechanisms of multi-drug resistance (MDR) in cancer cells. These application notes provide a comprehensive overview of the use of bisantrene in MDR studies, including its mechanisms of action, protocols for key experiments, and expected outcomes.
Bisantrene's utility in MDR research is underscored by its interaction with key resistance pathways. It is a known substrate for the P-glycoprotein (P-gp/MDR1) efflux pump, a primary driver of resistance to a wide range of chemotherapeutic agents.[1] Furthermore, its ability to target pathways involving MYC and RNA methylation provides alternative avenues to explore and potentially circumvent common resistance mechanisms.
Mechanisms of Action in the Context of Multi-Drug Resistance
Bisantrene's diverse mechanisms of action offer multiple angles for studying and potentially overcoming MDR:
-
DNA Intercalation and Topoisomerase II Inhibition: Bisantrene intercalates into DNA and inhibits topoisomerase II, an enzyme crucial for DNA replication and repair.[2] This mechanism is shared with many conventional chemotherapeutics, allowing for comparative studies of resistance.
-
Circumvention of P-glycoprotein (P-gp) Mediated Efflux: While bisantrene is a substrate of P-gp, its unique properties may allow it to retain some activity in P-gp overexpressing cells, or it can be used to select for and study P-gp-mediated resistance.[3] Cells overexpressing P-glycoprotein have been shown to exhibit approximately 10-fold greater resistance to bisantrene.[3]
-
G-Quadruplex Stabilization and MYC Downregulation: Bisantrene can bind to and stabilize G-quadruplex structures in the promoter region of the MYC oncogene.[4] This stabilization inhibits MYC transcription, leading to the downregulation of a key driver of cell proliferation and survival, offering a pathway to target cancer cells that are resistant to other therapies.[5][6]
-
FTO Protein Inhibition and RNA Methylation: Bisantrene is an inhibitor of the FTO protein, an N6-methyladenosine (m6A) RNA demethylase.[2] By inhibiting FTO, bisantrene increases the levels of m6A in RNA, which can affect the stability and translation of various transcripts, including those involved in cancer cell survival and proliferation.[7][8]
Data Presentation
The following table summarizes the cytotoxic activity of Bisantrene Hydrochloride against various cancer cell lines, highlighting its efficacy in both sensitive and multi-drug resistant models.
| Cell Line | Cancer Type | Resistance Phenotype | IC50 (µM) of Bisantrene | Reference |
| A-704 | Clear Cell Renal Carcinoma | Highly Resistant | 12.3 | [9] |
| Caki-1 | Clear Cell Renal Carcinoma | Moderately Sensitive | < 1.31 | [9] |
| KMRC-1 | Clear Cell Renal Carcinoma | Sensitive | < 1.0 | [9] |
| ACHN | Clear Cell Renal Carcinoma | Sensitive | < 1.0 | [9] |
| A-498 | Clear Cell Renal Carcinoma | Sensitive | < 1.0 | [9] |
| P-gp Overexpressing Cells | Various | P-glycoprotein Overexpression | ~10-fold higher than parental | [3] |
Experimental Protocols
Cytotoxicity Assay using Resazurin (B115843)
This protocol determines the concentration of this compound required to inhibit the growth of sensitive and resistant cancer cell lines by 50% (IC50).
Materials:
-
This compound
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in DPBS)[10]
-
Complete cell culture medium
-
96-well plates
-
Sensitive and resistant cancer cell lines
-
Plate reader (Fluorometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10³ to 5 x 10³ cells per well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the drug solutions to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[9]
-
Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for 1-4 hours at 37°C.[10]
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
This compound
-
Phosphate Buffered Saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at various concentrations for 24 hours.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[2]
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[2]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for studying MDR with Bisantrene.
Caption: Bisantrene's mechanisms of action in MDR.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-glycoprotein mediates profound resistance to bisantrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vet.cornell.edu [vet.cornell.edu]
- 5. Stabilization of G-quadruplex DNA and down-regulation of oncogene c-myc by quindoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stabilization of MYC G-quadruplex DNA by ruthenium (II) complex overcomes imatinib resistance in chronic myeloid leukemia cells harboring T315I mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m6A RNA demethylase FTO promotes the growth, migration and invasion of pancreatic cancer cells through inhibiting TFPI-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased m6A-RNA methylation and FTO suppression is associated with myocardial inflammation and dysfunction during endotoxemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. creative-bioarray.com [creative-bioarray.com]
Troubleshooting & Optimization
Technical Support Center: Bisantrene Hydrochloride Resistance Mechanisms
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bisantrene (B1209513) Hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments related to drug resistance.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in the cytotoxic effect of bisantrene in our cancer cell line over time. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to bisantrene can be multifactorial. The most commonly reported mechanisms include:
-
Increased Drug Efflux: Overexpression of the ATP-binding cassette (ABC) transporter protein, P-glycoprotein (P-gp/MDR1), is a primary mechanism of resistance.[1][2][3] Bisantrene is a known substrate for P-gp, which actively pumps the drug out of the cell, reducing its intracellular concentration and thereby its efficacy.[1]
-
Alterations in Drug Targets:
-
Topoisomerase II: As bisantrene inhibits topoisomerase II, mutations in the gene encoding this enzyme or changes in its expression levels can lead to resistance.[4][5]
-
FTO Protein: Bisantrene is a potent inhibitor of the Fat Mass and Obesity-associated (FTO) protein, an m6A RNA demethylase.[6][7] Alterations in the FTO signaling pathway, including downstream effectors like MYC, may contribute to resistance.[8]
-
-
Changes in Signaling Pathways: Upregulation of pro-survival signaling pathways, such as the AKT pathway, can counteract the cytotoxic effects of bisantrene.[9][10]
-
Enhanced DNA Repair: Although not extensively detailed for bisantrene specifically, cancer cells can develop resistance to DNA-damaging agents by enhancing their DNA repair capacity.[4]
Q2: How can we determine if P-glycoprotein is responsible for the observed resistance in our cell line?
A2: To investigate the role of P-gp in bisantrene resistance, you can perform the following experiments:
-
Gene and Protein Expression Analysis: Quantify the expression of the ABCB1 gene (encoding P-gp) using qPCR and P-gp protein levels via Western blotting or flow cytometry in your resistant cell line compared to the parental, sensitive cell line.
-
Functional Assays:
-
Efflux Assays: Use a fluorescent P-gp substrate (e.g., rhodamine 123) to measure efflux activity. Resistant cells overexpressing P-gp will show lower intracellular fluorescence.
-
Reversal of Resistance: Treat your resistant cells with bisantrene in the presence of a known P-gp inhibitor (e.g., verapamil, cyclosporine A). A restoration of sensitivity to bisantrene would indicate P-gp-mediated resistance.
-
Q3: Our bisantrene-resistant cells do not show P-glycoprotein overexpression. What are other potential resistance mechanisms?
A3: If P-gp overexpression is ruled out, consider these alternative mechanisms:
-
FTO Pathway Alterations: Investigate the expression and activity of the FTO protein. High expression of FTO has been associated with resistance to some therapies.[6] Analyze the downstream MYC/CEBPA signaling pathway, as bisantrene's efficacy is linked to its ability to suppress MYC.[8][11][12][13]
-
Topoisomerase II Modifications: Sequence the TOP2A gene to check for mutations that might alter bisantrene binding or enzyme function. Also, assess the expression level of topoisomerase II.
-
G-Quadruplex Destabilization: Bisantrene is known to stabilize G-quadruplex structures in DNA and RNA, which can inhibit the expression of oncogenes like MYC.[11][12] Cellular mechanisms that counteract this stabilization could contribute to resistance.
-
Upregulation of Anti-Apoptotic Proteins: Examine the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1, as their upregulation can inhibit cell death induced by bisantrene.[4]
Q4: We are planning a combination therapy study with bisantrene. What are the known synergistic interactions and how might they overcome resistance?
A4: Bisantrene has shown synergistic effects with several classes of drugs, particularly tyrosine kinase inhibitors (TKIs) like lenvatinib, pazopanib, and cabozantinib.[9][10] This synergy is attributed to the ability of the combination to induce sustained inhibition of the downstream AKT signaling pathway, a common resistance mechanism to TKIs.[9][10] Combining bisantrene with agents that target different nodes of resistance pathways can be a promising strategy.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for bisantrene in cytotoxicity assays.
| Potential Cause | Troubleshooting Step |
| Cell culture variability | Ensure consistent cell passage number, seeding density, and growth conditions for all experiments. |
| Drug stability | Prepare fresh dilutions of bisantrene from a stock solution for each experiment. Protect the drug from light. |
| Assay interference | Verify that the chosen cytotoxicity assay (e.g., MTT, SRB, CellTiter-Glo) is not affected by the chemical properties of bisantrene. |
| Hypoxic conditions | Be aware that hypoxia can reduce the cytotoxicity of bisantrene. Ensure consistent oxygen levels in your cell culture incubator. |
Issue 2: Difficulty in detecting a significant downregulation of MYC protein levels after bisantrene treatment.
| Potential Cause | Troubleshooting Step |
| Suboptimal treatment conditions | Optimize the concentration and duration of bisantrene treatment. Perform a time-course and dose-response experiment. |
| Rapid protein turnover | Harvest cell lysates at earlier time points post-treatment to capture the transient downregulation of MYC. |
| Resistant cell population | The cell line may have intrinsic or acquired resistance mechanisms that prevent MYC downregulation. Investigate upstream and downstream components of the MYC pathway. |
| Antibody quality | Ensure the specificity and sensitivity of the primary antibody used for Western blotting. |
Data Presentation
Table 1: Comparative Cytotoxicity of Bisantrene in Sensitive and Resistant Cell Lines
| Cell Line | P-gp Expression | IC50 (nM) | Fold Resistance |
| Parental LS 174T | Low | 50 | 1 |
| Bisantrene-Resistant LS 174T | High | 500 | 10 |
| Data is illustrative and based on findings suggesting ~10-fold resistance in cells overexpressing P-glycoprotein.[1] |
Table 2: FTO Inhibition by Bisantrene and Other Compounds
| Compound | Target | IC50 (nM) |
| Bisantrene (CS1) | FTO | 142 |
| Brequinar (CS2) | FTO | Low nanomolar |
| FB23 | FTO | 23,600 - 44,800 |
| Meclofenamic Acid (MA) | FTO | Micromolar |
| Data indicates that bisantrene is a potent FTO inhibitor.[7][8] |
Experimental Protocols
Protocol 1: Assessment of P-glycoprotein-Mediated Efflux of a Fluorescent Substrate
-
Cell Seeding: Seed sensitive and suspected resistant cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
P-gp Inhibition (Control): Pre-incubate a set of wells with a P-gp inhibitor (e.g., 10 µM verapamil) for 1 hour.
-
Substrate Loading: Add a fluorescent P-gp substrate (e.g., 1 µM rhodamine 123) to all wells and incubate for 1 hour.
-
Efflux Phase: Wash the cells with pre-warmed PBS and add fresh, substrate-free medium (with or without the P-gp inhibitor).
-
Fluorescence Measurement: Measure the intracellular fluorescence at different time points (e.g., 0, 30, 60, 120 minutes) using a fluorescence plate reader.
-
Data Analysis: Compare the rate of fluorescence decrease between sensitive, resistant, and inhibitor-treated resistant cells. A slower decrease in fluorescence in the presence of the inhibitor suggests P-gp-mediated efflux.
Protocol 2: Western Blot Analysis of MYC and p-AKT Expression
-
Cell Treatment: Treat cells with bisantrene at various concentrations and for different durations. Include appropriate vehicle controls.
-
Cell Lysis: Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against MYC, p-AKT (S473), total AKT, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the expression of target proteins to the loading control.
Mandatory Visualizations
Caption: Mechanisms of bisantrene action and resistance.
Caption: Workflow for P-glycoprotein resistance analysis.
Caption: Bisantrene's inhibition of the FTO/MYC pathway.
References
- 1. P-glycoprotein mediates profound resistance to bisantrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular resistance mechanisms in cancer and the new approaches to overcome resistance mechanisms chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug resistance mechanisms in cancers: Execution of pro-survival strategies [jbr-pub.org.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bisantrene - Wikipedia [en.wikipedia.org]
- 8. aging-us.com [aging-us.com]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Race Oncology Identifies Breakthrough Anticancer Mechanism for Bisantrene (RCDS1) [smallcaps.com.au]
- 12. trial.medpath.com [trial.medpath.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Optimizing Bisantrene Hydrochloride Dosage for Cell Culture
Welcome to the technical support center for Bisantrene (B1209513) Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Bisantrene Hydrochloride in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a multi-mechanistic anticancer agent. Its primary modes of action include:
-
DNA Intercalation and Topoisomerase II Inhibition: Bisantrene intercalates with DNA, disrupting its structure and function.[1][2] It also inhibits topoisomerase II, an enzyme crucial for DNA replication, leading to DNA single-strand breaks and DNA-protein crosslinking.[1][2]
-
FTO Protein Inhibition: Bisantrene is a potent inhibitor of the Fat Mass and Obesity-associated (FTO) protein, an m6A mRNA demethylase.[1][2] This inhibition can suppress the self-renewal of cancer stem cells.[2]
-
G-Quadruplex Binding: Recent studies have shown that Bisantrene binds to G-quadruplex (G4) structures in DNA and RNA.[3] This binding can downregulate the activity of oncogenes like MYC.[3]
Q2: What is a typical starting concentration range for this compound in cell culture?
Based on published data, a typical starting concentration for in vitro studies ranges from nanomolar to low micromolar. For instance, in clear cell renal cell carcinoma (ccRCC) cell lines, IC50 values were generally below 1.31 µM, with some as low as 242 nM.[4][5] For acute myeloid leukemia (AML) cells, an IC50 of 0.018 µM has been reported for the RPMI-8226 cell line.[6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound?
This compound is typically reconstituted in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[4][5] For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] Always refer to the manufacturer's instructions for specific solubility and storage recommendations.
Q4: How long should I treat my cells with this compound?
The optimal treatment duration can vary depending on the cell line and the experimental endpoint. Common incubation times reported in the literature are 48 to 72 hours for cell viability assays.[4][5][7] For long-term experiments like clonogenicity assays, a shorter initial treatment (e.g., 4 days) may be followed by a period of growth in drug-free media.[4]
Troubleshooting Guides
Problem 1: I am not observing any significant cytotoxicity in my cell line.
-
Possible Cause 1: Suboptimal Drug Concentration.
-
Solution: Perform a dose-response experiment with a wider range of this compound concentrations. Start from a low nanomolar range and extend to a higher micromolar range. It is recommended to use a logarithmic dilution series.
-
-
Possible Cause 2: Cell Line Resistance.
-
Solution: Some cell lines may exhibit intrinsic or acquired resistance to Bisantrene. For example, the A-704 cell line was found to be highly resistant to bisantrene.[4][5] Consider using a different cell line or investigating potential resistance mechanisms, such as the expression of drug efflux pumps like MDR1, for which Bisantrene is a substrate.[6]
-
-
Possible Cause 3: Insufficient Treatment Duration.
-
Solution: Extend the incubation time. Some cell lines may require a longer exposure to the drug to exhibit cytotoxic effects. A time-course experiment (e.g., 24, 48, 72, and 96 hours) can help determine the optimal treatment duration.
-
-
Possible Cause 4: Drug Inactivation.
-
Solution: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[6] Prepare fresh dilutions from a new stock aliquot for each experiment. Also, be aware that in vitro metabolism by components in the culture medium could lead to inactive metabolites.[8]
-
Problem 2: My cell viability results are not reproducible.
-
Possible Cause 1: Inconsistent Cell Seeding Density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Cell confluency can significantly impact drug sensitivity. Optimize seeding density to ensure cells are in the logarithmic growth phase during treatment.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in the culture medium is consistent across all wells (including vehicle controls) and is at a non-toxic level (typically ≤ 0.5%).
-
-
Possible Cause 3: Edge Effects in Multi-well Plates.
-
Solution: Evaporation from the outer wells of a multi-well plate can concentrate the drug and affect cell growth. To minimize this, avoid using the outermost wells for experimental samples or ensure proper humidification in the incubator.
-
Problem 3: I am observing cytostatic effects (inhibition of proliferation) rather than cytotoxic effects (cell death).
-
Solution: Bisantrene can inhibit DNA and RNA synthesis, which may lead to cell cycle arrest without immediate cell death.[1][2] To distinguish between cytostatic and cytotoxic effects, consider performing the following assays in addition to a standard viability assay:
-
Cell Cycle Analysis: Use flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
-
Apoptosis Assays: Use methods like Annexin V/PI staining or caspase activity assays to detect programmed cell death.
-
Clonogenicity Assay: This long-term assay assesses the ability of single cells to form colonies after drug treatment and can reveal long-term cytotoxic or cytostatic effects.[4]
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Incubation Time (h) | Reference |
| RPMI-8226 | Human Myeloma | 0.018 | MTT Assay | Not Specified | [6] |
| 786-O | Clear Cell Renal Cell Carcinoma | < 1.31 | Resazurin (B115843) Assay | 72 | [4] |
| Caki-1 | Clear Cell Renal Cell Carcinoma | < 1.31 | Resazurin Assay | 72 | [4] |
| Caki-2 | Clear Cell Renal Cell Carcinoma | < 1.31 | Resazurin Assay | 72 | [4] |
| RCC-EV | Clear Cell Renal Cell Carcinoma | < 1.31 | Resazurin Assay | 72 | [4] |
| RCC-VHL | Clear Cell Renal Cell Carcinoma | < 1.31 | Resazurin Assay | 72 | [4] |
| KMRC-1 | Clear Cell Renal Cell Carcinoma | < 1 | Resazurin Assay | 72 | [4] |
| 769-P | Clear Cell Renal Cell Carcinoma | < 1 | Resazurin Assay | 72 | [4] |
| A-498 | Clear Cell Renal Cell Carcinoma | < 1 | Resazurin Assay | 72 | [4] |
| A-704 | Clear Cell Renal Cell Carcinoma | 12.3 | Resazurin Assay | 72 | [4] |
| ACHN | Papillary Renal Cell Carcinoma | 0.242 | Resazurin Assay | 72 | [4] |
Experimental Protocols
Protocol 1: Cell Viability (Resazurin) Assay
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10³ to 5 x 10³ cells/well) in 100 µL of complete growth medium.[4]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[4]
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).[4]
-
Resazurin Addition: Add 10-20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[4]
Protocol 2: Clonogenicity Assay
-
Cell Seeding: Seed cells into 6-well plates at a low density (e.g., 150-2000 cells/well) and allow them to adhere for 24 hours.[4]
-
Drug Treatment: Add this compound at various concentrations and incubate for a specified period (e.g., 4 days).[4]
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Colony Formation: Incubate the plates for an additional period (e.g., 7-14 days) to allow for colony formation.
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies (typically >50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Experimental workflow for a cell viability assay.
References
- 1. Bisantrene - Wikipedia [en.wikipedia.org]
- 2. The biological activity and cytotoxicity of Bisantrene_Chemicalbook [chemicalbook.com]
- 3. Race Oncology Identifies Breakthrough Anticancer Mechanism for Bisantrene (RCDS1) [smallcaps.com.au]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. In vivo and in vitro metabolism of the new anticancer drug bisantrene - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Bisantrene Hydrochloride-Induced Toxicity in Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bisantrene (B1209513) hydrochloride. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key toxicity assessments are provided.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for bisantrene hydrochloride?
A1: this compound exerts its anti-cancer effects through three primary mechanisms:
-
DNA Intercalation: As an anthracenyl bishydrazone, bisantrene inserts itself between the base pairs of DNA, disrupting its structure and function. This leads to single-strand breaks, DNA-protein crosslinking, and inhibition of DNA replication.[1]
-
Topoisomerase II Inhibition: It acts as a topoisomerase II poison, stabilizing the enzyme-DNA complex and preventing the re-ligation of DNA strands. This results in persistent DNA double-strand breaks, ultimately triggering apoptosis.[2][3]
-
FTO Inhibition: Bisantrene is a potent inhibitor of the Fat Mass and Obesity-associated (FTO) protein, an RNA N6-methyladenosine (m6A) demethylase. By inhibiting FTO, bisantrene alters RNA methylation, affecting the expression of key oncogenes like MYC and immune checkpoint genes, which can suppress cancer stem cell maintenance and enhance anti-tumor immunity.[4][5][6][7]
Q2: What are the most common toxicities observed with this compound in vivo?
A2: While generally considered to have a better safety profile than other anthracyclines, bisantrene can induce several toxicities in vivo:
-
Skin and Local Tissue Toxicity: Extravasation or intradermal injection can lead to severe and persistent skin ulceration.[1] Bisantrene has also been noted to cause phlebitis and thrombosis at the injection site.
-
Myelosuppression: Bone marrow suppression, particularly leukopenia (a decrease in white blood cells), is a common dose-limiting toxicity.
-
Gastrointestinal and Other Toxicities: Other reported side effects include nausea, vomiting, and inflammation of the mouth (mucositis).
Q3: Is this compound cardiotoxic?
A3: A key feature of bisantrene is its significantly lower cardiotoxicity compared to other anthracyclines like doxorubicin (B1662922).[1] Clinical studies have shown that patients can tolerate high cumulative doses without developing significant cardiac damage. Furthermore, preclinical studies suggest that bisantrene may even have a cardioprotective effect when administered with cardiotoxic drugs like doxorubicin.[1]
Q4: How can I mitigate skin toxicity from this compound extravasation?
A4: Studies in mice have shown that dilute sodium bicarbonate solution injected locally at the site of bisantrene extravasation can consistently reduce skin ulceration.[1] This is likely due to the reduced stability of bisantrene at an alkaline pH. Other agents like sodium cromolyn, N-acetylcysteine, and hydrocortisone (B1673445) have been found to be ineffective.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of Bisantrene Solution | Bisantrene has poor solubility in certain vehicles. It is known to precipitate in 5% dextrose solution in vivo. | Prepare bisantrene solutions in appropriate solvents as recommended by the supplier. Ensure the pH of the final formulation is not alkaline, as this reduces bisantrene's stability.[1] |
| Inconsistent Drug Efficacy in Animal Models | Improper drug administration, leading to subcutaneous leakage instead of intravenous delivery. Variability in animal strain, age, or health status. | Ensure proper training in intravenous injection techniques for mice. Use a warming device to dilate the tail veins for easier access. Always start injections from the distal end of the tail vein. Confirm successful injection by observing the blanching of the vein with no subcutaneous bleb formation. Standardize animal models to reduce variability. |
| Severe Skin Ulceration at Injection Site | Extravasation of the drug during intravenous injection. | Immediately stop the injection if swelling or leakage is observed. Administer a local injection of dilute sodium bicarbonate solution at the affected site as a potential antidote.[1] Monitor the site closely for signs of ulceration. |
| Unexpectedly High Animal Mortality | Incorrect dosing or formulation. Contamination of the injectable solution. Animal stress or underlying health issues. | Double-check all dose calculations and ensure accurate preparation of the bisantrene solution. Use sterile techniques for all injections. Acclimatize animals to the experimental conditions and monitor their health status daily. |
| Difficulty in Assessing Myelosuppression | Improper timing of blood collection. Inaccurate cell counting methods. | Collect blood samples at consistent time points post-treatment (e.g., nadir for white blood cell counts). Use a validated automated hematology analyzer for accurate and reproducible cell counts. |
Quantitative Data Summary
Table 1: In Vivo Dosing and Toxicity of this compound in Mice
| Parameter | Animal Model | Dosing Regimen | Observed Effect | Reference |
| Myelosuppression (Leukopenia) | Neo mice | 10-150 mg/kg (single i.v. dose) | Dose-dependent decrease in white blood cells. | [8] |
| Macrophage Activation | Mice | 25-100 mg/kg (single i.p. dose) | Activation of tumor-inhibitory macrophages. | |
| Skin Ulceration | BALB/c mice | Intradermal injection | Persistent skin ulceration. | [1] |
| Reduction of Skin Ulceration | BALB/c mice | Local injection of dilute sodium bicarbonate | Consistent reduction in ulcer size. | [1] |
Table 2: Clinical Dosing and Toxicity of this compound
| Parameter | Patient Population | Dosing Regimen | Observed Effect | Reference |
| Maximally Tolerated Dose | Advanced cancer patients | 200 mg/m² (weekly for 3 weeks) | Mild to moderate leukopenia. | |
| Dose-Limiting Toxicity | Advanced cancer patients | 220 mg/m² (weekly) | Moderate to life-threatening leukopenia. | |
| Cardiotoxicity | Metastatic breast cancer patients | Cumulative doses > 5440 mg/m² | No significant cardiac damage observed. |
Experimental Protocols
Protocol 1: Assessment of Bisantrene-Induced Myelosuppression in Mice
Objective: To evaluate the effect of this compound on peripheral blood cell counts in a murine model.
Materials:
-
This compound
-
Sterile vehicle for injection (e.g., saline)
-
8-10 week old BALB/c mice
-
Warming device for tail vein dilation
-
Sterile syringes and needles (27-30G)
-
EDTA-coated micro-hematocrit tubes for blood collection
-
Automated hematology analyzer
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing facility for at least one week prior to the experiment.
-
Dosing: Prepare this compound solution in a sterile vehicle at the desired concentration. Administer a single intravenous (i.v.) injection of bisantrene (e.g., 10-150 mg/kg) or vehicle control into the lateral tail vein.
-
Blood Collection: Collect approximately 50-100 µL of peripheral blood from the retro-orbital sinus or tail vein into EDTA-coated tubes at baseline (pre-dose) and at specified time points post-dose (e.g., days 3, 7, 14, and 21).
-
Hematological Analysis: Analyze the collected blood samples using a validated automated hematology analyzer to determine complete blood counts (CBC), including white blood cell (WBC) count, red blood cell (RBC) count, platelet count, and differential leukocyte counts.
-
Data Analysis: Compare the blood cell counts of the bisantrene-treated groups to the vehicle control group at each time point. The nadir (lowest point) of the WBC count is a key indicator of myelosuppression.
Protocol 2: Evaluation of the Cardioprotective Effect of Bisantrene in a Doxorubicin-Induced Cardiotoxicity Model
Objective: To assess whether bisantrene can mitigate doxorubicin-induced cardiotoxicity in mice.
Materials:
-
This compound
-
Doxorubicin
-
Sterile vehicle for injection
-
8-10 week old C57BL/6 mice
-
Echocardiography system with a high-frequency transducer
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies
-
Cardiac troponin I (cTnI) and Brain Natriuretic Peptide (BNP) ELISA kits
-
Formalin and histology supplies
Procedure:
-
Animal Groups: Divide mice into four groups: (1) Vehicle control, (2) Doxorubicin only, (3) Bisantrene only, and (4) Doxorubicin + Bisantrene.
-
Dosing Regimen:
-
Administer doxorubicin (e.g., cumulative dose of 15-20 mg/kg, i.p., divided into multiple injections over 2-4 weeks).
-
Administer bisantrene (e.g., i.v. or i.p.) at a predetermined dose and schedule, either as a pre-treatment, co-administration, or post-treatment relative to doxorubicin.
-
-
Echocardiography: Perform echocardiography at baseline and at the end of the treatment period to assess cardiac function. Key parameters to measure include Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).[9][10][11][12]
-
Biomarker Analysis: At the end of the study, collect blood samples via cardiac puncture and measure serum levels of cardiac injury biomarkers such as cTnI and BNP using ELISA kits.[13]
-
Histopathology: Euthanize the animals and collect the hearts. Fix the hearts in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to evaluate for myocardial damage, such as vacuolization, inflammation, and fibrosis.[13]
-
Data Analysis: Compare the echocardiographic parameters, cardiac biomarker levels, and histopathological scores between the different treatment groups.
Signaling Pathways and Experimental Workflows
References
- 1. Bisantrene solubility and skin toxicity studies: efficacy of sodium bicarbonate as a local ulceration antidote - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DNA topoisomerases as molecular targets for anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rediscovered Drugs Hit Leukemia from Two Different Angles - NCI [cancer.gov]
- 7. Targeting FTO Suppresses Cancer Stem Cell Maintenance and Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cardioprotective effects of dantrolene in doxorubicin-induced cardiomyopathy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Early and dynamic detection of doxorubicin induced cardiotoxicity by myocardial contrast echocardiography combined with two-dimensional speckle tracking echocardiography in rats [frontiersin.org]
- 11. Early and dynamic detection of doxorubicin induced cardiotoxicity by myocardial contrast echocardiography combined with two-dimensional speckle tracking echocardiography in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Integrating Metabolomics, Histopathology, and Cardiac Marker Analysis to Assess Valsartan’s Efficacy in Mitigating Dasatinib-Induced Cardiac Toxicity in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Bisantrene Hydrochloride solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Bisantrene Hydrochloride solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guide
This guide is designed to help you identify and resolve common stability issues with this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Precipitation upon dilution in aqueous buffer (e.g., PBS, cell culture media) | This compound has limited solubility at physiological pH (around 7.4).[1] | - Prepare stock solutions in an appropriate organic solvent like DMSO. - When diluting into aqueous media, ensure the final DMSO concentration is sufficient to maintain solubility, but also compatible with your experimental system. - Consider using a slightly acidic buffer for final dilutions if your experiment allows, as Bisantrene is more soluble at a lower pH.[1] |
| Color change of the solution (e.g., from orange/red to a different hue or loss of color) | This may indicate chemical degradation of the Bisantrene molecule. | - Protect the solution from light at all times, as Bisantrene is known to have light-sensitive isomers.[2] - Ensure the pH of the solution is not alkaline, as Bisantrene shows markedly reduced stability at alkaline pH.[1] - Prepare fresh solutions before use and avoid long-term storage of diluted solutions. |
| Loss of biological activity in experiments | This can be due to chemical degradation or precipitation of the compound. | - Confirm the stability of your solution by preparing it fresh and protecting it from light and alkaline conditions. - Visually inspect for any signs of precipitation before use. - If possible, verify the concentration and purity of your working solution using a validated analytical method like HPLC. |
| Inconsistent experimental results | Inconsistent dosing due to the interconversion of light-sensitive photoisomers. Only the (E,E)-bisantrene isomer shows significant anticancer activity.[2] | - Minimize exposure of both solid compound and solutions to light. Work in a dark or low-light environment and use amber vials or foil-wrapped containers. - Prepare solutions immediately before use to reduce the time for potential photoisomerization. |
Frequently Asked Questions (FAQs)
1. What are the recommended solvents for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound. It is slightly soluble in DMSO (0.1-1 mg/ml). For aqueous solutions, solubility is limited, but it can be dissolved in water with the aid of ultrasonication and warming to 60°C to achieve a concentration of around 3.33 mg/mL.[3]
2. What are the optimal storage conditions for this compound powder and solutions?
-
Powder: Store the solid compound at -20°C for long-term stability (≥4 years).
-
Stock Solutions: Once prepared, aliquot stock solutions and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4] In-solvent stability is reported to be up to 6 months at -80°C and 1 month at -20°C.[3]
3. My this compound solution precipitated after adding it to my cell culture medium. What should I do?
Precipitation in neutral pH cell culture media is a known issue due to the low solubility of Bisantrene at physiological pH.[1] To troubleshoot this:
-
Increase the final DMSO concentration: Ensure the final concentration of DMSO in your culture medium is high enough to maintain solubility, but be mindful of potential solvent toxicity to your cells.
-
Lower the stock concentration: Using a more dilute stock solution may help, as a smaller volume will be added to the aqueous medium.
-
Consider alternative formulation strategies: For in vivo studies, formulations with excipients like PEG300 and Tween 80 have been used to improve solubility. While not standard for in vitro work, these may be explored cautiously if precipitation is a persistent issue.
4. How does pH affect the stability of this compound solutions?
This compound solutions are known to have markedly reduced stability at alkaline pH.[1] It is recommended to maintain solutions in a neutral to slightly acidic environment to minimize degradation.
5. Is this compound sensitive to light?
Yes, Bisantrene is light-sensitive. It consists of three photoisomers that can interconvert when exposed to light, and only one of these isomers, (E,E)-bisantrene, has significant anticancer activity.[2] Therefore, it is crucial to protect both the solid compound and its solutions from light at all times by using amber vials or wrapping containers in aluminum foil.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ~5 mg/mL (~10.6 mM) | May require ultrasonication. Hygroscopic DMSO can impact solubility; use newly opened solvent.[3] |
| Water | 3.33 mg/mL (7.06 mM)[3] | Requires ultrasonication and heating to 60°C.[3] |
| 5% Dextrose | Readily precipitates at 1 mg/mL[1] | Not recommended as a primary solvent. |
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Reported Stability |
| Solid Powder | -20°C | ≥ 4 years |
| In Solvent | -80°C | 6 months[3] |
| -20°C | 1 month[3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Equilibrate the this compound solid powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of powder in a fume hood, minimizing exposure to light.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 5 mg/mL).
-
If necessary, facilitate dissolution by brief ultrasonication in a water bath. Ensure the solution is clear.
-
Aliquot the stock solution into amber, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound under various stress conditions. A validated stability-indicating HPLC method is required for analysis.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to the working concentration for HPLC analysis.
-
-
Alkaline Degradation:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature for a defined period.
-
At each time point, withdraw a sample and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Incubate an aliquot of the stock solution in a temperature-controlled oven (e.g., 60°C).
-
At each time point, withdraw a sample and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution in a photochemically stable, transparent container to a light source (e.g., a photostability chamber with a defined light intensity).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At each time point, withdraw samples from both the exposed and control solutions and dilute for HPLC analysis.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of remaining this compound and to detect the formation of any degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Simplified signaling pathways of Bisantrene's mechanisms of action.
References
- 1. Characterization of Forced Degradation Products & Related Substances of Bilastine by Online LC-Q-TOF-MS and In-silico Study of Characterized Compounds | Semantic Scholar [semanticscholar.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
Troubleshooting Bisantrene Hydrochloride precipitation in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Bisantrene (B1209513) Hydrochloride precipitation in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is Bisantrene Hydrochloride and what are its primary mechanisms of action?
A1: this compound is the hydrochloride salt of an anthracenyl bishydrazone with antineoplastic activity.[1] Its mechanisms of action are multifaceted and include:
-
DNA Intercalation: Bisantrene intercalates with and disrupts the helical structure of DNA, leading to single-strand breaks and DNA-protein crosslinking, which inhibits DNA replication.[1][2]
-
Topoisomerase II Inhibition: It targets and inhibits eukaryotic type II topoisomerases, enzymes crucial for managing DNA topology during replication and transcription.
-
FTO Inhibition: Bisantrene is a potent and selective inhibitor of the Fat Mass and Obesity-associated (FTO) protein, an m6A mRNA demethylase.[2]
Q2: What are the known solubility characteristics of this compound?
A2: this compound is a crystalline orange solid.[3] Its solubility is a critical factor in experimental design. It is sparingly soluble in aqueous solutions at physiological pH and has a tendency to precipitate.[4] Its stability is pH-dependent, with markedly reduced stability at alkaline pH.[5]
Q3: Why is my this compound precipitating in my cell culture medium?
A3: Precipitation of this compound in aqueous-based cell culture media is a common issue stemming from its low aqueous solubility. This phenomenon, often termed "crashing out," can be triggered by several factors:
-
High Final Concentration: The desired concentration in your assay may exceed the solubility limit of the compound in the aqueous medium.
-
Solvent Shock: Rapid dilution of a concentrated DMSO stock solution into the aqueous medium can cause a sudden change in solvent polarity, leading to precipitation.[6]
-
pH of the Medium: Standard cell culture media is typically buffered around pH 7.4. This compound has limited solubility at physiological pH and is more soluble in acidic conditions.[4]
-
Temperature: Adding a compound to cold media can decrease its solubility.[6]
Q4: How should I store this compound powder and stock solutions?
A4: Proper storage is crucial to maintain the integrity of the compound.
-
Powder: Store the solid form in a tightly sealed container in a dry, cool, and well-ventilated place, away from moisture.[7] Storing with a desiccant is recommended.
-
Stock Solutions: Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[8]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Aqueous Media
Symptom: A visible precipitate forms immediately when the this compound stock solution (typically in DMSO) is added to the cell culture medium or buffer.
dot
Caption: Troubleshooting workflow for immediate precipitation.
Issue 2: Precipitation Over Time in the Incubator
Symptom: The solution is initially clear after adding this compound, but a precipitate (crystalline or cloudy) appears after several hours or days of incubation.
dot```dot graph Troubleshooting_Delayed_Precipitation { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, ranksep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
Start [label="Precipitation Observed Over Time", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_pH [label="Has the medium's pH changed?"]; Check_Stability [label="Is the compound stable under assay conditions?"]; Check_Interaction [label="Is there an interaction with media components?"];
Start -> Check_pH; Check_pH -> Check_Stability [label="No"]; Check_Stability -> Check_Interaction [label="No"];
// Solutions for pH Change Sol_pH [label="Solution:\n- Use a well-buffered medium (e.g., with HEPES).\n- Monitor and adjust pH if necessary.", shape=box, style="filled,rounded", fillcolor="#FBBC05", fontcolor="#202124"]; Check_pH -> Sol_pH [label="Yes"];
// Solutions for Stability Sol_Stability [label="Solution:\n- Prepare fresh solutions for each experiment.\n- Minimize exposure to light.", shape=box, style="filled,rounded", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Stability -> Sol_Stability [label="Yes"];
// Solutions for Interaction Sol_Interaction [label="Solution:\n- Test in a simpler buffer system.\n- Be aware of potential interactions with serum proteins.", shape=box, style="filled,rounded", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Interaction -> Sol_Interaction [label="Yes"];
// Final Outcome Outcome [label="Stable Solution", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_pH -> Outcome; Sol_Stability -> Outcome; Sol_Interaction -> Outcome; Check_Interaction -> Outcome [label="No, issue resolved"]; }
Caption: Overview of this compound's mechanisms of action.
References
- 1. Bisantrene HCl (CL-216942, NSC-337766) | inhibitor of topoisomerase II | DNA intercalators | CAS 71439-68-4 | Buy Bisantrene HCl (CL216942, NSC337766) from Supplier InvivoChem [invivochem.com]
- 2. Bisantrene - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. Regional targeting of bisantrene by directed intravascular precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bisantrene solubility and skin toxicity studies: efficacy of sodium bicarbonate as a local ulceration antidote - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing Bisantrene Hydrochloride Efficacy in Solid Tumors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Bisantrene (B1209513) Hydrochloride in solid tumor research.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action of Bisantrene Hydrochloride in solid tumors?
A1: this compound is a multi-mechanistic anticancer agent. Its primary modes of action include:
-
DNA Intercalation: Bisantrene inserts itself into the DNA of cancer cells, disrupting its structure and function. This leads to single-strand breaks, DNA-protein crosslinking, and the inhibition of DNA replication.[1]
-
Topoisomerase II Inhibition: It targets and inhibits eukaryotic topoisomerase II, an enzyme essential for DNA replication and cell division.[2][3]
-
FTO Protein Inhibition: Bisantrene is a potent and selective inhibitor of the Fat Mass and Obesity-associated (FTO) protein, an m6A RNA demethylase.[1][3][4] The FTO protein is implicated in the development and progression of various cancers.[5]
-
G-Quadruplex Binding: Recent studies have identified that Bisantrene binds to G-quadruplex (G4) structures in the DNA and RNA of cancer cells. This binding can downregulate the activity of key cancer-driving genes, such as MYC.[6]
Q2: I am observing lower than expected efficacy of Bisantrene as a monotherapy in my solid tumor cell line. What could be the reason?
A2: Lower than expected efficacy could be due to several factors:
-
Drug Resistance Mechanisms: Your cell line may exhibit intrinsic or acquired resistance. Common mechanisms include the overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (Breast Cancer Resistance Protein), which actively pump Bisantrene out of the cell.[7][8] Alterations in the drug's target, such as mutations in the topoisomerase II gene, or enhanced DNA damage repair pathways can also contribute to resistance.[9]
-
Sub-optimal Concentration: Ensure that the concentration of Bisantrene used is within the effective range. Preclinical studies have shown potent anti-cancer activity at concentrations below 500 nM, with patient-tolerable doses achieving plasma concentrations exceeding 3,000 nM.[10]
-
Experimental Conditions: The specific characteristics of your cell line and culture conditions can influence drug sensitivity.
Q3: What combination therapies have shown promise in enhancing Bisantrene's efficacy in solid tumors?
A3: Preclinical studies have demonstrated significant synergistic effects when Bisantrene is combined with other anticancer agents:
-
With Decitabine (B1684300): The combination of Bisantrene and decitabine has been shown to significantly enhance cancer cell-killing across a broad range of human cancer cell lines, including many solid tumors.[11][12][13]
-
With Doxorubicin (B1662922): Co-administration of Bisantrene with doxorubicin has resulted in increased cell-killing activity in a high percentage of tumor cells compared to doxorubicin alone.[10][14] Additionally, Bisantrene may offer cardioprotective effects against doxorubicin-induced toxicity.[5]
-
With Tyrosine Kinase Inhibitors (TKIs): In models of clear cell renal cell carcinoma (ccRCC), Bisantrene has shown strong synergy with TKIs such as cabozantinib, lenvatinib, and pazopanib.[15]
Troubleshooting Guides
Problem: High cell viability despite treatment with Bisantrene.
| Possible Cause | Troubleshooting Step |
| Multidrug Resistance (MDR) | 1. Assess ABC Transporter Expression: Use qPCR or Western blot to check for the expression of ABC transporters like ABCG2 in your cell line. 2. Consider MDR Reversal Agents: If MDR is suspected, co-administer Bisantrene with known inhibitors of the overexpressed transporters in a pilot experiment. |
| Incorrect Dosing | 1. Perform a Dose-Response Curve: Determine the IC50 of Bisantrene in your specific cell line to ensure you are working within an effective concentration range. 2. Verify Drug Potency: Ensure the stock solution of Bisantrene is correctly prepared and has not degraded. |
| Cell Line Specific Resistance | 1. Investigate Alternative Pathways: Your cell line may have upregulated pro-survival pathways (e.g., PI3K/AKT).[15] Consider combination therapy targeting these pathways. 2. Consult Literature: Review publications that have used your specific cell line to understand its known resistance profiles. |
Problem: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Cell Culture | 1. Standardize Cell Passaging: Maintain a consistent cell passage number for all experiments. 2. Monitor Cell Health: Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. |
| Drug Preparation and Storage | 1. Prepare Fresh Dilutions: Prepare working dilutions of Bisantrene from a fresh stock solution for each experiment. 2. Follow Storage Recommendations: Store Bisantrene stock solutions as recommended by the manufacturer to prevent degradation. |
| Assay-Specific Issues | 1. Optimize Assay Parameters: Ensure that the cell seeding density, incubation times, and reagent concentrations for your viability assay (e.g., MTT, CellTiter-Glo) are optimized for your cell line. 2. Include Proper Controls: Always include untreated and vehicle-treated controls in your experimental setup. |
Data Presentation
Table 1: Summary of Preclinical Combination Studies with Bisantrene in Cancer Cell Lines
| Combination Agent | Cancer Type(s) Studied | Key Finding | Reference(s) |
| Decitabine | Broad panel of 143 cancer cell lines (solid and blood cancers) | Enhanced cancer cell-killing in 92% (131 out of 143) of cell lines. | [11][12][13] |
| Doxorubicin | Broad panel of 143 cancer cell lines (solid and blood cancers) | Increased cell-killing activity in 86% of tumor cells compared to doxorubicin alone. | [10][14] |
| Tyrosine Kinase Inhibitors (e.g., cabozantinib, lenvatinib, pazopanib) | Clear Cell Renal Cell Carcinoma (ccRCC) | Strong synergistic cytotoxicity observed. | [15] |
| Venetoclax, Panobinostat, Olaparib (B1684210) | Acute Myeloid Leukemia (AML) | Synergistic inhibition of cell proliferation and potent activation of apoptosis. | [16][17] |
Experimental Protocols
Protocol 1: Evaluation of Synergy between Bisantrene and Decitabine in Solid Tumor Cell Lines
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of Bisantrene and Decitabine. Create a dilution series for each drug individually and in combination at a fixed ratio.
-
Treatment: Treat the cells with the single agents and the combinations for a period of 72 hours. Include untreated and vehicle-treated wells as controls.
-
Viability Assay: After the incubation period, assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Use software such as CompuSyn to calculate the Combination Index (CI). A CI value < 1 indicates synergy.
Protocol 2: Assessing the Impact of Bisantrene on the AKT Signaling Pathway in Combination with a TKI
-
Cell Treatment: Treat ccRCC cells with Bisantrene, a TKI (e.g., cabozantinib), and the combination for both short-term (e.g., 6 hours) and long-term (e.g., 48 hours) periods.
-
Protein Extraction: Lyse the cells and extract total protein. Quantify the protein concentration using a BCA assay.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against total AKT, phosphorylated AKT (p-AKT), and a loading control (e.g., GAPDH). Subsequently, incubate with the appropriate secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize the p-AKT signal to the total AKT signal to assess the pathway's activation status.
Mandatory Visualizations
Caption: Mechanisms of action for this compound.
Caption: Experimental workflow for synergy evaluation.
Caption: Logical relationships in Bisantrene resistance.
References
- 1. Bisantrene - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Bisantrene by Race Oncology for Relapsed Acute Myeloid Leukemia: Likelihood of Approval [pharmaceutical-technology.com]
- 5. racuraoncology.com [racuraoncology.com]
- 6. Race Oncology Identifies Breakthrough Anticancer Mechanism for Bisantrene (RCDS1) [smallcaps.com.au]
- 7. Recent Advances on the Molecular Mechanisms Involved in the Drug Resistance of Cancer Cells and Novel Targeting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug resistance and combating drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug resistance mechanisms in cancers: Execution of pro-survival strategies [jbr-pub.org.cn]
- 10. proactiveinvestors.com.au [proactiveinvestors.com.au]
- 11. Race shares the results of preclinical studies combining bisantrene with decitabine - Biotech [biotechdispatch.com.au]
- 12. Bisantrene with Decitabine Enhances Cancer Cell Killing - Racura Oncology Ltd (ASX:RAC) - Listcorp. [listcorp.com]
- 13. Race shares the resulsts of preclinical studies combining bisantrene with decitabine - BioPharmaDispatch [pharmadispatch.com]
- 14. Race Oncology’s cancer drug demonstrates 86% boost in increasing cell-killing activity - The Sentiment [thesentiment.com.au]
- 15. biorxiv.org [biorxiv.org]
- 16. Enhanced cytotoxicity of bisantrene when combined with venetoclax, panobinostat, decitabine and olaparib in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Bisantrene Hydrochloride for Intravenous Delivery: Technical Support Center
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the intravenous formulation of Bisantrene Hydrochloride.
Experimental Protocols
Reconstitution of Lyophilized this compound
Objective: To properly reconstitute lyophilized this compound powder for subsequent dilution and intravenous administration in a research setting.
Materials:
-
Vial of lyophilized this compound (e.g., 295 mg)
-
Sterile Water for Injection, USP
-
Sterile syringes and needles
-
0.2-micron sterile syringe filter
Procedure:
-
Inspect the vial of lyophilized this compound to ensure the integrity of the container and the appearance of the powder.
-
Using a sterile syringe, withdraw the required volume of Sterile Water for Injection. For a vial containing 295 mg of this compound, 10 mL of Sterile Water for Injection is typically used.
-
Slowly inject the Sterile Water for Injection into the vial of this compound, directing the stream against the wall of the vial to facilitate dissolution.
-
Gently swirl the vial to aid in dissolution. Avoid vigorous shaking to prevent foaming.
-
The reconstituted solution should be a clear, orange-to-yellow colored solution.
-
Crucially, due to the potential for particulate formation, the reconstituted solution must be filtered through a 0.2-micron sterile syringe filter before transferring it to an infusion bag.
Dilution for Intravenous Infusion
Objective: To dilute the reconstituted this compound solution to the final desired concentration for intravenous infusion.
Materials:
-
Reconstituted and filtered this compound solution
-
Intravenous fluid (5% Dextrose in Water - D5W)
-
Sterile infusion bag (e.g., 250 mL or 500 mL)
-
Sterile syringes and needles
Procedure:
-
Calculate the volume of the reconstituted and filtered this compound solution required to achieve the desired final concentration in the infusion bag.
-
Using a sterile syringe, withdraw the calculated volume of the filtered this compound solution.
-
Inject the this compound solution into the infusion bag containing D5W.
-
Gently agitate the infusion bag to ensure thorough mixing of the contents.
-
Visually inspect the final diluted solution for any signs of precipitation or color change before administration.
Data Presentation
Table 1: Reconstitution and Initial Dilution Parameters
| Parameter | Value | Reference |
| Lyophilized Powder per Vial | 295 mg | Patent Information |
| Reconstitution Diluent | Sterile Water for Injection, USP | Patent Information |
| Volume of Diluent | 10 mL | Patent Information |
| Final Concentration after Reconstitution | 29.5 mg/mL | Calculated |
| Recommended Infusion Vehicle | 5% Dextrose in Water (D5W) | [1] |
| Known Incompatibilities | Saline solutions | [1] |
Table 2: Stability and Compatibility Profile (Qualitative)
| Condition | Observation | Reference |
| Stability | ||
| Reconstituted Solution | Data on long-term stability is not publicly available. It is recommended to use the solution promptly after reconstitution. | General Precaution |
| Diluted Solution (in D5W) | Unstable in light. Markedly reduced stability at alkaline pH.[2] | [1][2] |
| Compatibility | ||
| 5% Dextrose in Water (D5W) | Can be used as a diluent, but precipitation has been observed at a concentration of 1 mg/mL.[2] | [1][2] |
| Saline Solutions (e.g., 0.9% NaCl) | Incompatible. | [1] |
| Other Drugs | Data on compatibility with other drugs for Y-site administration is not publicly available. Co-administration with other drugs through the same line is not recommended without specific compatibility testing. | General Precaution |
Troubleshooting Guide
Q1: After reconstituting the lyophilized powder with Sterile Water for Injection, I observe particulate matter in the solution. What should I do?
A1: The formation of particulates upon reconstitution of this compound is a known issue. It is mandatory to filter the reconstituted solution through a 0.2-micron sterile syringe filter to remove these particulates before further dilution or administration. This will yield a clear solution.
Q2: I diluted the reconstituted this compound in a bag of 5% Dextrose in Water (D5W), and the solution turned cloudy or formed a precipitate. Why did this happen and what should I do?
A2: this compound has been reported to precipitate in D5W, especially at concentrations around 1 mg/mL.[2] This may be due to the pH of the D5W solution or the concentration of the drug. If you observe any cloudiness or precipitation, the solution should be discarded and not used for your experiment. To potentially avoid this, you can try using a larger volume of D5W to achieve a lower final concentration. However, the optimal concentration to avoid precipitation in D5W is not well-documented.
Q3: Can I use Normal Saline (0.9% NaCl) to dilute the reconstituted this compound?
A3: No, this compound is incompatible with saline solutions.[1] Using saline as a diluent will likely result in precipitation or degradation of the drug. Only 5% Dextrose in Water (D5W) is the recommended infusion vehicle, despite the potential for precipitation at higher concentrations.
Q4: The color of the reconstituted or diluted solution appears to have changed over time. Is it still usable?
A4: this compound is known to be unstable in light.[1] A color change may indicate degradation of the compound. To minimize this, protect the solution from light at all stages of preparation and administration. If a significant color change is observed, it is recommended to discard the solution and prepare a fresh batch.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antineoplastic agent that acts primarily as a DNA intercalator and a topoisomerase II inhibitor.[3][4] It inserts itself into the DNA double helix, disrupting its structure and function.[3][4] By inhibiting topoisomerase II, it prevents the proper unwinding and re-ligation of DNA strands, which is essential for DNA replication and cell division, ultimately leading to cell death in rapidly dividing cancer cells.[3][4]
Q2: What are the storage conditions for lyophilized this compound powder?
A2: While specific storage instructions should be obtained from the supplier, lyophilized powders are typically stored in a cool, dry, and dark place. Refer to the product's certificate of analysis or product information sheet for precise storage temperature recommendations.
Q3: How long is the reconstituted this compound solution stable?
A3: There is limited publicly available data on the stability of reconstituted this compound. As a general good laboratory practice for compounds with unknown stability, it is highly recommended to use the reconstituted solution immediately. If short-term storage is necessary, it should be done under refrigerated conditions and protected from light, but the stability under these conditions must be validated by the end-user.
Q4: Can this compound be administered with other chemotherapy agents?
A4: Co-administration of this compound with other drugs, including other chemotherapeutic agents, through the same intravenous line (Y-site) has not been well-documented in publicly available literature. Due to the lack of compatibility data, mixing this compound with other drugs is not recommended unless specific compatibility studies have been performed and have shown them to be compatible.
Mandatory Visualizations
Caption: Workflow for the preparation of this compound for intravenous delivery.
Caption: Troubleshooting guide for common issues with this compound formulation.
Caption: Simplified signaling pathway for the mechanism of action of this compound.
References
- 1. patents.justia.com [patents.justia.com]
- 2. Bisantrene solubility and skin toxicity studies: efficacy of sodium bicarbonate as a local ulceration antidote - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biological activity and cytotoxicity of Bisantrene_Chemicalbook [chemicalbook.com]
- 4. biorxiv.org [biorxiv.org]
Mitigating off-target effects of Bisantrene Hydrochloride
This center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Bisantrene Hydrochloride. The focus is on identifying and mitigating potential off-target effects and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My IC50 values for Bisantrene are inconsistent between experiments. What are the common causes?
A1: Inconsistent IC50 values are a common issue in cell-based assays.[1] For Bisantrene, this variability can arise from several factors:
-
Cellular State: The health, passage number, and confluency of your cells are critical. High-passage or overly confluent cells can exhibit altered sensitivity to drugs.[2]
-
Compound Handling: Bisantrene dihydrochloride (B599025) is soluble in deionized water (8 mg/mL), but precipitation can occur in certain media or conditions.[3][4] Ensure complete solubilization and avoid repeated freeze-thaw cycles of stock solutions.[5]
-
Assay Conditions: The type of viability assay (e.g., MTT vs. ATP-based), incubation time, and initial cell seeding density can all significantly influence the calculated IC50.[6][7]
Q2: I am observing significant cytotoxicity in my control cell lines that are not expected to be sensitive to Topoisomerase II inhibitors. Is this an off-target effect?
A2: This could be an off-target effect or an unexpected sensitivity. Bisantrene has multiple mechanisms of action beyond Topoisomerase II inhibition, including DNA intercalation and potent inhibition of the FTO (fat mass and obesity-associated) protein.[8][9] Its activity as a DNA intercalator can induce DNA damage and apoptosis irrespective of Topoisomerase II expression levels.[10] Additionally, some cell lines may have inherent sensitivities that are not well-characterized. Consider performing a counter-screen with a different Topoisomerase II inhibitor to dissect the specific mechanism.
Q3: How does Bisantrene's effect on the FTO protein contribute to its off-target profile?
A3: Bisantrene is a potent inhibitor of the FTO protein, an m6A RNA demethylase.[8] This inhibition is a distinct mechanism from its DNA-damaging activity.[9] FTO is overexpressed in various cancers and plays a crucial role in cancer stem cell self-renewal.[11] Therefore, effects observed in your experiments, such as altered RNA methylation patterns or impacts on cell differentiation, could be linked to FTO inhibition rather than its classical cytotoxic mechanism. This is a critical consideration when interpreting results in FTO-expressing systems.
Q4: Bisantrene is known for reduced cardiotoxicity compared to anthracyclines. Can I still expect cardiotoxic off-target effects in my in vitro models (e.g., hiPSC-cardiomyocytes)?
A4: While Bisantrene exhibits significantly lower cardiotoxicity in clinical settings compared to drugs like doxorubicin, it is not entirely devoid of effects.[8] In vitro models using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are highly sensitive systems for detecting potential cardiac liabilities.[12][13] Off-target effects could still manifest as changes in beating rate, calcium transients, or electrophysiology. It is crucial to use appropriate assays to monitor these parameters when evaluating Bisantrene in cardiac models.[14][15]
Q5: My experiments are performed under hypoxic conditions. How might this affect Bisantrene's activity and off-target profile?
A5: Hypoxia can significantly reduce the cytotoxicity and DNA-damaging effects of Bisantrene.[16] Studies have shown that both cell killing and the frequency of protein-associated DNA strand breaks are diminished under hypoxic conditions compared to oxic conditions.[16] This is a critical factor to consider, as it may lead to apparent resistance or altered efficacy in solid tumor models with hypoxic cores. The mechanism is not related to reduced drug uptake but appears to be linked to the oxygen-dependent nature of the damage it induces.[16]
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Inconsistent IC50 Values
This guide provides a systematic workflow to troubleshoot variability in IC50 measurements.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 比生群二盐酸盐 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Bisantrene solubility and skin toxicity studies: efficacy of sodium bicarbonate as a local ulceration antidote - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. Bisantrene - Wikipedia [en.wikipedia.org]
- 9. The biological activity and cytotoxicity of Bisantrene_Chemicalbook [chemicalbook.com]
- 10. Bisantrene HCl (CL-216942, NSC-337766) | inhibitor of topoisomerase II | DNA intercalators | CAS 71439-68-4 | Buy Bisantrene HCl (CL216942, NSC337766) from Supplier InvivoChem [invivochem.com]
- 11. Rediscovered Drugs Hit Leukemia from Two Different Angles - NCI [cancer.gov]
- 12. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cardiotoxicity, Cardiac Toxicity | Molecular Devices [moleculardevices.com]
- 14. An in silico–in vitro pipeline for drug cardiotoxicity screening identifies ionic pro‐arrhythmia mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Reduced bisantrene-induced cytotoxicity and protein-associated DNA strand breaks under hypoxic condition - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Cardiotoxicity: Bisantrene Hydrochloride versus Doxorubicin
A detailed guide for researchers and drug development professionals on the differing cardiac safety profiles of two potent anti-cancer agents.
Doxorubicin (B1662922), a highly effective anthracycline antibiotic, is a cornerstone of many chemotherapy regimens. However, its clinical utility is significantly hampered by a dose-dependent cardiotoxicity, which can lead to severe and sometimes irreversible heart damage.[1][2] This serious side effect has spurred the development of analogues and alternative agents with improved safety profiles. One such agent is bisantrene (B1209513) hydrochloride, an anthracenedione derivative developed as a less cardiotoxic alternative to doxorubicin.[3] This guide provides a comprehensive comparison of the cardiotoxicity of bisantrene and doxorubicin, supported by experimental data, detailed methodologies, and pathway visualizations.
Mechanisms of Action and Cardiotoxicity
Doxorubicin: The cardiotoxic effects of doxorubicin are multifactorial and have been extensively studied. The primary mechanisms include:
-
Oxidative Stress: Doxorubicin promotes the generation of reactive oxygen species (ROS) through redox cycling, leading to an imbalance between ROS production and the antioxidant defense system of cardiomyocytes.[4][5]
-
Mitochondrial Dysfunction: As the primary sites of cellular respiration, mitochondria are heavily impacted by doxorubicin-induced oxidative stress, leading to injury and impaired energy production.[1][4]
-
DNA Damage and Apoptosis: Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and the activation of apoptotic pathways in cardiomyocytes.[5] This can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[1]
-
Calcium Dysregulation: Doxorubicin disrupts calcium homeostasis within cardiac cells, which can contribute to mitochondrial dysfunction and contractile impairment.[1][5]
Bisantrene Hydrochloride: Bisantrene also functions as a DNA intercalating agent, inhibiting DNA and RNA synthesis.[3] However, unlike doxorubicin, it exhibits significantly lower cardiotoxicity.[3][6] The precise molecular basis for its cardiac-sparing effect is still under investigation, but preclinical research has shown that bisantrene may even have a cardioprotective mechanism when administered with cardiotoxic drugs like doxorubicin.[3][7][8]
Quantitative Comparison of Cardiotoxic Effects
Clinical and preclinical studies have consistently demonstrated the lower cardiotoxic potential of bisantrene compared to doxorubicin. The following tables summarize key quantitative data from comparative studies.
| Cardiotoxicity Endpoint | Doxorubicin | This compound | Study Reference |
| Incidence of Congestive Heart Failure (CHF) | 9 patients | 0 patients | Southwest Oncology Group Study[6] |
| Decrease in Left Ventricular Ejection Fraction (LVEF) | 20% of patients | 5% of patients | Southwest Oncology Group Study[6] |
| Cardiomyocyte Survival (in vitro) | 20% survival at 1000 nM | >48% survival at 1000 nM | Preclinical Study[8] |
Table 1: Comparative Clinical and Preclinical Cardiotoxicity Data.
Experimental Protocols for Cardiotoxicity Assessment
The evaluation of drug-induced cardiotoxicity employs a range of in vitro, in vivo, and clinical methodologies to provide a comprehensive safety profile.
In Vivo Models
A common approach involves inducing cardiomyopathy in animal models, such as Sprague-Dawley rats, to study the effects of the drug.[9]
-
Drug Administration: A single high dose (e.g., 5-10 mg/kg) or multiple low doses (e.g., 2.5 mg/kg) of doxorubicin are administered.[9]
-
Evaluation Methods:
In Vitro Assays
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are increasingly used to model human cardiotoxicity in vitro.[11][12][13]
-
Cell Culture: hiPSC-CMs are cultured, sometimes in 3D constructs to better mimic native cardiac tissue.[12]
-
Drug Exposure: Cells are exposed to varying concentrations of the drug over different durations.[11]
-
Endpoint Analysis:
Clinical Evaluation
In human trials, cardiac function is closely monitored in patients receiving potentially cardiotoxic agents.
-
Imaging Techniques:
-
Biomarkers: Serum levels of cardiac troponins and natriuretic peptides (BNP or NT-proBNP) are monitored to detect early signs of cardiac injury.[10]
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved, the following diagrams illustrate the key signaling pathways in doxorubicin-induced cardiotoxicity and a typical experimental workflow for its assessment.
A simplified diagram of doxorubicin's cardiotoxic signaling pathways.
A general workflow for assessing drug-induced cardiotoxicity.
Conclusion
The available evidence strongly indicates that this compound possesses a superior cardiac safety profile compared to doxorubicin. Clinical data reveals a markedly lower incidence of congestive heart failure and detrimental changes to left ventricular ejection fraction in patients treated with bisantrene.[6] Preclinical studies further support these findings, demonstrating bisantrene's reduced cytotoxicity to cardiomyocytes and even suggesting a potential cardioprotective effect.[3][8] For researchers and drug development professionals, bisantrene represents a promising alternative to traditional anthracyclines, potentially offering a wider therapeutic window and reduced long-term cardiac morbidity for cancer patients. Further investigation into the molecular mechanisms of bisantrene's cardioprotective properties could pave the way for novel strategies to mitigate chemotherapy-induced cardiotoxicity.
References
- 1. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bisantrene - Wikipedia [en.wikipedia.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. mdpi.com [mdpi.com]
- 6. Randomized trial of doxorubicin, bisantrene, and mitoxantrone in advanced breast cancer: a Southwest Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Collaboration to Understand Zantrene Cardioprotection - Racura Oncology Ltd (ASX:RAC) - Listcorp. [listcorp.com]
- 8. Race Oncology : Breakthrough Zantrene Heart Protection Discovery | MarketScreener [marketscreener.com]
- 9. Rat Model of Cardiotoxic Drug-Induced Cardiomyopathy | Springer Nature Experiments [experiments.springernature.com]
- 10. Cardiac imaging approaches to evaluate drug-induced myocardial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Editorial: Recent Advances in Cardiotoxicity Testing [frontiersin.org]
A Comparative Analysis of Bisantrene and Mitoxantrone for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bisantrene (B1209513) and Mitoxantrone (B413), two anthracenedione-class chemotherapeutic agents. It delves into their mechanisms of action, clinical efficacy, safety profiles, and the experimental data underpinning these findings.
Executive Summary
Bisantrene and Mitoxantrone are potent anti-cancer agents that function primarily as DNA intercalators and inhibitors of topoisomerase II, leading to DNA damage and apoptosis in cancer cells. While sharing a core mechanism, key differences in their molecular interactions, clinical efficacy, and particularly their safety profiles, set them apart. Notably, Bisantrene demonstrates a significantly lower incidence of cardiotoxicity, a dose-limiting side effect often associated with anthracenediones and anthracyclines. Furthermore, recent discoveries have identified a novel mechanism of action for Bisantrene as a potent inhibitor of the FTO (fat mass and obesity-associated) protein, opening new avenues for its therapeutic application.
Data Presentation
Preclinical Cytotoxicity
The following table summarizes the comparative cytotoxicity of Bisantrene and Mitoxantrone against a human colon adenocarcinoma cell line.
| Drug | Relative Potency (at <1 µg/ml) |
| Mitoxantrone | ~22 times more powerful than Bisantrene |
| Bisantrene | Least active agent in this comparison |
Data from Drewinko et al. (1983). The study also included ametantrone, dihydroxyanthracenedione, dihydroxyanthracenedione diacetate, and doxorubicin (B1662922).[1]
A study on leukemic L1210 cells found mitoxantrone to be 7-fold more toxic than bisantrene on a molar basis.[2]
Clinical Efficacy in Advanced Breast Cancer
A Southwest Oncology Group (SWOG) study provides key comparative clinical data for Bisantrene and Mitoxantrone in patients with advanced breast cancer who had received one prior chemotherapy regimen.
| Outcome | Bisantrene (n=146) | Mitoxantrone (n=135) | Doxorubicin (n=130) |
| Response Rate | 13% | 14% | 28% |
| Median Time to Treatment Failure | 66 days | 68 days | 133 days |
| Median Survival | 290 days | 177 days | 315 days |
Data from Cowan et al. (1991).[3]
Comparative Safety in Advanced Breast Cancer (SWOG Study)
| Adverse Event | Bisantrene | Mitoxantrone | Doxorubicin |
| Congestive Heart Failure | 0 patients | 2 patients | 9 patients |
| Decrease in Left Ventricular Ejection Fraction (Moderate to Severe) | 5% of patients | 10% of patients | 20% of patients |
| Leukopenia | Major dose-limiting toxicity for all three agents | Major dose-limiting toxicity for all three agents | Major dose-limiting toxicity for all three agents |
| Nausea and Vomiting | Less severe than Doxorubicin | Less severe than Doxorubicin | More severe |
| Mucositis | Less severe than Doxorubicin | Less severe than Doxorubicin | More severe |
| Alopecia | Less severe than Doxorubicin | Less severe than Doxorubicin | More severe |
Data from Cowan et al. (1991).[3]
Mechanisms of Action
Both Bisantrene and Mitoxantrone are DNA intercalators and topoisomerase II inhibitors.[4] They insert themselves into the DNA helix, disrupting its structure and function. By inhibiting topoisomerase II, they prevent the re-ligation of DNA strands after the enzyme has made double-strand breaks to resolve DNA tangles, leading to the accumulation of DNA damage and subsequent apoptosis.
While both drugs share this primary mechanism, some studies suggest nuances in their DNA interaction. One study using a nucleoid sedimentation technique on leukemic L1210 cells concluded that Bisantrene binds to DNA via an intercalative mechanism, while Mitoxantrone binds through a nonintercalative, electrostatic interaction.[2] However, another study using electron microscopy provided direct evidence for the intercalative binding of both drugs.[5]
A key differentiator for Bisantrene is its recently discovered role as a potent and selective inhibitor of the FTO (fat mass and obesity-associated) protein, an m6A RNA demethylase.[6] This inhibition leads to alterations in RNA methylation, affecting the expression of key oncogenes like MYC and suppressing cancer stem cell maintenance and immune evasion.[6][7]
Signaling Pathways
Experimental Protocols
Clonogenic Survival Assay
This assay is a cornerstone for evaluating the cytotoxic effects of chemotherapeutic agents by assessing the ability of single cells to proliferate and form colonies.
1. Cell Preparation and Seeding:
-
Culture the desired cancer cell line under standard conditions.
-
Harvest cells using trypsinization to create a single-cell suspension.
-
Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Seed a predetermined number of cells into 6-well plates. The number of cells seeded is adjusted based on the expected toxicity of the treatment to ensure a countable number of colonies (typically 50-150) at the end of the experiment.
2. Drug Treatment:
-
Allow cells to adhere to the plates for several hours.
-
Treat the cells with a range of concentrations of Bisantrene or Mitoxantrone. Include a vehicle-only control.
-
The duration of treatment can vary, for example, a continuous 24-hour exposure or a shorter 1-hour exposure followed by washing and replacement with fresh media.[1]
3. Incubation:
-
Incubate the plates for a period that allows for colony formation, typically 7-14 days, depending on the cell line's doubling time.
4. Colony Fixation and Staining:
-
Aspirate the medium and wash the colonies with phosphate-buffered saline (PBS).
-
Fix the colonies with a solution such as 10% buffered formalin.
-
Stain the fixed colonies with a staining solution, commonly 0.5% crystal violet.
5. Colony Counting and Data Analysis:
-
Count the number of colonies containing at least 50 cells.
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
-
PE = (number of colonies formed / number of cells seeded) x 100%
-
SF = PE of treated cells / PE of control cells
-
In Vitro Topoisomerase II Cleavage Assay
This assay determines the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex, leading to an increase in DNA cleavage.
1. Reaction Setup:
-
On ice, prepare a reaction mixture containing:
-
Purified human topoisomerase II enzyme.
-
Supercoiled plasmid DNA (e.g., pBR322) or kinetoplast DNA (kDNA) as the substrate.
-
Assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and ATP).
-
Varying concentrations of Bisantrene or Mitoxantrone.
-
2. Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes) to allow for the formation of cleavage complexes.
3. Termination of Reaction:
-
Stop the reaction by adding a solution containing SDS and EDTA. The SDS traps the covalent topoisomerase II-DNA complexes.
4. Protein Digestion:
-
Add proteinase K to the reaction mixture and incubate to digest the topoisomerase II protein, leaving the DNA with strand breaks.
5. Gel Electrophoresis:
-
Add loading dye to the samples and run them on an agarose (B213101) gel.
-
The different forms of DNA (supercoiled, relaxed, linear, and nicked) will separate based on their size and conformation.
6. Visualization and Analysis:
-
Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light.
-
An increase in the amount of linear DNA (for plasmid substrates) or linearized minicircles (for kDNA) in the drug-treated lanes compared to the control indicates that the compound stabilizes the topoisomerase II cleavage complex.
Conclusion
Both Bisantrene and Mitoxantrone are effective cytotoxic agents with a primary mechanism involving the inhibition of topoisomerase II. Mitoxantrone generally exhibits greater potency in preclinical studies. However, clinical data from the treatment of advanced breast cancer indicates that Bisantrene has a significantly more favorable safety profile, particularly with regard to cardiotoxicity. The discovery of Bisantrene's FTO-inhibiting activity provides a novel mechanistic rationale for its anti-cancer effects and suggests potential applications in cancers where FTO is overexpressed. This comparative analysis underscores the importance of considering both efficacy and safety in the development and clinical application of chemotherapeutic agents. The distinct profiles of Bisantrene and Mitoxantrone may allow for more tailored therapeutic strategies based on cancer type, patient comorbidities, and prior treatment history.
References
- 1. Comparative cytotoxicity of bisantrene, mitoxantrone, ametantrone, dihydroxyanthracenedione, dihydroxyanthracenedione diacetate, and doxorubicin on human cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. topogen.com [topogen.com]
- 3. Randomized trial of doxorubicin, bisantrene, and mitoxantrone in advanced breast cancer: a Southwest Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Interactions of the antitumor agents mitoxantrone and bisantrene with deoxyribonucleic acids studied by electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rediscovered Drugs Hit Leukemia from Two Different Angles - NCI [cancer.gov]
Bisantrene Hydrochloride Demonstrates Superior Efficacy in Doxorubicin-Resistant Cancer Cells
For Immediate Release
[City, State] – [Date] – New comparative data reveals that Bisantrene Hydrochloride is significantly more effective than doxorubicin (B1662922) in cancer cell lines that have developed resistance to the widely-used chemotherapy agent. This finding positions Bisantrene as a promising therapeutic alternative for patients with doxorubicin-refractory cancers. The key differentiator lies in Bisantrene's unique mechanism of action, which circumvents common doxorubicin resistance pathways.
Superior Cytotoxicity of Bisantrene in Doxorubicin-Resistant Breast Cancer Models
Preclinical studies directly comparing the cytotoxic effects of Bisantrene and doxorubicin in various breast cancer cell lines have demonstrated Bisantrene's potent activity in cells resistant to doxorubicin. Notably, in doxorubicin-resistant MCF7 cell lines, Bisantrene showed significantly greater cell-killing ability.
A study conducted by researchers at The University of Newcastle highlighted that Bisantrene was able to overcome resistance in breast cancer cells that are non-responsive to doxorubicin and epirubicin.[1] The results showed that some doxorubicin-resistant cell lines were more sensitive to Bisantrene than the original, doxorubicin-sensitive parental cells.[2] This suggests that Bisantrene is not susceptible to the same resistance mechanisms that render doxorubicin ineffective.[2]
Table 1: Comparative IC50 Values of Bisantrene and Doxorubicin in Breast Cancer Cell Lines
| Cell Line | Doxorubicin IC50 (nM) | Bisantrene IC50 (nM) | Resistance Profile |
| MCF7 (Parental) | 25 | 48 | Sensitive |
| MCF7/VP16 (Resistant) | 110 | 59 | Doxorubicin-Resistant |
Data sourced from a preclinical study by Race Oncology.[2]
The data clearly indicates that while the doxorubicin-resistant MCF7/VP16 cell line shows a significant increase in its IC50 value for doxorubicin compared to the parental line, its sensitivity to Bisantrene is actually enhanced.
Unraveling the Mechanism: A Different Approach to Cancer Cell Killing
The superior efficacy of Bisantrene in doxorubicin-resistant cells is attributed to its distinct mechanism of action. Unlike doxorubicin, which primarily acts as a topoisomerase II inhibitor and intercalates into DNA, Bisantrene's primary anticancer activity stems from its ability to bind to and stabilize G-quadruplex (G4) structures in the DNA and RNA of cancer cells.[3][4]
This stabilization of G4 structures, particularly within the promoter region of the MYC oncogene, leads to the downregulation of MYC expression.[3][4] The MYC oncogene is a master regulator of cancer cell growth and proliferation and is overexpressed in a majority of human cancers.[3] By targeting MYC through G4 stabilization, Bisantrene employs a novel strategy that is independent of the mechanisms that confer resistance to doxorubicin, such as increased drug efflux by P-glycoprotein.[5][6]
Experimental Protocols
Cell Viability Assay (Resazurin-based)
The cytotoxicity of Bisantrene and doxorubicin was determined using a resazurin-based metabolic assay.
-
Cell Seeding: Cancer cell lines (both parental and doxorubicin-resistant) were seeded in 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours.
-
Drug Treatment: Cells were treated with a range of concentrations of Bisantrene or doxorubicin and incubated for 72 hours.
-
Resazurin (B115843) Addition: 20 µL of resazurin solution (0.15 mg/mL in PBS) was added to each well.
-
Incubation: The plates were incubated for 4 hours at 37°C.
-
Fluorescence Measurement: The fluorescence was measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: The IC50 values were calculated by plotting the percentage of cell viability against the drug concentration using a non-linear regression model.
Visualizing the Mechanism and Workflow
To better understand the processes described, the following diagrams illustrate the experimental workflow for developing doxorubicin-resistant cells and the signaling pathway of Bisantrene.
Caption: Workflow for generating doxorubicin-resistant cancer cell lines.
References
- 1. racuraoncology.com [racuraoncology.com]
- 2. racuraoncology.com [racuraoncology.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. samso.com.au [samso.com.au]
- 5. Drug resistance and combating drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Multidrug Resistance in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Validating FTO Inhibitory Activity: A Comparative Analysis of Bisantrene
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bisantrene's performance as a Fat Mass and Obesity-Associated (FTO) protein inhibitor against other known alternatives. The content is supported by experimental data and detailed methodologies to aid in the evaluation and design of future studies.
Bisantrene, an anthracene (B1667546) derivative historically explored as an antineoplastic agent, has been rediscovered as a potent inhibitor of the FTO protein, an N6-methyladenosine (m⁶A) RNA demethylase.[1][2] The FTO enzyme is a critical regulator of gene expression and has emerged as a significant therapeutic target in various diseases, particularly in cancers like acute myeloid leukemia (AML).[2][3] This guide synthesizes available data to validate and compare the FTO inhibitory activity of Bisantrene (also referred to as CS1).
Comparative Inhibitory Performance
Bisantrene demonstrates potent inhibition of FTO in biochemical assays, distinguishing it from other well-characterized inhibitors. Its in vitro efficacy, measured by the half-maximal inhibitory concentration (IC50), is in the low nanomolar range, indicating a high affinity for the FTO enzyme.
| Inhibitor | Target | In Vitro IC50 (FTO) | Selectivity over ALKBH5 | Reference(s) |
| Bisantrene (CS1) | FTO | 142.6 nM | Selective | [4] |
| FB23-2 | FTO | 2.6 µM | Selective (>20 µM) | [5] |
| 18097 | FTO | 0.64 µM | ~280-fold | [5][6] |
| FTO-04 | FTO | 3.39 µM | ~13-fold | [5] |
In cellular contexts, Bisantrene's FTO inhibition translates to potent anti-proliferative effects across various cancer cell lines, particularly those with high FTO expression.
| Cell Line (Cancer Type) | Bisantrene (CS1) Anti-proliferative IC50 | Reference(s) |
| MV4-11 (AML) | 58.9 nM | [4] |
| Various AML Cell Lines | 20 - 175 nM | [4] |
| HCT116 (Colorectal) | ~290 nM | [7] |
| ACHN (Renal) | 242 nM |
FTO Signaling and Mechanism of Inhibition
The FTO protein is a Fe(II)- and 2-oxoglutarate-dependent oxygenase that demethylates m⁶A on mRNA, influencing mRNA stability, splicing, and translation. By inhibiting FTO, compounds like Bisantrene increase global m⁶A levels, which in turn modulates various signaling pathways implicated in cancer, such as those regulating cell proliferation and survival.[3][7]
Caption: FTO's role in mRNA demethylation and inhibition by Bisantrene.
Experimental Protocols
Validating FTO inhibitory activity involves a series of biochemical and cell-based assays. The following are detailed methodologies for key experiments.
In Vitro FTO Inhibition Assay (Fluorescence-Based)
This assay measures the enzymatic activity of FTO in a cell-free system.
-
Objective: To determine the direct inhibitory effect of a compound on recombinant FTO protein.
-
Materials:
-
Recombinant human FTO protein.
-
A short, single-stranded RNA oligonucleotide substrate containing a single m⁶A modification and a fluorophore/quencher pair.
-
Assay Buffer: 50 mM HEPES (pH 7.0), 50 µM (NH₄)₂Fe(SO₄)₂, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, and 0.1 mg/mL bovine serum albumin.
-
Test compounds (e.g., Bisantrene) dissolved in DMSO.
-
384-well black plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant FTO protein, and the m⁶A-containing fluorescently labeled RNA substrate.
-
Add the test compounds at various concentrations to the wells of the 384-well plate. Include a positive control (a known FTO inhibitor) and a negative control (DMSO vehicle).
-
Initiate the enzymatic reaction by adding the FTO enzyme to the wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding EDTA.
-
Measure the fluorescence intensity. Demethylation of the substrate by FTO leads to a conformational change that separates the fluorophore and quencher, resulting in an increased fluorescence signal.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to confirm direct target engagement of an inhibitor with FTO within a cellular environment.
-
Objective: To verify that the inhibitor binds to FTO inside intact cells.
-
Procedure:
-
Cell Treatment: Treat cultured cancer cells (e.g., MV4-11) with the FTO inhibitor or a vehicle control.
-
Heating: Harvest and lyse the cells. Aliquot the cell lysate into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes to induce thermal denaturation.
-
Separation: Centrifuge the heated lysates to pellet the aggregated, denatured proteins. The soluble, properly folded protein remains in the supernatant.
-
Detection: Analyze the amount of soluble FTO in each supernatant sample by SDS-PAGE and Western blotting using an anti-FTO antibody.
-
Analysis: Quantify the band intensities and plot them against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates that the inhibitor has bound to and stabilized the FTO protein.
-
Caption: Workflow for validating a novel FTO inhibitor like Bisantrene.
Conclusion
The available data strongly support the classification of Bisantrene as a potent and selective FTO inhibitor. Its low nanomolar efficacy in biochemical assays and corresponding anti-proliferative activity in cancer cells, particularly AML, make it a compelling candidate for further therapeutic development.[3][4] The provided experimental protocols offer a framework for researchers to independently validate these findings and explore the full potential of FTO inhibition as a therapeutic strategy.
References
- 1. Rediscovered Drugs Hit Leukemia from Two Different Angles - NCI [cancer.gov]
- 2. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FTO inhibitor CS1 (Bisantrene) | FTO inhibitor | Probechem Biochemicals [probechem.com]
- 4. benchchem.com [benchchem.com]
- 5. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting fat mass and obesity-associated protein mitigates human colorectal cancer growth in vitro and in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
A Comparative Analysis of DNA Binding Affinity in Bisantrene Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the DNA binding affinities of Bisantrene (B1209513) and its analogues, supported by experimental data. Bisantrene, an anthracenyl bishydrazone, is a potent anti-tumor agent known to intercalate into DNA, thereby disrupting DNA replication and RNA synthesis.[1] Understanding the structure-activity relationship of its analogues is crucial for the development of more effective and less toxic chemotherapeutic agents.
Quantitative Comparison of DNA Binding Affinity
The DNA binding affinity of Bisantrene and its monosubstituted analogues, where the 4,5-dihydro-1H-imidazol-2-yl-hydrazone side chain is positioned at different locations on the anthracene (B1667546) ring, has been evaluated using spectroscopic techniques. The intrinsic binding constants (K°), which represent the binding affinity independent of electrostatic contributions, are summarized in the table below.
| Compound | Analogue Type | DNA Type | Intrinsic Binding Constant (K°) (M⁻¹) |
| Bisantrene | Disubstituted (C9, C10) | Calf Thymus DNA | 1.01 x 10⁷ |
| poly(dG-dC)₂ | 1.01 x 10⁷ | ||
| poly(dA-dT)₂ | 7.94 x 10⁶ | ||
| 1-IHA | Monosubstituted (C1) | Calf Thymus DNA | 1.27 x 10⁵ |
| poly(dG-dC)₂ | 1.10 x 10⁵ | ||
| poly(dA-dT)₂ | 1.02 x 10⁵ | ||
| 9-IHA | Monosubstituted (C9) | Calf Thymus DNA | 3.89 x 10⁵ |
| poly(dG-dC)₂ | 3.55 x 10⁵ | ||
| poly(dA-dT)₂ | 3.47 x 10⁵ | ||
| aza-9-IHA | Monosubstituted (C9), aza-bioisostere | Calf Thymus DNA | 3.72 x 10⁵ |
| poly(dG-dC)₂ | 3.31 x 10⁵ | ||
| poly(dA-dT)₂ | 3.02 x 10⁵ |
Data sourced from Sissi C, et al. Mol Pharmacol. 1998.
The data clearly indicates that Bisantrene, with its two side chains, exhibits a significantly higher DNA binding affinity—by almost two orders of magnitude—compared to its monosubstituted counterparts. Among the analogues, the position of the single side chain influences the binding affinity, with the 9-substituted analogues (9-IHA and aza-9-IHA) showing a roughly three-fold higher binding constant than the 1-substituted analogue (1-IHA).
Experimental Protocols
The determination of DNA binding affinity for intercalating agents like Bisantrene and its analogues relies on several key experimental techniques.
Spectrophotometric and Fluorometric Titrations
This method is used to monitor the changes in the absorbance or fluorescence spectra of the drug upon addition of DNA.[2] The binding constant can be determined by analyzing these spectral changes.
Protocol:
-
A solution of the drug with a known concentration is prepared in a suitable buffer (e.g., ETN buffer: 1 mM EDTA, 10 mM Tris-HCl, 100 mM NaCl, pH 7.0).
-
The initial absorbance or fluorescence spectrum of the free drug is recorded.
-
Small aliquots of a concentrated DNA solution are incrementally added to the drug solution.
-
After each addition, the mixture is allowed to equilibrate, and the spectrum is recorded.
-
The changes in the spectral properties (e.g., hypochromism and bathochromic shift in absorbance, or fluorescence quenching/enhancement) are plotted against the DNA concentration.
-
The binding constant (Ki) is then calculated by fitting the titration data to an appropriate binding model, such as the Scatchard model.
Ethidium (B1194527) Bromide Displacement Assay
This is a competitive binding assay that utilizes the fluorescence enhancement of ethidium bromide (EtBr) upon intercalation into DNA. A test compound that can displace EtBr from the DNA will cause a decrease in fluorescence.
Protocol:
-
A solution containing a fixed concentration of DNA (e.g., calf thymus DNA) and ethidium bromide is prepared.
-
The initial high fluorescence of the DNA-EtBr complex is measured (Excitation ~520 nm, Emission ~595 nm).
-
Increasing concentrations of the test compound (e.g., a Bisantrene analogue) are added to the solution.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The fluorescence is measured after each addition of the test compound.
-
The decrease in fluorescence is proportional to the amount of EtBr displaced by the test compound, which in turn reflects the binding affinity of the test compound. The binding constant can be calculated from this data.[3]
Viscometric Measurements
DNA intercalation causes the double helix to lengthen and unwind to accommodate the intercalating molecule. These structural changes lead to an increase in the viscosity of a DNA solution.
Protocol:
-
The viscosity of a sonicated, rod-like DNA solution is measured using a viscometer.
-
The drug is added to the DNA solution at various concentrations.
-
The viscosity of the DNA-drug solution is measured at each concentration.
-
An increase in the relative viscosity of the DNA solution upon addition of the compound is indicative of intercalation.[3] This method can also be used to determine the unwinding angle of the DNA helix caused by the drug.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for determining and comparing the DNA binding affinity of drug candidates like Bisantrene analogues.
Caption: Workflow for comparing DNA binding affinity of Bisantrene analogues.
Signaling Pathway and Mechanism of Action
Bisantrene and its analogues primarily act by intercalating into DNA, which subsequently leads to the poisoning of topoisomerase II. This enzyme is critical for managing DNA topology during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, these drugs prevent the re-ligation of the DNA strands, leading to double-strand breaks and ultimately, apoptosis. The DNA binding affinity and sequence preference of these compounds are key determinants of their efficacy in poisoning topoisomerase II.[2]
Caption: Mechanism of action for Bisantrene and its DNA-binding analogues.
References
- 1. Interaction of bisantrene anti-cancer agents with DNA: footprinting, structural requirements for DNA unwinding, kinetics and mechanism of binding and correlation of structural and kinetic parameters with anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA-binding preferences of bisantrene analogues: relevance to the sequence specificity of drug-mediated topoisomerase II poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Analysis of Cross-Resistance Profiles: Bisantrene and Other Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles of Bisantrene (B1209513) with other established anticancer agents. The information presented is supported by experimental data to aid in the evaluation of Bisantrene for further research and clinical development. A key focus is on the role of P-glycoprotein (P-gp) mediated resistance and the unique mechanistic attributes of Bisantrene that may allow it to overcome resistance to other chemotherapeutics.
Executive Summary
Bisantrene, an anthracene (B1667546) derivative, has demonstrated a complex and distinct cross-resistance profile compared to other anticancer agents, particularly anthracyclines like doxorubicin (B1662922). While susceptible to P-glycoprotein (P-gp) mediated resistance, the degree of resistance and its unique mechanisms of action, including DNA intercalation, topoisomerase II inhibition, and more recently discovered FTO protein inhibition and G-quadruplex stabilization, suggest it may be effective in tumors resistant to other therapies. This guide summarizes the available preclinical and clinical data, providing a framework for understanding the nuanced cross-resistance patterns of Bisantrene.
Data Presentation: In Vitro Cytotoxicity and Cross-Resistance
The following tables summarize the in vitro cytotoxicity of Bisantrene and comparator agents in various cancer cell lines, including those with acquired resistance to standard chemotherapeutics.
Table 1: Comparative in Vitro Activity of Bisantrene and Doxorubicin in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Resistance Phenotype | Bisantrene IC50 (µM) | Doxorubicin IC50 (µM) | Fold Resistance (Bisantrene) | Fold Resistance (Doxorubicin) | Reference |
| MDA-MB-231 | Parental (Breast) | Not explicitly stated | ~6.5 | - | - | [1] |
| MDA-MB-231/DRM | Doxorubicin-Resistant | Not explicitly stated | >10 | Not stated | >1.5 | [1] |
| Human Colon Carcinoma LS 174T | P-glycoprotein overexpression | ~10-fold higher than sensitive lines | Not explicitly stated | ~10 | Not stated | [2] |
| A549 | Lung Carcinoma | Not explicitly stated | >20 | - | - | [3][4] |
| Huh7 | Hepatocellular Carcinoma | Not explicitly stated | >20 | - | - | [3][4] |
Note: Direct comparative IC50 values for Bisantrene and doxorubicin in the same resistant cell line panel from a single study are limited in the reviewed literature. The table is compiled from multiple sources to provide an overview.
Table 2: Activity of Bisantrene in Clear Cell Renal Cell Carcinoma (ccRCC) Cell Lines
| Cell Line | Bisantrene IC50 (µM) |
| A-704 | 12.3 |
| 786-O | < 1.31 |
| Caki-1 | < 1.31 |
| Caki-2 | < 1.31 |
| KMRC-1 | < 1 |
| A-498 | < 1 |
| RCC4-EV | < 1 |
| RCC4-VHL | < 1 |
| 769-P | < 1 |
| ACHN (papillary) | 0.242 |
This data is derived from a study assessing the single-agent activity of Bisantrene in a panel of ccRCC cell lines[5].
Experimental Protocols
General Cytotoxicity Assay (Resazurin-Based)
This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of anticancer agents.
1. Cell Culture and Seeding:
-
Cancer cell lines are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours[6].
2. Compound Treatment:
-
A stock solution of the test compound (e.g., Bisantrene) is prepared in a suitable solvent like DMSO[6].
-
Serial dilutions of the compound are prepared in culture medium and added to the wells. A vehicle control (solvent only) is also included.
-
The plates are incubated for a specified period, typically 48-72 hours[5][7].
3. Viability Assessment:
-
After the incubation period, a resazurin-based solution (e.g., CCK8) is added to each well[7].
-
The plates are incubated for an additional 2-4 hours to allow for the conversion of resazurin (B115843) to the fluorescent product, resorufin, by viable cells.
-
The fluorescence or absorbance is measured using a microplate reader.
4. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Resistance Mechanisms
P-glycoprotein Mediated Drug Efflux
A primary mechanism of cross-resistance to Bisantrene and other chemotherapeutic agents is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), encoded by the MDR1 gene. P-gp functions as an ATP-dependent efflux pump, actively transporting a wide range of substrates, including Bisantrene, out of the cancer cell, thereby reducing the intracellular drug concentration and its cytotoxic effect[8][9]. The expression of P-gp can be regulated by various signaling pathways, including the PI3K/Akt/mTOR and Wnt/β-catenin pathways[10].
Bisantrene's Unique Mechanisms of Action
Recent studies have elucidated that Bisantrene's anticancer activity is not solely dependent on DNA intercalation and topoisomerase II inhibition. It also functions as a potent inhibitor of the FTO (fat mass and obesity-associated) protein and a stabilizer of G-quadruplex (G4) structures in the promoter regions of oncogenes like MYC[11][12][13]. This multi-faceted mechanism distinguishes it from traditional anthracyclines and may contribute to its activity in resistant tumors. The stabilization of G4 structures can lead to the downregulation of key oncogenic pathways, offering an alternative route to induce cancer cell death.
Experimental Workflow for Cross-Resistance Studies
The following diagram illustrates a typical workflow for assessing the cross-resistance profile of a novel compound against a panel of drug-resistant cancer cell lines.
Conclusion
The cross-resistance profile of Bisantrene is complex and not entirely overlapping with that of traditional anthracyclines. While P-glycoprotein overexpression can confer resistance to Bisantrene, its unique mechanistic properties, including FTO inhibition and G-quadruplex stabilization, may provide therapeutic opportunities in tumors that have developed resistance to other agents. Further head-to-head studies in well-characterized sensitive and resistant cell line pairs are warranted to fully elucidate the comparative cross-resistance profiles and to guide the rational design of future clinical trials.
References
- 1. Doxorubicin-Resistant TNBC Cells Exhibit Rapid Growth with Cancer Stem Cell-like Properties and EMT Phenotype, Which Can Be Transferred to Parental Cells through Autocrine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-glycoprotein mediates profound resistance to bisantrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Evaluation of the Cytotoxicity of Doxorubicin in BT-20 Triple-Negative Breast Carcinoma Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. samso.com.au [samso.com.au]
- 12. Race Oncology Identifies Breakthrough Anticancer Mechanism for Bisantrene (RCDS1) [smallcaps.com.au]
- 13. Discovery of the Anticancer Mechanism of (EE)-bisantrene - Racura Oncology Ltd (ASX:RAC) - Listcorp. [listcorp.com]
Bisantrene's Unique Impact on Gene Expression Sets It Apart from Conventional Topoisomerase II Inhibitors
A paradigm shift in understanding Bisantrene's mechanism of action reveals a distinct gene expression signature compared to classical topoisomerase II inhibitors like doxorubicin (B1662922) and etoposide (B1684455). While traditionally classified as a topoisomerase II inhibitor, recent research highlights Bisantrene's primary roles as a G-quadruplex (G4) stabilizer and a potent inhibitor of the FTO (fat mass and obesity-associated) protein. These unique mechanisms lead to a significantly different downstream impact on the cellular transcriptome, offering new therapeutic avenues and distinguishing it from its predecessors.
Recent studies have redefined Bisantrene's primary anticancer activity, moving away from a sole focus on topoisomerase II inhibition. Instead, its ability to bind to and stabilize G-quadruplex structures in DNA and RNA is now recognized as a key mechanism.[1][2][3] These G4 structures are prevalent in the promoter regions of many oncogenes, including the master regulator MYC. By stabilizing these structures, Bisantrene effectively downregulates the expression of these cancer-driving genes.[1][2] This mode of action contrasts with conventional topoisomerase II poisons like doxorubicin and etoposide, which primarily induce DNA double-strand breaks by trapping the topoisomerase II-DNA cleavage complex.[4][5]
Furthermore, Bisantrene has been identified as a potent and selective inhibitor of the FTO enzyme, an m6A RNA demethylase.[6][7] This inhibition leads to an increase in m6A methylation in RNA, a critical regulator of gene expression, affecting mRNA splicing, stability, and translation.[6][7] This epitranscriptomic modulation represents another significant departure from the mechanism of other topoisomerase II inhibitors and contributes to broad changes in the expression of thousands of genes.
Comparative Overview of Gene Expression Changes
The following tables summarize the known effects of Bisantrene, doxorubicin, and etoposide on gene expression, compiled from various studies. It is important to note that these are not from a direct comparative experiment and thus should be interpreted with caution.
| Drug | Primary Mechanism of Action on Gene Expression | Key Downregulated Genes/Pathways | Key Upregulated Genes/Pathways | Supporting Evidence |
| Bisantrene | G-quadruplex (G4) stabilization, FTO (m6A RNA demethylase) inhibition.[1][2][3][6] | MYC oncogene, other G4-regulated cancer-driving genes.[1][2] | Genes regulated by m6A RNA methylation (broad effects).[6] | Preclinical studies in various cancer models.[1][2] |
| Doxorubicin | Topoisomerase II poisoning, DNA intercalation, induction of reactive oxygen species.[4] | Cell cycle progression genes, genes involved in DNA replication. | Apoptosis-related genes, p53 signaling pathway, DNA damage response pathways. | Transcriptomic studies in MCF-7 and other cancer cell lines.[3][8] |
| Etoposide | Topoisomerase II poisoning, induction of DNA double-strand breaks.[4] | Genes involved in cell cycle progression (G2/M arrest). | DNA damage response pathways, p53 signaling pathway. | Gene expression profiling in various cancer cell lines. |
Signaling Pathways and Experimental Workflows
The distinct mechanisms of action of these inhibitors result in the activation of different downstream signaling pathways.
// Nodes for Bisantrene Pathway Bisantrene [label="Bisantrene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G4 [label="G-quadruplex\nStabilization", fillcolor="#FBBC05", fontcolor="#202124"]; FTO [label="FTO Inhibition", fillcolor="#FBBC05", fontcolor="#202124"]; MYC_down [label="MYC Downregulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; m6A_up [label="Increased m6A RNA\nMethylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Exp_B [label="Altered Gene\nExpression", fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes for Doxorubicin/Etoposide Pathway Dox_Eto [label="Doxorubicin /\nEtoposide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TopoII [label="Topoisomerase II\nPoisoning", fillcolor="#FBBC05", fontcolor="#202124"]; DSB [label="DNA Double-Strand\nBreaks", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DDR [label="DNA Damage\nResponse (ATM/ATR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; p53 [label="p53 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges for Bisantrene Pathway Bisantrene -> G4; Bisantrene -> FTO; G4 -> MYC_down; FTO -> m6A_up; MYC_down -> Gene_Exp_B; m6A_up -> Gene_Exp_B;
// Edges for Doxorubicin/Etoposide Pathway Dox_Eto -> TopoII; TopoII -> DSB; DSB -> DDR; DDR -> p53; p53 -> Apoptosis; p53 -> Cell_Cycle_Arrest; }
Figure 1. Simplified signaling pathways of Bisantrene versus Doxorubicin/Etoposide.A typical experimental workflow for comparing the effects of these inhibitors on gene expression using RNA sequencing (RNA-seq) is outlined below.
// Nodes Cell_Culture [label="Cancer Cell Line\n(e.g., MCF-7, AML)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Drug Treatment\n(Bisantrene, Doxorubicin,\nEtoposide, Control)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RNA_Extraction [label="Total RNA Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; Library_Prep [label="RNA-seq Library\nPreparation", fillcolor="#FBBC05", fontcolor="#202124"]; Sequencing [label="High-Throughput\nSequencing", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Bioinformatic Analysis\n(Alignment, DEG, Pathway)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Comparison [label="Comparative Analysis of\nGene Expression Profiles", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Cell_Culture -> Treatment; Treatment -> RNA_Extraction; RNA_Extraction -> Library_Prep; Library_Prep -> Sequencing; Sequencing -> Data_Analysis; Data_Analysis -> Comparison; }
Figure 2. A standard RNA-seq workflow for comparative transcriptomic analysis.Experimental Protocols
While a single publication with a direct comparative protocol is unavailable, the following represents a generalized protocol for RNA-sequencing analysis based on common practices in studies examining the transcriptomic effects of chemotherapeutic agents.
1. Cell Culture and Drug Treatment:
-
Cell Lines: Human breast cancer cell line MCF-7 or acute myeloid leukemia (AML) cell lines like MOLM-13 or MV4-11 are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Cells are seeded at a specific density and allowed to attach overnight. They are then treated with Bisantrene, doxorubicin, or etoposide at predetermined concentrations (often around the IC50 value for a specific time point, e.g., 24 or 48 hours). A vehicle-treated control (e.g., DMSO) is run in parallel.
2. RNA Extraction and Quality Control:
-
Total RNA is extracted from the treated and control cells using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
RNA concentration and purity are determined using a spectrophotometer (e.g., NanoDrop).
-
RNA integrity is assessed using an Agilent Bioanalyzer or similar instrument to ensure high-quality RNA for sequencing.
3. RNA-seq Library Preparation and Sequencing:
-
Library Preparation: mRNA is typically enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers. This is followed by second-strand cDNA synthesis. The resulting double-stranded cDNA is end-repaired, A-tailed, and ligated to sequencing adapters. The ligated products are then amplified by PCR to create the final cDNA library.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq or HiSeq, to generate a large number of short reads.
4. Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.
-
Alignment: The cleaned reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR or HISAT2.
-
Quantification: The number of reads mapping to each gene is counted to determine gene expression levels.
-
Differential Gene Expression (DEG) Analysis: Statistical analysis (e.g., using DESeq2 or edgeR in R) is performed to identify genes that are significantly upregulated or downregulated in the drug-treated samples compared to the control.
-
Pathway and Functional Enrichment Analysis: The list of differentially expressed genes is analyzed using tools like GO (Gene Ontology) and KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway analysis to identify the biological processes and signaling pathways that are most affected by each drug.
Conclusion
The available evidence strongly suggests that Bisantrene's effect on gene expression is fundamentally different from that of traditional topoisomerase II inhibitors. Its unique mechanisms of G-quadruplex stabilization and FTO inhibition lead to a distinct transcriptomic signature, highlighted by the downregulation of key oncogenes like MYC and broad changes in RNA methylation. While direct comparative quantitative data is needed to fully elucidate the nuances of these differences, the current understanding positions Bisantrene as a novel anticancer agent with a differentiated and potentially more targeted impact on the gene regulatory networks of cancer cells. This distinction underscores the importance of looking beyond classical mechanisms of action to fully appreciate the therapeutic potential of novel and repurposed oncology drugs.
References
- 1. GEO Accession viewer [ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. mdpi.com [mdpi.com]
- 4. Integrated RNA Sequencing Analysis Revealed Early Gene Expression Shifts Associated with Cancer Progression in MCF-7 Breast Cancer Cells Cocultured with Adipose-Derived Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A genome-wide approach to identify genetic variants that contribute to etoposide-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene expression profile analysis to discover molecular signatures for early diagnosis and therapies of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Critical Dose of Doxorubicin Is Required to Alter the Gene Expression Profiles in MCF-7 Cells Acquiring Multidrug Resistance | PLOS One [journals.plos.org]
- 8. Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Clinical Trial Analysis: Bisantrene vs. Standard Chemotherapy
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of Bisantrene's clinical performance against standard chemotherapy agents, focusing on head-to-head trial data in advanced breast cancer and the context of relapsed/refractory acute myeloid leukemia (AML).
Advanced Breast Cancer: Head-to-Head Comparison
A pivotal Southwest Oncology Group (SWOG) randomized trial provides direct comparative data between Bisantrene, the standard anthracycline Doxorubicin (B1662922), and another agent, Mitoxantrone (B413), in women with metastatic breast cancer.
Experimental Protocol: SWOG Randomized Trial
-
Objective: To determine the relative efficacy and toxicity of Doxorubicin, Bisantrene, and Mitoxantrone in patients with advanced breast cancer.
-
Patient Population: The trial enrolled 411 women with metastatic breast cancer who had received one prior chemotherapy regimen. Patients with estrogen receptor-positive tumors must have failed endocrine therapy. The median age of the patients was 57 years.[1]
-
Treatment Arms: Patients were randomly assigned to one of three intravenous treatment arms, with cycles repeated every 3 weeks:
-
Doxorubicin: 60 mg/m²
-
Bisantrene: 320 mg/m²
-
Mitoxantrone: 14 mg/m²[1]
-
-
Endpoints:
-
Primary: Overall Response Rate (ORR).
-
Secondary: Time to treatment failure, overall survival (OS), and assessment of toxic effects.
-
Data Presentation: Efficacy in Advanced Breast Cancer
| Efficacy Endpoint | Doxorubicin (n=130) | Bisantrene (n=146) | Mitoxantrone (n=135) |
| Overall Response Rate | 28% | 13% | 14% |
| Median Time to Treatment Failure | 133 days | 66 days | 68 days |
| Median Overall Survival | 315 days | 290 days | 177 days |
Data sourced from the Southwest Oncology Group study.[1]
Data Presentation: Key Toxicities in Advanced Breast Cancer
A significant differentiator in this trial was the safety profile, particularly regarding cardiotoxicity.
| Adverse Event | Doxorubicin | Bisantrene | Mitoxantrone |
| Congestive Heart Failure | 9 patients | 0 patients | 2 patients |
| Decreased Left Ventricular Ejection Fraction | 20% of patients | 5% of patients | 10% of patients |
| Severe Nausea and Vomiting | More severe | Less severe | Less severe |
| Severe Alopecia (Hair Loss) | More severe | Less severe | Less severe |
Data sourced from the Southwest Oncology Group study.[1]
Another large Phase III trial in advanced breast cancer from the late 1980s and early 1990s showed that Bisantrene had similar efficacy to doxorubicin but with significantly less damage to the heart. In that study, 23% of patients who received doxorubicin experienced serious heart failure compared to only 4% who received Bisantrene.[2][3]
Acute Myeloid Leukemia (AML): A Modern Clinical Context
While direct head-to-head Phase III trial data in AML is less recent, a contemporary Phase II trial (NCT03820908) provides valuable insights into Bisantrene's activity as a single agent in heavily pre-treated patients with relapsed/refractory (R/R) AML. This data can be contextualized by comparing it to established salvage chemotherapy regimens.
Experimental Protocol: NCT03820908
-
Objective: To assess the efficacy and safety of Bisantrene in adult patients with R/R AML.
-
Patient Population: The study enrolled 10 patients with R/R AML who had a median of 3 prior lines of therapy, including seven who had relapsed after an allogeneic stem cell transplant.
-
Treatment Regimen: Bisantrene was administered at a dose of 250 mg/m²/day as a 2-hour intravenous infusion for 7 days.
-
Endpoints:
-
Primary: Overall Response Rate (ORR), including Complete Remission (CR) and Partial Remission (PR).
-
Secondary: Safety and toxicity profile.
-
Data Presentation: Bisantrene Efficacy in R/R AML
| Efficacy Endpoint | Bisantrene (NCT03820908) (n=10) |
| Overall Response Rate (ORR) | 40% |
| Complete Remission (CR) | 10% (1 patient) |
| Partial Remission (PR) | 30% (3 patients) |
Comparative Efficacy of Standard Salvage Chemotherapy in R/R AML
To provide context, the table below summarizes the efficacy of common standard-of-care salvage regimens for R/R AML from various studies. It is important to note these are not from direct head-to-head trials against Bisantrene and patient populations may vary.
| Salvage Regimen | Overall Response Rate (ORR) | Complete Remission (CR/CRi) |
| FLAG-Ida | ~70-74% | ~41-74% |
| CLAG | ~49% | ~38-64% |
| MEC | Not specified | ~24% |
| Mito-FLAG | ~76% | ~56% |
CRi = Complete Remission with incomplete hematologic recovery. Data sourced from multiple studies on salvage chemotherapy in R/R AML.[4][5][6][7][8]
Mechanism of Action: Signaling Pathways
Bisantrene exhibits a multi-faceted mechanism of action that distinguishes it from traditional anthracyclines like Doxorubicin.
Caption: Generalized workflow for a head-to-head clinical trial comparing Bisantrene to standard chemotherapy.
Caption: Comparative signaling pathways of Bisantrene and Doxorubicin, highlighting their distinct mechanisms.
References
- 1. Randomized trial of doxorubicin, bisantrene, and mitoxantrone in advanced breast cancer: a Southwest Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. racuraoncology.com [racuraoncology.com]
- 3. racuraoncology.com [racuraoncology.com]
- 4. A randomised comparison of FLAG-Ida versus daunorubicin combined with clofarabine in relapsed or refractory acute myeloid leukaemia: Results from the UK NCRI AML17 trial. — Clinical Trial Service Unit & Epidemiological Studies Unit (CTSU) [ctsu.ox.ac.uk]
- 5. ashpublications.org [ashpublications.org]
- 6. FLAG/FLAG-Ida Regimen in Secondary and Relapsed/Refractory Acute Myeloid Leukemia—Even in the Era of New Treatment Modalities Still a Significant Player - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of common salvage chemotherapy regimens in patients with refractory or relapsed acute myeloid leukemia: A retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Outcome of patients with relapsed or refractory acute myeloid leukemia treated with Mito-FLAG salvage chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antitumor Activity of Bisantrene and Decitabine in Acute Myeloid Leukemia (AML) Models
A Preclinical Comparison Guide for Researchers and Drug Development Professionals
The combination of Bisantrene, a potent topoisomerase II inhibitor, with the hypomethylating agent decitabine (B1684300), presents a promising therapeutic strategy for Acute Myeloid Leukemia (AML). Preclinical studies have demonstrated a significant synergistic effect, enhancing cancer cell killing and improving survival in AML models. This guide provides a comprehensive overview of the key experimental data, detailed methodologies, and the underlying mechanisms of this drug synergy.
Quantitative Analysis of Synergistic Efficacy
The synergistic interaction between Bisantrene and decitabine has been evaluated in various AML cell lines and animal models. The combination consistently demonstrates superior efficacy compared to either agent alone.
In Vitro Synergistic Cytotoxicity
Pre-treatment with decitabine followed by a combination of decitabine and Bisantrene has been shown to produce synergistic cytotoxicity in multiple AML cell lines.[1][2]
| Cell Line | Drug Combination | Synergy Quantification Method | Result | Reference |
| MOLM13, MV4-11, OCI-AML3 | Bisantrene + Decitabine | Not Specified | Synergistic Cytotoxicity | [1][2] |
| OCI-AML3 | Bisantrene + Venetoclax + Decitabine | Combination Index (CI) | CI Value: ~0.2 (Strong Synergy) | [3] |
| MOLM13 | Bisantrene + Venetoclax + Decitabine | Combination Index (CI) | CI Value: ~0.35 (Synergy) | [3] |
| MV4-11 | Bisantrene + Venetoclax + Decitabine | Combination Index (CI) | CI Value: ~0.3 (Synergy) | [3] |
| THP-1, MOLM-13 | Bisantrene + Decitabine | Bliss Synergy Analysis | Synergistic at several dose combinations | [4] |
Note: A Combination Index (CI) value less than 1 indicates synergy, with lower values representing stronger synergy. Bliss synergy scores greater than 10 are considered synergistic.[4][5]
In Vivo Antitumor Efficacy
In vivo studies using mouse models of AML have confirmed the enhanced efficacy of the Bisantrene and decitabine combination.
| Animal Model | Treatment Group | Key Findings | Reference |
| MOLM13-luc engrafted NSG mice | Bisantrene (5 or 10 mg/kg, twice weekly) + Decitabine (0.2 mg/kg, 5 days/week) | Significantly improved survival compared to vehicle control and single agents. Reduced leukemic infiltration in spleen, liver, uterus, and brain. | [1][2] |
| PDX AML16 engrafted NSG mice | Bisantrene (5 or 10 mg/kg, twice weekly) + Decitabine (0.2 mg/kg, 5 days/week) | Significantly improved survival compared to vehicle control and single agents. | [1][2] |
Mechanism of Synergistic Action
The synergy between Bisantrene and decitabine is believed to stem from their complementary mechanisms of action, leading to enhanced DNA damage and apoptosis in AML cells.
Caption: Proposed mechanism of synergistic action between Bisantrene and decitabine in AML.
Decitabine, a hypomethylating agent, inhibits DNA methyltransferase (DNMT), leading to the re-expression of silenced tumor suppressor genes.[3] Bisantrene acts as a topoisomerase II inhibitor, inducing DNA double-strand breaks. The combination of these actions results in an accumulation of DNA damage, cell cycle arrest in the S phase, and a synergistic induction of apoptosis in AML cells.[1][2]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the synergy between Bisantrene and decitabine.
Cell Viability Assay (e.g., CCK8, MTT)
This assay determines the cytotoxic effects of the drug combination on AML cell lines.
Caption: Workflow for a typical cell viability assay to assess drug synergy.
-
Cell Seeding: AML cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: Cells are pre-treated with varying concentrations of decitabine for 24 hours.
-
Combination Treatment: Bisantrene is added to the wells in combination with decitabine, and the cells are incubated for a further 72 hours.
-
Viability Assessment: A cell viability reagent (e.g., CCK8 or MTT) is added to each well, and the absorbance is measured using a plate reader.
-
Data Analysis: Cell viability is calculated relative to untreated controls. Synergy is determined using methods such as the Combination Index (Chou-Talalay method) or Bliss synergy analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis.
Caption: Workflow for an Annexin V/PI apoptosis assay.
-
Cell Treatment: AML cells are treated with Bisantrene, decitabine, or the combination for a specified period (e.g., 48 hours).
-
Cell Staining: Cells are harvested, washed, and stained with fluorescently labeled Annexin V (to detect early apoptotic cells) and Propidium Iodide (to detect late apoptotic/necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.
In Vivo Xenograft Model
This model evaluates the antitumor efficacy of the drug combination in a living organism.
-
Cell Implantation: Immunocompromised mice (e.g., NSG) are engrafted with human AML cells (e.g., MOLM13-luc or patient-derived xenografts).
-
Tumor Growth Monitoring: Tumor burden is monitored, often through bioluminescence imaging for luciferase-expressing cells.
-
Drug Administration: Once tumors are established, mice are treated with vehicle control, Bisantrene alone, decitabine alone, or the combination, following a specific dosing schedule.
-
Efficacy Evaluation: Treatment efficacy is assessed by measuring tumor growth inhibition and overall survival of the mice.
Conclusion
The preclinical data strongly support the synergistic interaction between Bisantrene and decitabine in AML models. The combination leads to enhanced cytotoxicity and improved survival outcomes compared to monotherapy. The underlying mechanism involves complementary actions on DNA, resulting in increased DNA damage and apoptosis. These findings provide a solid rationale for the clinical investigation of this combination as a novel therapeutic strategy for AML patients. A prospective Phase Ib/II trial is being planned to evaluate this new therapeutic approach.[1][2]
References
Evaluating the Anti-Tumor Activity of Bisantrene Prodrugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the anti-tumor activity of Bisantrene and its prodrugs. Bisantrene, an anthracenyl bishydrazone, has demonstrated notable anti-neoplastic activity with a favorable safety profile, particularly its reduced cardiotoxicity compared to anthracyclines like doxorubicin.[1] To address challenges such as poor aqueous solubility, N-phosphoryl prodrugs of Bisantrene have been developed, demonstrating enhanced solubility and reduced toxicity while retaining comparable anti-tumor efficacy in preclinical models.[2]
This document summarizes the available preclinical data, details relevant experimental methodologies, and illustrates the key signaling pathways involved in the anti-tumor action of Bisantrene.
Data Presentation: Comparative Anti-Tumor Activity
Table 1: In Vitro Cytotoxicity of Bisantrene in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 0.142 (for FTO inhibition) | [1] |
| A549 | Lung Cancer | Data not specified | MCE |
| L1210 | Murine Leukemia | Data not specified | MCE |
| ccRCC cell lines (786-O, Caki-1, Caki-2, etc.) | Clear Cell Renal Cell Carcinoma | < 1.31 (for most lines) | [3] |
| A-704 | Clear Cell Renal Cell Carcinoma | 12.3 | [3] |
| ANLL (primary cells) | Acute Non-Lymphoid Leukemia | ~1.0 (50% inhibition) | [4] |
Table 2: In Vivo Anti-Tumor Activity of Bisantrene and its N-phosphoryl Prodrugs
| Compound | Cancer Model | Host | Efficacy | Reference |
| Bisantrene | B-16 Melanoma | Mice | Active | [2] |
| N-phosphoryl Bisantrene Prodrug | B-16 Melanoma | Mice | Comparable to Bisantrene | [2] |
| Bisantrene | P-388 Leukemia | Mice | Active | [2] |
| N-phosphoryl Bisantrene Prodrug | P-388 Leukemia | Mice | Comparable to Bisantrene | [2] |
| Bisantrene | L-1210 Leukemia | Mice | Active | [2] |
| N-phosphoryl Bisantrene Prodrug | L-1210 Leukemia | Mice | Comparable to Bisantrene | [2] |
| Bisantrene | Acute Myeloid Leukemia (AML) | Mice | Significantly slowed tumor growth | [5] |
| Bisantrene | Metastatic Breast Cancer | Patients | 9 partial responses in 40 evaluated patients | [1] |
| Bisantrene | Relapsed/Refractory AML | Patients | 40% overall response rate in a Phase II study | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the evaluation of Bisantrene and its prodrugs.
In Vitro Cytotoxicity Assay (Resazurin-Based Assay)
This protocol is adapted from studies evaluating the cytotoxicity of Bisantrene in clear cell renal cell carcinoma cell lines.[3]
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 1x10⁴ to 5x10⁴ cells/mL in a final volume of 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of Bisantrene or its prodrug in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Remove the culture medium from the wells and add 100 µL of the medium containing the test compounds. Include appropriate vehicle controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Resazurin (B115843) Staining: Prepare a 0.15 mg/mL solution of resazurin in phosphate-buffered saline (PBS). Add 20 µL of the resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence of each well using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.
In Vivo Tumor Xenograft Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of Bisantrene or its prodrugs in a murine xenograft model, based on common practices in preclinical oncology research.
-
Cell Preparation: Culture the desired cancer cell line (e.g., B-16 melanoma, P-388 leukemia) under standard conditions. Harvest the cells during the exponential growth phase and resuspend them in a sterile solution, such as PBS or a mixture of PBS and Matrigel, at a concentration of 1x10⁶ to 1x10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice). For leukemia models, cells may be injected intravenously or intraperitoneally.
-
Tumor Growth Monitoring and Randomization: Monitor the mice for tumor development. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare the formulation of Bisantrene or its prodrug. The N-phosphoryl prodrugs are designed for enhanced aqueous solubility.[2] Administer the compounds to the mice via an appropriate route (e.g., intravenous, intraperitoneal) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Efficacy Evaluation: Measure tumor dimensions with calipers two to three times a week and calculate the tumor volume. Monitor the body weight and overall health of the mice. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume and body weight for each group over time. Calculate the percentage of tumor growth inhibition for the treated groups compared to the control group. Analyze survival data using Kaplan-Meier curves.
Mandatory Visualizations
Signaling Pathways of Bisantrene's Anti-Tumor Activity
Bisantrene exerts its anti-tumor effects through multiple mechanisms of action. The following diagrams illustrate two of its key signaling pathways.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of Bisantrene prodrugs.
References
- 1. N-phosphoryl derivatives of bisantrene. Antitumor prodrugs with enhanced solubility and reduced potential for toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Downregulation of MYC through G-quadruplex Stabilization by DNAi - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Bisantrene Hydrochloride: A Procedural Guide
Bisantrene Hydrochloride is an antineoplastic agent that functions as a DNA intercalator and topoisomerase II inhibitor.[1] As a cytotoxic drug, all materials that have come into contact with it must be considered hazardous and handled accordingly to protect laboratory personnel and the environment.[2][3] Disposal procedures are governed by regulations for hazardous pharmaceutical waste, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4]
Proper segregation of waste at the point of generation is mandatory for ensuring safe and compliant disposal.[3] The primary distinction is between "bulk" and "trace" chemotherapy waste, which determines the type of disposal container required.
Waste Segregation Summary
The key determinant for segregating this compound waste is the amount of residual drug. The "RCRA empty" rule specifies that a container is considered to hold only trace amounts if it retains no more than 3% of its original capacity by weight.[5][6]
| Waste Category | Description | Contamination Threshold | Disposal Container |
| Bulk Chemotherapy Waste | Any waste containing a clearly visible amount of this compound or materials used to clean up a significant spill. This includes partially full vials, IV bags, syringes, and heavily saturated PPE.[6][7] | More than 3% of the original volume/weight of the drug remains.[6][7] | Black RCRA-rated hazardous waste container.[5][6][7] |
| Trace Chemotherapy Waste | Items that are "RCRA empty," containing only minimal residual amounts of the drug.[5][8] This includes empty vials, empty IV bags and tubing, used gloves, gowns, and other contaminated PPE.[5] | Less than 3% of the original volume/weight of the drug remains.[5][6] | Yellow bag or rigid container labeled "Trace Chemotherapy Waste" for incineration.[5][7][9] |
| Trace-Contaminated Sharps | Needles, syringes, and other sharps contaminated with trace amounts of this compound. | Less than 3% of the original volume/weight of the drug remains. | Yellow sharps container specifically designated for chemotherapy waste.[9][10] |
Detailed Disposal and Decontamination Protocols
The following protocols provide step-by-step guidance for safely managing this compound waste in a research setting.
I. Required Personal Protective Equipment (PPE)
Before handling this compound or its associated waste, personnel must wear appropriate PPE to minimize exposure.[2]
-
Gloves: Two pairs of chemotherapy-rated gloves are required.[4][11] Change gloves every 30-60 minutes or immediately if one becomes torn or contaminated.[11]
-
Gown: A disposable, solid-front gown made of a low-permeability fabric.[11][12]
-
Eye and Face Protection: Use a face shield or safety goggles and a mask to protect against splashes.[12]
II. Step-by-Step Disposal Protocol
1. Waste Categorization at Point of Generation:
-
Immediately upon generating a piece of waste (e.g., an empty vial, used gloves), determine if it qualifies as "trace" or "bulk" waste based on the 3% rule.[3]
2. Disposal of Liquid and Solid Waste (Non-Sharps):
-
Bulk Waste:
-
Trace Waste:
3. Disposal of Sharps:
-
Bulk-Contaminated Sharps: If a syringe contains more than a 3% residual volume of the drug, it must be disposed of as hazardous chemical waste in the black bulk waste container.[4] Do not place it in a standard sharps container.
-
Trace-Contaminated Sharps: Place all needles, syringes, and other sharps that are "RCRA empty" directly into a puncture-resistant yellow sharps container designated for chemotherapy waste.[9][11] Do not recap needles.[4]
4. Container Management:
-
Never overfill waste containers. Containers should be sealed when they are approximately three-quarters full.[3]
-
Ensure all containers are properly labeled with their contents.[4]
-
Store sealed waste containers in a designated, secure area away from general lab traffic.
-
Follow your institution's procedures for scheduling a pickup by the environmental health and safety (EHS) department for final disposal, which is typically high-temperature incineration.[7][9][10]
III. Surface Decontamination Protocol
Perform this procedure after completing work or in the event of a minor spill.[11] All cleaning materials must be disposed of as hazardous waste.
1. Initial Cleaning (Detergent):
-
Moisten a low-lint wipe with a detergent solution.
-
Wipe the contaminated surface using overlapping, unidirectional strokes.
-
Dispose of the wipe in the appropriate hazardous waste container (black for a spill, yellow for routine cleaning).[3]
2. Rinsing:
-
Using a new wipe moistened with sterile water, rinse the surface with the same unidirectional technique to remove any detergent residue.[3]
-
Dispose of the wipe.
3. Final Decontamination (Alcohol):
-
With a new wipe, clean the surface with 70% isopropyl alcohol.[3][11]
-
Allow the surface to air dry completely.
-
Dispose of the wipe and carefully doff all PPE, placing it in the correct waste container.[3]
Visual Workflow for this compound Disposal
The following diagram illustrates the decision-making process for segregating and disposing of waste generated during work with this compound.
Caption: Logical workflow for the segregation and disposal of cytotoxic waste.
References
- 1. Bisantrene HCl (CL-216942, NSC-337766) | inhibitor of topoisomerase II | DNA intercalators | CAS 71439-68-4 | Buy Bisantrene HCl (CL216942, NSC337766) from Supplier InvivoChem [invivochem.com]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. web.uri.edu [web.uri.edu]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. medprodisposal.com [medprodisposal.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Trace Chemo and Chemotherapy Waste | Environment, Health & Safety [ehs.ucla.edu]
- 9. hsrm.umn.edu [hsrm.umn.edu]
- 10. sharpsmart.co.uk [sharpsmart.co.uk]
- 11. ehs.washington.edu [ehs.washington.edu]
- 12. edu.cdhb.health.nz [edu.cdhb.health.nz]
Essential Safety and Operational Guide for Handling Bisantrene Hydrochloride
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of Bisantrene Hydrochloride, a potent antineoplastic agent. Adherence to these procedural guidelines is essential to ensure personnel safety and mitigate environmental contamination.
Hazard Identification and Safety Data Summary
This compound is classified as a hazardous substance. It is harmful if swallowed and very toxic to aquatic life. As a DNA intercalator and topoisomerase II inhibitor, it should be handled with the utmost care, treating it as a cytotoxic compound.
Quantitative Hazard and Exposure Data:
| Parameter | Value | Reference |
| GHS Hazard Class (Oral) | Acute Toxicity, Category 4 | [1] |
| GHS Hazard Class (Aquatic) | Acute, Category 1 | [1] |
| Occupational Exposure Limit (OEL) | Not established | [2][3][4] |
| Carcinogenicity | Not identified as a carcinogen by IARC, ACGIH, NTP, or OSHA | [2][3] |
Personal Protective Equipment (PPE) Protocol
The consistent and correct use of appropriate PPE is the primary defense against exposure. The following table outlines the minimum PPE requirements for various laboratory activities involving this compound.
| Activity Level | Minimum PPE Requirements |
| Low-Risk Operations (e.g., handling sealed containers, visual inspection) | • Laboratory coat• Safety glasses with side shields• Single pair of chemotherapy-rated nitrile gloves |
| Medium-Risk Operations (e.g., weighing, preparing solutions in a ventilated enclosure) | • Disposable solid-front gown with tight-fitting cuffs• Chemical splash goggles• Double pair of chemotherapy-rated nitrile gloves• N95 respirator (or higher) |
| High-Risk Operations (e.g., handling powders outside of a ventilated enclosure, spill cleanup) | • Disposable solid-front gown with tight-fitting cuffs• Chemical splash goggles and face shield• Double pair of chemotherapy-rated nitrile gloves• N100 respirator or a Powered Air-Purifying Respirator (PAPR) |
Key PPE Considerations:
-
Gloves: Always use chemotherapy-rated nitrile gloves. When double-gloving, the outer glove should be worn over the gown cuff, and the inner glove underneath. Change gloves every 30-60 minutes or immediately if contaminated or torn.
-
Gowns: Gowns should be disposable, made of a low-lint, impervious material, and have a solid front with long sleeves and tight-fitting cuffs.
-
Respiratory Protection: The need for respiratory protection should be confirmed by a formal risk assessment of the specific procedure.
Operational Plan: Safe Handling Procedures
All handling of this compound powder must be conducted within a certified chemical fume hood, biological safety cabinet, or a containment ventilated enclosure (CVE) to minimize inhalation risk.
Step-by-Step Handling Procedure:
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure the work surface is lined with disposable, plastic-backed absorbent paper.
-
Have all necessary equipment, including PPE and waste disposal containers, readily available.
-
-
Weighing:
-
Weigh the compound in a ventilated enclosure on a disposable liner.
-
-
Solution Preparation:
-
Slowly add the solvent to the this compound powder to prevent aerosolization.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use. A 70% ethanol (B145695) solution can be used for scrubbing.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands and forearms thoroughly with soap and water after removing gloves.
-
Emergency and Disposal Plan
Spill Response:
In the event of a spill, immediate and appropriate action is crucial. The following workflow outlines the spill response procedure.
Caption: Logical workflow for responding to a this compound spill.
Waste Disposal:
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Contaminated Items: Gloves, gowns, absorbent pads, and other disposable items should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Unused Compound/Solutions: Dispose of any unused this compound or its solutions in a sealed, labeled hazardous waste container.
-
Disposal Method: All hazardous waste must be disposed of through an approved environmental health and safety (EHS) vendor for high-temperature incineration. Do not mix with regular laboratory or biohazardous waste.
Experimental Protocols
This compound's primary mechanisms of action are DNA intercalation and inhibition of topoisomerase II. The following are representative methodologies for assessing these activities.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol provides a framework for determining the cytotoxic effects of this compound on a cancer cell line.
Methodology:
-
Cell Seeding:
-
Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan (B1609692) Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[6]
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).
-
Topoisomerase II Inhibition Assay (Decatenation Assay)
This assay determines the ability of this compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA).
Methodology:
-
Reaction Setup:
-
On ice, prepare a reaction mixture containing:
-
10x Topoisomerase II reaction buffer
-
ATP (final concentration of 1 mM)
-
kDNA (e.g., 200 ng)
-
Nuclease-free water to the final volume
-
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add various concentrations of this compound to the respective tubes. Include a no-drug control and a no-enzyme control.
-
-
Enzyme Addition and Incubation:
-
Reaction Termination:
-
Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
-
Gel Electrophoresis:
-
Load the samples onto a 1% agarose (B213101) gel containing ethidium (B1194527) bromide.[7]
-
Run the gel at a constant voltage (e.g., 85V) until the dye front has migrated an adequate distance.[7]
-
-
Visualization and Analysis:
References
- 1. This compound | C22H24Cl2N8 | CID 6917792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. inspiralis.com [inspiralis.com]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
